Fmoc-Arg(Tos)-OH
Description
BenchChem offers high-quality Fmoc-Arg(Tos)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Arg(Tos)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6S/c1-18-12-14-19(15-13-18)39(36,37)32-27(29)30-16-6-11-25(26(33)34)31-28(35)38-17-24-22-9-4-2-7-20(22)21-8-3-5-10-23(21)24/h2-5,7-10,12-15,24-25H,6,11,16-17H2,1H3,(H,31,35)(H,33,34)(H3,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRARHJPRLAGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101003842 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-N~5~-[N-(4-methylbenzene-1-sulfonyl)carbamimidoyl]ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83792-47-6 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-N~5~-[N-(4-methylbenzene-1-sulfonyl)carbamimidoyl]ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Strategic Application of Fmoc-Arg(Tos)-OH in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protected amino acids is a critical determinant of success. Each building block must be meticulously selected to ensure seamless chain elongation, prevent undesirable side reactions, and ultimately yield a final product of high purity. Among the repertoire of protected amino acids, Fmoc-Arg(Tos)-OH holds a significant, albeit historically rooted, position. This technical guide provides a comprehensive exploration of the chemical structure, physical properties, and strategic application of Fmoc-Arg(Tos)-OH in peptide synthesis, offering field-proven insights for researchers and drug development professionals.
Unveiling the Molecular Architecture: Chemical Structure and Identity
Fmoc-Arg(Tos)-OH is a derivative of the amino acid L-arginine, where the α-amino group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain guanidino group is protected by an acid-labile tosyl (Tos) group. This dual-protection strategy is fundamental to its application in peptide synthesis.
The IUPAC name for Fmoc-Arg(Tos)-OH is (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-5-({imino[((4-methylphenyl)sulfonyl)amino]methyl}amino)pentanoic acid[1][2].
Caption: Chemical structure of Fmoc-Arg(Tos)-OH.
Physical and Chemical Properties at a Glance
A thorough understanding of the physicochemical properties of Fmoc-Arg(Tos)-OH is essential for its effective handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 83792-47-6 | [2][3][4][5][6] |
| Molecular Formula | C₂₈H₃₀N₄O₆S | [1][2][4][5][6] |
| Molecular Weight | 550.63 g/mol | [1][4] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | ~80 °C (decomposes) | [4] |
| Solubility | Soluble in water or 1% acetic acid | [4][6] |
| Storage | 2-8°C, keep in a dark place under an inert atmosphere | [4] |
The Role of Protecting Groups: A Tale of Two Labile Moieties
The utility of Fmoc-Arg(Tos)-OH in SPPS is dictated by the orthogonal nature of its two protecting groups: the Fmoc group and the Tosyl group.
-
The Fmoc Group (Nα-protection): The 9-fluorenylmethyloxycarbonyl group is a base-labile protecting group. It is stable to the acidic conditions often used for side-chain deprotection and cleavage from the resin in Boc-SPPS. However, it is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), to liberate the free α-amino group for the subsequent coupling reaction. This allows for the stepwise elongation of the peptide chain.
-
The Tosyl Group (Side-Chain Protection): The tosyl (p-toluenesulfonyl) group is an acid-labile protecting group for the guanidino function of the arginine side chain. It is stable to the mild basic conditions used for Fmoc group removal. The Tosyl group is a robust protecting group that requires strong acidic conditions for its removal, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)[7]. This characteristic is a double-edged sword, offering stability during synthesis but necessitating harsh final cleavage conditions.
Caption: Orthogonal protection strategy of Fmoc-Arg(Tos)-OH.
Practical Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-Arg(Tos)-OH into a growing peptide chain follows the standard steps of Fmoc-based SPPS. However, careful consideration of coupling conditions is necessary due to the steric hindrance of the protecting groups.
Step-by-Step Coupling Protocol
This protocol outlines a general procedure for the manual coupling of Fmoc-Arg(Tos)-OH. Automation on a peptide synthesizer will follow a similar chemical logic.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, Wang) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-piperidine adduct.
-
Activation of Fmoc-Arg(Tos)-OH: In a separate vessel, pre-activate Fmoc-Arg(Tos)-OH (typically 3-5 equivalents relative to the resin loading) with a suitable coupling reagent and additive. A common and effective combination is a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure.
-
Coupling Reaction: Add the activated Fmoc-Arg(Tos)-OH solution to the deprotected resin. Allow the reaction to proceed for 1-2 hours at room temperature. The reaction can be gently agitated to ensure proper mixing.
-
Monitoring the Coupling: The completion of the coupling reaction should be monitored to ensure the absence of free amino groups. The Kaiser test is a common qualitative method for this purpose. A negative Kaiser test (the beads remain colorless or slightly yellow) indicates a complete reaction.
-
Washing: After a successful coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Caption: General workflow for coupling Fmoc-Arg(Tos)-OH in SPPS.
The Critical Step: Side-Chain Deprotection
The final deprotection of the Tosyl group from the arginine side chain is a critical and challenging step that defines the utility and limitations of Fmoc-Arg(Tos)-OH.
Cleavage Conditions
As mentioned, the Tosyl group is highly stable and requires strong acids for its removal. The two most common reagents for this purpose are:
-
Anhydrous Hydrogen Fluoride (HF): This is a highly effective but extremely hazardous reagent that requires specialized equipment and handling procedures.
-
Trifluoromethanesulfonic Acid (TFMSA): This is a slightly less hazardous alternative to HF but is still a very strong and corrosive acid.
The cleavage cocktail typically includes scavengers such as thioanisole or m-cresol to trap reactive cationic species generated during the deprotection process, thereby preventing side reactions.
A Word of Caution: The Tosyl Group in the Modern Era of Fmoc-SPPS
While Fmoc-Arg(Tos)-OH was historically a workhorse in peptide synthesis, particularly in the context of Boc-SPPS, its use in modern Fmoc-SPPS has been largely superseded by derivatives with more labile side-chain protecting groups. The primary reason for this shift is the incompatibility of the harsh acid cleavage required for Tosyl group removal with many sensitive linkers and other side-chain protecting groups commonly employed in Fmoc chemistry.
Modern Fmoc-SPPS predominantly utilizes arginine derivatives with protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) , Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) , and Mts (mesitylene-2-sulfonyl) . These groups are significantly more acid-labile and can be cleaved under milder conditions, typically with trifluoroacetic acid (TFA), which is the standard reagent for final cleavage in Fmoc-SPPS.
Navigating the Challenges: Potential Side Reactions and Troubleshooting
The use of Fmoc-Arg(Tos)-OH is not without its challenges. Understanding and mitigating potential side reactions is crucial for obtaining a high-purity final product.
| Challenge | Description | Mitigation Strategy |
| Incomplete Coupling | The steric bulk of the Fmoc and Tosyl groups can hinder the coupling reaction, leading to the presence of deletion sequences in the final peptide. | - Use a higher excess of the activated amino acid and coupling reagents.- Increase the coupling time.- Perform a double coupling (repeating the coupling step with fresh reagents).- Monitor the reaction closely with the Kaiser test. |
| Tryptophan Alkylation | During the final strong acid cleavage, the cleaved tosyl group can act as an electrophile and alkylate the indole ring of tryptophan residues, leading to undesired byproducts. | - Include effective scavengers like thioanisole in the cleavage cocktail.- Consider protecting the indole nitrogen of tryptophan with a Boc group (Fmoc-Trp(Boc)-OH). |
| Incomplete Tosyl Deprotection | The robustness of the Tosyl group can sometimes lead to incomplete removal during the final cleavage, especially in long or complex peptides. | - Ensure a sufficient reaction time with the strong acid.- Optimize the cleavage cocktail composition and temperature. |
Conclusion: A Legacy Reagent with Niche Applications
Fmoc-Arg(Tos)-OH represents an important chapter in the history of peptide synthesis. Its dual-protection strategy laid the groundwork for the development of more sophisticated and versatile protected amino acids. While its application in modern Fmoc-SPPS is limited due to the harsh deprotection conditions required for the Tosyl group, it can still be a viable option in specific scenarios, particularly in Boc-SPPS or when the synthesis of a specific peptide sequence benefits from its unique stability profile.
For the majority of contemporary Fmoc-based peptide synthesis, researchers and drug development professionals are advised to consider arginine derivatives with more labile side-chain protecting groups like Pbf. However, a thorough understanding of the properties and challenges associated with Fmoc-Arg(Tos)-OH provides valuable insight into the fundamental principles of peptide chemistry and the ongoing evolution of synthetic methodologies.
References
-
Aapptec Peptides. (n.d.). Fmoc-Arg(Tos)-OH [83792-47-6]. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-Arg(Tos)-OH. Retrieved from [Link]
-
Alhassan, M., Kumar, A., de la Torre, B. G., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. [Link]
-
P3 BioSystems. (n.d.). Fmoc-Arg(Tos)-OH. Retrieved from [Link]
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
molecular weight and exact mass of Fmoc-Arg(Tos)-OH
Architecting Peptide Complexity: A Technical Whitepaper on the Molecular Weight, Exact Mass, and Orthogonal Application of Fmoc-Arg(Tos)-OH
As a Senior Application Scientist in peptide chemistry, I frequently encounter challenges related to the incorporation of highly basic amino acids into complex peptide sequences. Arginine, with its highly reactive guanidino side chain (pKa ~12.5), is notoriously difficult to manage during Solid-Phase Peptide Synthesis (SPPS)[1]. Unprotected arginine acts as a potent nucleophile, leading to disastrous side reactions such as δ-lactam formation, sequence branching, and irreversible aggregation[2].
To circumvent this, the strategic selection of protecting groups is paramount. While Fmoc-Arg(Pbf)-OH is the modern standard for routine synthesis, Fmoc-Arg(Tos)-OH (Nα-Fmoc-Nω-tosyl-L-arginine) remains an indispensable building block for specialized, orthogonal synthetic strategies. This whitepaper provides an in-depth technical analysis of Fmoc-Arg(Tos)-OH, detailing its mass specifications, the causality behind its use, and self-validating protocols for its implementation.
Before integrating any building block into a high-fidelity synthesis, its mass specifications must be rigorously defined. In high-resolution mass spectrometry (HRMS), distinguishing between the molecular weight (calculated using the weighted average of naturally occurring isotopes) and the exact mass (calculated using the mass of the most abundant isotope for each element) is critical for validating synthetic success.
Table 1: Quantitative Physicochemical Data for Fmoc-Arg(Tos)-OH [3]
| Property | Value | Method of Determination / Source |
| IUPAC Name | (2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | Computed via Lexichem TK |
| Molecular Formula | C28H30N4O6S | Computed via PubChem |
| Molecular Weight | 550.6 g/mol | Standard Atomic Weights |
| Exact Mass | 550.1886 Da | Isotopic Mass Calculation |
| Theoretical [M+H]+ | 551.1964 Da | ESI-TOF MS (Positive Ion Mode) |
| PubChem CID | 3010412 | NCBI Database |
| CAS Number | 83792-47-6 | Chemical Abstracts Service |
Mechanistic Causality: The Strategic Choice of the Tosyl Group
In standard Fmoc-SPPS, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is favored because it is readily cleaved by trifluoroacetic acid (TFA)[1]. So, why do we still utilize the Tosyl (Tos) group, which requires highly hazardous, strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for removal?
The answer lies in orthogonal stability . The Tosyl group is exceptionally stable to TFA. In advanced synthetic architectures—such as the synthesis of protected peptide fragments for solution-phase condensation or native chemical ligation—we often need to cleave a peptide from a highly acid-labile resin (like 2-Chlorotrityl chloride resin) using mild TFA (1-5%) without stripping the side-chain protecting groups.
If Pbf were used, the mild TFA might cause partial, premature deprotection of the arginine side chain, leading to complex purification profiles. By utilizing Fmoc-Arg(Tos)-OH, the Fmoc group can be removed by mild base (piperidine)[4], the peptide can be cleaved from the resin via mild acid, and the Tosyl group remains fully intact, shielding the guanidino group until a final, global strong-acid deprotection is triggered.
Figure 1: Orthogonal deprotection workflow for Fmoc-Arg(Tos)-OH in peptide synthesis.
Self-Validating Experimental Workflows
To ensure scientific integrity, a protocol cannot merely be a list of instructions; it must be a self-validating system where each step confirms the success of the previous one. Below are the field-proven methodologies for incorporating and validating Fmoc-Arg(Tos)-OH.
Protocol A: On-Resin Incorporation and Validation
Objective: Couple Fmoc-Arg(Tos)-OH to a growing peptide chain without epimerization.
-
Resin Swelling: Swell 0.1 mmol of amine-functionalized resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Causality: Swelling expands the polymer matrix, maximizing the accessibility of reactive amine sites for the incoming bulky amino acid.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min)[4].
-
Causality: Piperidine acts as a mild base to induce β-elimination of the Fmoc group, generating a highly reactive dibenzofulvene (DBF) intermediate.
-
Validation: Collect the deprotection effluent and measure UV absorbance at 301 nm. A plateau in absorbance confirms the complete removal of the Fmoc group and the formation of the DBF-piperidine adduct.
-
-
Amino Acid Activation: Dissolve 0.4 mmol (4 eq) of Fmoc-Arg(Tos)-OH and 0.39 mmol of HATU in DMF. Add 0.8 mmol of DIPEA.
-
Causality: HATU rapidly converts the carboxylic acid of the amino acid into an active OAt ester. The slight substoichiometric amount of HATU (0.39 eq relative to the amino acid) prevents the capping of unreacted resin amines by excess uronium salts[2].
-
-
Coupling Reaction: Add the activated mixture to the resin. Agitate for 60 minutes at room temperature.
-
Coupling Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and add ninhydrin reagents. Heat at 100°C for 3 minutes.
-
Validation: A colorless or pale yellow bead indicates a successful, complete coupling. Blue beads indicate the presence of unreacted primary amines, necessitating a recoupling step.
-
Protocol B: Global Deprotection and HRMS Verification
Objective: Cleave the Tosyl group and verify the exact mass of the resulting sequence.
-
Global Cleavage: Transfer the dried peptide-resin to a specialized Teflon HF cleavage apparatus. Add anhydrous hydrogen fluoride (HF) and anisole (scavenger) at 0°C for 60 minutes[1].
-
Causality: The highly stable sulfonamide bond of the Tosyl group requires the extreme acidity of anhydrous HF for cleavage. Anisole is mandatory to capture the highly reactive carbocations generated during cleavage, preventing them from alkylating sensitive residues like Tryptophan or Tyrosine.
-
-
Precipitation: Evaporate the HF under a stream of nitrogen. Precipitate the crude peptide in cold diethyl ether and centrifuge.
-
Causality: Ether solubilizes the cleaved protecting groups and organic scavengers while precipitating the highly polar, fully deprotected peptide.
-
-
LC-MS Analysis: Dissolve the pellet in 50% acetonitrile/water with 0.1% formic acid. Inject into an ESI-TOF mass spectrometer.
-
Validation: Analyze the spectra for the exact mass. If analyzing the intact Fmoc-Arg(Tos)-OH building block directly, the theoretical exact mass is 550.1886 Da[3]. The presence of the [M+H]+ ion at m/z 551.196 confirms structural integrity and the absence of degradation.
-
Conclusion
Fmoc-Arg(Tos)-OH is a masterclass in synthetic orthogonality. While its requirement for harsh final cleavage conditions makes it less suitable for routine, high-throughput synthesis, its unparalleled stability to TFA makes it the premier choice for synthesizing complex, protected peptide fragments. By adhering to self-validating protocols—specifically UV-monitored deprotection, Kaiser-validated coupling, and HRMS-verified mass analysis—researchers can leverage this building block to architect highly complex biological molecules with absolute confidence.
References
- Fmoc-Arg(Tos)-OH | C28H30N4O6S | CID 3010412 - PubChem. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_0hhH3Rg7fz0oqBd4aYsqbfsaaCMrtnJaqFnt4kV82m4dXXOvrPJZ-373sp_51Ppj4mkcatRx9DGGW2IaKruet48dLf0pHmS9FpugQsCybhCe7R0cAeBeT_eGEp8XWYbPTzb4NWT6tBUh_gv93Slv9waiRME=]
- A Head-to-Head Battle in Peptide Synthesis: Boc-Arg(Tos)-OH vs. Fmoc-Arg(Pbf) - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKqD9IJZbtwflKeUAxV6ygePKZfumEaIqdn6Mm90npGf5lfQ4J2hocX7zQNEwbKRxtQ4q9wQcfRpGjwll8rCvo0JFJzDMxpk50BqCQDE7IuCN4vuZeCqIOhA7wNkoRKj_pPWGHQ-Za2gm42cAqTXIhHwfqAb2qR6zbPqmot8HaFl9geE_MoAvQdbs171VETZPaBqeicW39nZP0l1JlSGcfr38krQ2sERw0]
- Fmoc Solid Phase Peptide Synthesis - ChemPep. chempep.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9I98EocfNPczSHDfudyHNyPyiMCoT5o95CrTzF7Q61ZCQEUnYc_dXgUGmaCYv0rigx4cn6I85bA4WjG9P_MU-w5131PcdSPVaWi8zOfj7f_EqZkyKBZPvN1ldMCuGLy6Nyo_KgcR-UbUhm2MgkIfrsOs=]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnyu2maOdCYc4SNpQavlWWp4L_Fbp4bjeHDk1GM6O0gUGCUhxGiPAwv4GEyhtI3tVtDgwwwDoktWE3NfJjsxUSExo6JVNWbt1osCTwHs8bSykI9H88jCbF9yYEhll_GRzuCkzUBxR5faDndnY=]
Sources
The Architect's Blueprint: Long-Term Storage and Stability Dynamics of Fmoc-Arg(Tos)-OH in Peptide Synthesis
Executive Summary
In the highly exact field of solid-phase peptide synthesis (SPPS), the integrity of protected amino acid building blocks dictates the yield, purity, and scalability of the final therapeutic or diagnostic peptide. Fmoc-Arg(Tos)-OH (CAS: 83792-47-6) represents a critical, yet highly sensitive, reagent. While modern Fmoc-SPPS often leans toward Pbf protection for arginine due to its TFA-lability, the Tosyl (p-toluenesulfonyl) protecting group remains indispensable for specific orthogonal synthesis strategies requiring robust stability against mild acids[1].
As a Senior Application Scientist, I have observed that the majority of synthesis failures involving Fmoc-Arg(Tos)-OH do not stem from the coupling chemistry itself, but from microscopic degradation events occurring during improper long-term storage and handling. This whitepaper provides an in-depth mechanistic analysis of Fmoc-Arg(Tos)-OH stability, detailing the causality behind degradation pathways and establishing self-validating protocols for its preservation.
Chemical Architecture and Vulnerability Profile
To understand the storage requirements of Fmoc-Arg(Tos)-OH, one must first deconstruct its molecular vulnerabilities. The molecule is a tripartite system, each with distinct degradation triggers:
-
The Fmoc Group (Nα-protection): A bulky, base-labile urethane linkage. Its primary vulnerability is nucleophilic attack. It is highly susceptible to moisture-induced hydrolysis, which yields the free amine and Fmoc-OH[2].
-
The Arginine Side Chain: The guanidinium group is strongly basic (pKa ≈ 12.5). If inadequately protected or subjected to thermal stress, the nucleophilic nitrogen can attack the activated carboxyl group, leading to the formation of a cyclic δ-lactam[3].
-
The Tosyl Group (Nω-protection): An arylsulfonyl group that requires strong acids (e.g., anhydrous HF or TFMSA) for cleavage[1]. While chemically robust during synthesis, prolonged exposure to harsh environmental conditions can lead to premature cleavage or transfer reactions[4].
Fig 1. Mechanistic degradation pathways of Fmoc-Arg(Tos)-OH under environmental stress.
Thermodynamics and Kinetics of Degradation
The Threat of Hygroscopicity
Fmoc-Arg(Tos)-OH is inherently hygroscopic[2]. When exposed to ambient humidity, the powder rapidly absorbs water molecules into its crystal lattice. Causality: Water acts as a weak nucleophile. Over time, especially if trace basic impurities are present, water catalyzes the cleavage of the Fmoc carbamate carbonyl. This decarboxylation event irreversibly generates the free amine, which will prematurely react during the activation step of SPPS, terminating chain elongation or causing massive deletion sequences.
δ-Lactam Formation via Thermal Stress
While the Tosyl group effectively reduces the nucleophilicity of the guanidino group compared to an unprotected side chain, it does not eliminate it entirely[1]. Causality: Under elevated temperatures (e.g., prolonged storage at room temperature), the thermal energy can overcome the activation barrier required for intramolecular cyclization. The unprotected nitrogen attacks the carboxyl carbon, forming a stable δ-lactam[3]. This reaction consumes the activated amino acid, drastically reducing coupling efficiency and increasing the overall cost of synthesis[5].
Quantitative Stability Matrix
To systematically mitigate these risks, storage conditions must be strictly controlled. The following table summarizes the empirical stability of Fmoc-Arg(Tos)-OH across various environments.
| Storage State | Temperature | Atmosphere | Validated Shelf Life | Primary Degradation Risk |
| Dry Powder | -20°C | Desiccated / Inert (Ar/N₂) | 3 Years | Minimal (if seal remains intact)[6] |
| Dry Powder | 2-8°C | Desiccated | 1-2 Years | Slow Fmoc hydrolysis upon moisture ingress |
| Dry Powder | 25°C (RT) | Ambient | < 6 Months | Rapid moisture absorption, Fmoc cleavage[2] |
| In Solvent (DMF) | -80°C | Sealed / Inert | 1 Year | Precipitation, slow degradation[6] |
| In Solvent (DMF) | 25°C (RT) | Ambient | Days to Weeks | δ-lactam formation, rapid Fmoc loss[3] |
Self-Validating Experimental Protocols
Standard operating procedures often fail because they lack built-in validation mechanisms. The following protocols are designed as self-validating systems to ensure the absolute integrity of Fmoc-Arg(Tos)-OH during handling and quality control.
Protocol A: Reagent Retrieval and Condensation Prevention
The most common point of moisture introduction occurs not during storage, but during the retrieval of the cold reagent[2].
Fig 2. Self-validating retrieval and storage workflow to prevent moisture condensation.
Step-by-Step Methodology:
-
Transfer: Move the sealed vial of Fmoc-Arg(Tos)-OH directly from the -20°C freezer into a secondary benchtop desiccator containing active indicating silica gel.
-
Equilibration (Validation Step): Allow the vial to sit for ≥ 30 minutes. Causality: The indicating silica gel validates the absence of moisture in the micro-environment. Warming the vial to room temperature prevents the thermodynamic shock that causes immediate condensation of atmospheric moisture upon opening[2].
-
Weighing: Open the vial and weigh the required mass rapidly under a continuous stream of inert gas (Nitrogen or Argon). Causality: Inert gas displaces ambient air, preventing hygroscopic absorption during the physical transfer.
-
Purge and Reseal: Before closing the primary vial, purge the headspace with inert gas for 5 seconds. Causality: Trapping dry, inert gas inside the vial ensures the internal atmosphere remains moisture-free during the return to -20°C storage.
Protocol B: HPLC-UV/MS Stability Monitoring
To verify the integrity of older stock batches, a rigorous analytical protocol must be employed prior to synthesis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of the Fmoc-Arg(Tos)-OH powder in 1 mL of anhydrous Acetonitrile/Water (50:50, v/v) containing 0.1% TFA. Causality: Using anhydrous solvents prevents in-situ degradation during sample prep. The acidic TFA environment protonates the molecule, stabilizing it against base-catalyzed Fmoc loss during analysis.
-
Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column. Run a linear gradient of 10% to 90% Acetonitrile over 15 minutes. Monitor absorbance at 254 nm and 214 nm. Causality: The 254 nm wavelength specifically detects the Fmoc chromophore. A peak at 214 nm lacking a corresponding 254 nm signal strongly indicates Fmoc cleavage.
-
Mass Spectrometry Validation: Analyze the eluent via ESI-MS in positive ion mode.
-
Intact Molecule: Look for the parent ion at m/z 551.6 [M+H]⁺ (Molecular Weight: 550.64 g/mol ).
-
Degradation Markers: A mass shift to m/z 329.4 [M+H]⁺ indicates catastrophic Fmoc loss. The presence of a mass at m/z 533.6 [M+H]⁺ indicates dehydration associated with δ-lactam formation.
-
Conclusion
The successful utilization of Fmoc-Arg(Tos)-OH in complex peptide synthesis is entirely dependent on mastering its storage thermodynamics. By maintaining strict -20°C conditions, utilizing self-validating desiccation workflows to prevent hygroscopic Fmoc cleavage, and understanding the thermal triggers of δ-lactam formation, laboratories can ensure maximum coupling efficiency and eliminate costly downstream purification failures.
References
-
Bofill, M., et al. "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis". International Journal of Molecular Sciences (via PMC). Available at:[Link]
-
Peptide Chemistry. "Arg Pbf Deprotection: Mechanism & Optimization in Fmoc-SPPS". Peptide Chemistry Organization. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc-Arg-OH.HCl | 131669-11-9 | Benchchem [benchchem.com]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. FMoc-Arg(Tos)-OH | TargetMol [targetmol.com]
The Mechanism and Application of the Tosyl Protecting Group on Arginine Side Chains in Peptide Synthesis
The Chemical Challenge of Arginine in SPPS
In the realm of Solid-Phase Peptide Synthesis (SPPS), incorporating arginine (Arg) presents a formidable chemical challenge. The arginine side chain features a highly basic guanidino group (pKa ~12.5), which remains protonated under nearly all physiological and standard synthetic conditions.
If left unprotected during the coupling cycle, the guanidino moiety acts as a potent internal nucleophile. Upon activation of the arginine α-carboxyl group by coupling reagents (e.g., HBTU, DIC), the unprotected Nω nitrogen can intramolecularly attack the electrophilic carbonyl carbon. This cyclization results in the formation of a δ-lactam, irrevocably terminating the growing peptide chain and drastically reducing the overall synthetic yield 12. To circumvent this, the guanidino group must be masked with a robust protecting group that neutralizes its nucleophilicity while withstanding the iterative deprotection cycles of the peptide backbone.
Structural Mechanism of Tosyl Protection
In tert-butyloxycarbonyl (Boc)-based SPPS, the p-toluenesulfonyl (Tosyl, Tos) group serves as the gold standard for arginine side-chain protection 1.
The protection mechanism relies heavily on the electron-withdrawing capacity of the arylsulfonyl moiety. When covalently bonded to the Nω position ( NG ) of the guanidino group, the Tosyl group exerts strong inductive and resonance effects. This delocalizes the lone pair electrons of the guanidino nitrogens into the sulfonyl system, severely depleting their electron density. Consequently, the nucleophilicity of the guanidino group is suppressed, effectively preventing δ-lactam formation 2. Furthermore, the Arg(Tos) derivative is completely orthogonal to the 50% trifluoroacetic acid (TFA) used iteratively to remove the N-α Boc group, ensuring the side chain remains protected throughout the elongation phase 1.
Deprotection Kinetics & Cleavage Mechanisms
Because the Tosyl group is highly stable, it cannot be removed by mild acids. Global deprotection and resin cleavage require the use of anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) [[3]]().
Cleaving Arg(Tos) directly with high concentrations of HF (>90%) proceeds via an SN1 mechanism. However, this generates highly reactive carbocations from other protecting groups (e.g., benzyl ethers/esters), which can cause irreversible alkylation of the peptide backbone. To solve this, researchers utilize the "Low-High" HF Cleavage Protocol 45.
-
Low HF Step ( SN2 Mechanism): The peptide-resin is treated with a mixture of HF, dimethyl sulfide (DMS), and p-cresol (25:65:10) at 0°C. The high concentration of DMS lowers the acidity function of HF ( H0 between -4.6 and -5.2). In this environment, DMS acts as a nucleophile, driving an SN2 cleavage of weaker protecting groups. This prevents carbocation formation, yielding inert sulfonium salts instead 5. The Arg(Tos) group is resistant to this step and remains intact 6.
-
High HF Step ( SN1 Mechanism): After evaporating the volatiles in vacuo, the vessel is recharged with anhydrous HF. The reaction shifts to a harsh SN1 pathway, successfully cleaving the resistant Tosyl group from the arginine side chain 45.
Workflow of the Low-High HF cleavage mechanism for Arg(Tos) deprotection.
Side Reactions & Causality: Tryptophan Alkylation
While the high HF step is necessary to remove the Tosyl group, it introduces a critical side reaction risk.
Causality: The SN1 cleavage of Arg(Tos) generates a highly electrophilic tosyl cation. If unmitigated, this cation will seek out electron-rich centers within the peptide. The indole ring of Tryptophan (Trp) is highly nucleophilic and serves as a prime target, leading to irreversible covalent alkylation of the Trp residue 73.
Mitigation Strategy: To prevent this, nucleophilic scavengers such as thioanisole or p-cresol are added to the cleavage cocktail. These scavengers act as sacrificial targets, intercepting the tosyl cation faster than it can react with Tryptophan, thereby forming safe, inert adducts [[7]]().
Mechanism of tosyl cation generation, tryptophan alkylation, and scavenger interception.
Comparative Analysis of Arginine Protecting Groups
Selecting the appropriate protecting group requires balancing synthetic strategy (Boc vs. Fmoc) with sequence-specific vulnerabilities.
| Protecting Group | Strategy | Cleavage Reagent | Relative Lability | Primary Side Reaction Risk |
| Tosyl (Tos) | Boc | HF, TFMSA | Low (Requires High HF) | Alkylation of Trp residues 73 |
| Nitro (NO2) | Boc | HF, SnCl2 | Very Low | Ornithine formation during cleavage 7 |
| Mts | Boc | HF, TFMSA | Moderate | Alkylation of sensitive residues 3 |
| Pbf | Fmoc | TFA | High | Minimal (Less prone to Trp alkylation) [[3]]() |
Standardized Experimental Protocols
The following self-validating methodologies detail the incorporation and subsequent deprotection of Boc-Arg(Tos)-OH.
Protocol A: Coupling of Boc-Arg(Tos)-OH
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes to ensure maximum pore accessibility 1.
-
N-α Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the terminal Boc group. Wash extensively with DCM and isopropanol 1.
-
Neutralization: Treat with 10% diisopropylethylamine (DIPEA) in DCM for 2 minutes (repeated twice) to generate the free amine 1.
-
Coupling: Dissolve 3 equivalents of Boc-Arg(Tos)-OH and 3 equivalents of HBTU in N,N-dimethylformamide (DMF). Add to the resin and agitate 1.
-
Validation: Perform a Kaiser (ninhydrin) test. A negative result (yellow beads) validates complete coupling.
Protocol B: Low-High HF Cleavage & Deprotection
Caution: Anhydrous HF is highly toxic and corrosive. Use specialized Kel-F apparatus in a well-ventilated fume hood.
-
Low HF Step: Place 1g of dried peptide-resin in the reaction vessel. Add the scavenger cocktail: 6.5 mL DMS and 1.0 mL p-cresol (substitute 0.25 mL p-thiocresol if Trp is present) 5. Distill 2.5 mL of anhydrous HF into the vessel. Stir at 0°C for 2 hours 4.
-
Evaporation: Evaporate the HF and DMS in vacuo at 0°C until the resin appears completely dry 4.
-
High HF Step: Recharge the vessel by distilling 10 mL of anhydrous HF per gram of resin. Stir at 0°C to 10°C for 60-90 minutes to cleave the Tosyl group 43.
-
Workup & Validation: Evaporate the HF under a nitrogen stream. Precipitate the cleaved peptide using chilled diethyl ether. Centrifuge, decant, and extract the peptide with aqueous acetic acid. Validate the complete removal of the Tosyl group via LC-MS (confirming the absence of a +154 Da mass shift).
References
-
A Head-to-Head Battle in Peptide Synthesis: Boc-Arg(Tos)-OH vs. Fmoc-Arg(Pbf) , Benchchem.1
-
Novabiochem® Boc resin cleavage and deprotection , Merck Millipore. 4
-
Amino Acid Derivatives for Peptide Synthesis , Peptide.com. 7
-
A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis , Benchchem. 3
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry , Peptide.com. 6
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis , NIH.gov. 2
-
HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy , Saurabh Khadse (Wordpress). 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
Fmoc-Arg(Tos)-OH (CAS 83792-47-6): Advanced Specifications, Mechanistic Causality, and Orthogonal SPPS Protocols
Executive Summary
Fmoc-Arg(Tos)-OH is a highly specialized amino acid building block utilized in Solid-Phase Peptide Synthesis (SPPS). While the contemporary Fmoc synthesis landscape heavily favors Pbf or Pmc protecting groups for arginine due to their trifluoroacetic acid (TFA) lability, the Tosyl (Tos) group offers a unique, highly acid-stable alternative[1],[2]. This technical guide explores the physicochemical specifications, mechanistic rationale, and self-validating protocols for deploying Fmoc-Arg(Tos)-OH in orthogonal protection strategies and complex fragment condensations.
Physicochemical Specifications & Structural Dynamics
Fmoc-Arg(Tos)-OH, chemically defined as Nα-Fmoc-Nω-tosyl-L-arginine, integrates the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amine and the acid-stable 4-toluenesulfonyl (Tosyl) group at the guanidino side chain[3].
The following table summarizes the critical quantitative data required for formulation and storage:
| Property | Specification |
| IUPAC Name | (2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid[3] |
| CAS Number | 83792-47-6[4] |
| Molecular Formula | C28H30N4O6S[4] |
| Molecular Weight | 550.63 g/mol [4] |
| Melting Point | ~80 °C (dec.)[4] |
| Solubility | Soluble in water or 1% acetic acid; highly soluble in DMF/NMP[5] |
| Storage Conditions | Desiccate at -20°C; avoid long-term storage in solution[5] |
Mechanistic Rationale: The Logic of Tosyl Protection
The Arginine Challenge
The guanidino group of arginine is highly basic (pKa ~12.5) and fiercely nucleophilic. If left unprotected during the carboxyl activation step of SPPS, the side chain will undergo an intramolecular nucleophilic attack on the activated carbonyl, forming an inactive δ-lactam[1],[6]. This side reaction terminates chain elongation and drastically reduces coupling efficiency[7].
The Causality of the Tosyl Group
The Tosyl group is strongly electron-withdrawing. By conjugating Tos to the guanidino moiety, the electron density is pulled away from the nitrogen atoms, effectively neutralizing their nucleophilicity and preventing δ-lactam formation[2].
Orthogonal Strategy Enablement
The primary causality for selecting Fmoc-Arg(Tos)-OH over Fmoc-Arg(Pbf)-OH lies in cleavage orthogonality . The Tosyl group is exceptionally stable to standard TFA cleavage conditions[2]. When a peptide is synthesized using Fmoc-Arg(Tos)-OH, treating the resin with 95% TFA will cleave the peptide from the solid support but leave the arginine residue protected[2]. This generates a protected peptide fragment that can be purified and used in downstream liquid-phase fragment condensations before a final, harsh deprotection step (using anhydrous HF or TFMSA) removes the Tosyl group[1],[2].
Mechanistic causality of δ-lactam formation prevention via Tosyl protection.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each phase includes a verification checkpoint to guarantee reaction completion before proceeding.
Protocol A: Coupling Methodology
Because Fmoc-Arg(Tos)-OH is sterically hindered, pre-activation is critical to maximize coupling efficiency[8],[7].
Step-by-Step Workflow:
-
Reagent Preparation: In a clean, dry vessel, dissolve 3.0 equivalents (eq.) of Fmoc-Arg(Tos)-OH in Dimethylformamide (DMF)[8].
-
Pre-Activation: Add 2.9 eq. of HBTU (activator). The slight substoichiometric ratio ensures no excess HBTU caps the growing peptide chain[8].
-
Base Addition: Immediately prior to resin addition, introduce 6.0 eq. of N,N-Diisopropylethylamine (DIPEA). This raises the pH, initiating the activation of the carboxylic acid[8]. Allow to pre-activate for 5 minutes[7].
-
Coupling: Transfer the activated solution to the deprotected peptidyl-resin. Agitate continuously via nitrogen bubbling or mechanical shaking for 1 to 2 hours at room temperature[8],[7]. Constant agitation ensures uniform exposure of the resin matrix[8].
-
Self-Validation (Kaiser Test): Extract a micro-sample of the resin and perform a Kaiser (ninhydrin) test[7].
-
Result: A colorless/yellow bead indicates >99% coupling completion. A blue bead indicates unreacted primary amines, necessitating a secondary coupling cycle before Fmoc removal[7].
-
Protocol B: Orthogonal Cleavage & Global Deprotection
This two-stage cleavage system isolates the protected fragment prior to total deprotection.
Step-by-Step Workflow:
-
Resin Cleavage: Treat the peptidyl-resin with a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 1–2 hours at room temperature[1],. This detaches the peptide from the linker (e.g., Wang or Rink Amide) while the Tosyl group remains firmly attached to the arginine[2].
-
Isolation: Filter the resin and precipitate the protected peptide fragment in cold diethyl ether[9]. Centrifuge and lyophilize.
-
Global Deprotection (Tosyl Removal): Subject the lyophilized fragment to anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) in the presence of scavengers (e.g., anisole) at 0°C for 45–60 minutes[1],[2].
Workflow demonstrating the orthogonal cleavage strategy utilizing Fmoc-Arg(Tos)-OH.
Troubleshooting: Mitigating Tryptophan Sulfonation
A critical causality to consider when utilizing sulfonyl-based protecting groups like Tosyl is the generation of highly reactive cationic species during the final strong-acid cleavage,[7].
The Mechanism of Failure: During HF or TFMSA cleavage, the detached Tosyl cation acts as a potent electrophile. If the peptide sequence contains Tryptophan (Trp), the electron-rich indole ring is highly susceptible to electrophilic aromatic substitution, resulting in irreversible sulfonation (+154 Da mass shift)[2],.
Corrective Actions:
-
Scavenger Optimization: Incorporate nucleophilic scavengers into the cleavage cocktail. Thioanisole and 1,2-ethanedithiol (EDT) act as "cation sinks," preferentially reacting with the cleaved Tosyl group before it can attack the peptide[2],.
-
Orthogonal Trp Protection: Utilize Fmoc-Trp(Boc)-OH during sequence assembly. The Boc group shields the indole nitrogen and is removed simultaneously during acidic cleavage, significantly reducing the risk of sulfonation[2],,[7].
References
-
Fmoc-Arg(Tos)-OH , 98% , 83792-47-6 - CookeChem. cookechem.com.4
-
Fmoc-Arg(Tos)-OH | C28H30N4O6S | CID 3010412 - PubChem. nih.gov. 3
-
Fmoc-Arg(Tos)-OH – Protected Amino Acid - APExBIO. apexbt.com. 5
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC. nih.gov. 1
-
Amino Acid Derivatives for Peptide Synthesis. peptide.com. 2
-
Fmoc-Arg-OH.HCl | 131669-11-9 - Benchchem. benchchem.com. 8
-
Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. sigmaaldrich.com.
-
Methods for the production of conformationally stabilized cell adhesion peptides. googleapis.com. 9
-
Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis. acs.org. 6
Sources
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Fmoc-Arg(Tos)-OH | C28H30N4O6S | CID 3010412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fmoc-Arg(Tos)-OH , 98% , 83792-47-6 - CookeChem [cookechem.com]
- 5. apexbt.com [apexbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fmoc-Arg-OH.HCl | 131669-11-9 | Benchchem [benchchem.com]
- 8. Fmoc-Arg-OH.HCl | 131669-11-9 | Benchchem [benchchem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Thermal Stability and Melting Point Dynamics of Fmoc-Arg(Tos)-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Whitepaper
Executive Summary
Fmoc-Arg(Tos)-OH (N-α-Fmoc-N-ω-tosyl-L-arginine) is a foundational, albeit historically older, building block used in Solid-Phase Peptide Synthesis (SPPS). Characterized by a unique thermal decomposition profile—specifically, melting with simultaneous degradation at approximately 80°C—its handling requires precise thermal and chemical management. This whitepaper provides an in-depth technical analysis of the thermal stability, melting point dynamics, and optimized experimental protocols for Fmoc-Arg(Tos)-OH.
Molecular Architecture and Physicochemical Properties
Fmoc-Arg(Tos)-OH consists of three highly specific functional domains: the α-amino group protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, the reactive carboxylic acid, and the strongly basic guanidinium side chain protected by a p-toluenesulfonyl (Tosyl or Tos) group [1].
The bulky nature of both the Fmoc and Tosyl groups contributes to significant steric hindrance, which directly influences both its solubility and its thermal behavior.
Table 1: Physicochemical Profile of Fmoc-Arg(Tos)-OH
| Property | Value / Description | Reference |
| CAS Number | 83792-47-6 | [2] |
| Molecular Formula | C28H30N4O6S | [2] |
| Molecular Weight | 550.63 g/mol | [3] |
| Melting Point | ~80 °C (dec.) | [2] |
| Solubility | Soluble in DMF, DMSO, and 1% acetic acid | [4], [5] |
| Cleavage Requirement | Strong anhydrous acids (e.g., HF) | [6], [7] |
Thermal Stability and Melting Point Dynamics
The melting point of Fmoc-Arg(Tos)-OH is recorded at 80°C, but critically, this is accompanied by structural decomposition (denoted as "dec.") [2], [8].
Causality of Decomposition: Unlike simple organic molecules that undergo a clean solid-to-liquid phase transition, Fmoc-Arg(Tos)-OH experiences thermal degradation at its melting threshold. The thermal energy at 80°C is sufficient to overcome the activation energy barrier for the cleavage of the Fmoc carbamate linkage or to induce premature desulfonation of the Tosyl-guanidino bond.
Implications for Microwave-Assisted SPPS (MW-SPPS): Modern MW-SPPS protocols frequently utilize coupling temperatures between 75°C and 90°C to overcome steric hindrance and beta-sheet aggregation. However, subjecting Fmoc-Arg(Tos)-OH to these temperatures will result in the premature degradation of the building block before the coupling reaction can complete. Therefore, coupling reactions involving this specific derivative must be strictly maintained below 50°C.
Caption: Logical flow of thermal degradation pathways for Fmoc-Arg(Tos)-OH at its 80°C melting point.
Comparative Analysis of Arginine Protecting Groups
The Tosyl group was a predecessor to more modern protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc [6]. While Pbf can be cleaved with standard Trifluoroacetic acid (TFA) cocktails, the Tosyl group is significantly more acid-stable. It requires hazardous reagents like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final global cleavage [7]. This creates a paradoxical handling profile: it is highly stable against acids but highly sensitive to thermal stress.
Table 2: Comparison of Arginine Protecting Groups
| Protecting Group | Acid Lability (Cleavage) | Thermal Stability | Steric Hindrance |
| Tos (Tosyl) | Low (Requires HF/TFMSA) | Low (Degrades at 80°C) | Moderate |
| Mtr | Moderate (Requires extended TFA) | Moderate | Moderate |
| Pbf | High (Standard 95% TFA) | High (Stable in MW-SPPS) | High |
Self-Validating Protocol: Thermal Profiling via TGA/DSC
To ensure batch integrity before large-scale synthesis, researchers should perform concurrent Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This protocol is self-validating: the DSC will show an endothermic peak (melting), immediately followed by or overlapping with an exothermic or complex event in TGA (mass loss due to decomposition).
Step-by-Step TGA/DSC Methodology:
-
Calibration: Calibrate the DSC instrument using an Indium standard (Melting point: 156.6°C) to ensure temperature accuracy.
-
Sample Preparation: Weigh 2.0 – 5.0 mg of Fmoc-Arg(Tos)-OH into an aluminum crucible. Causality: A small mass prevents thermal lag and ensures uniform heat distribution across the sample, preventing localized overheating.
-
Atmosphere Control: Purge the furnace with dry Nitrogen (N2) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, isolating purely thermal decomposition events.
-
Heating Profile: Ramp the temperature from 25°C to 150°C at a controlled rate of 5°C/min.
-
Data Analysis: Identify the onset of the endothermic peak in DSC (approx. 78-80°C). Correlate this with the first derivative of the TGA weight-loss curve to confirm that the melting event coincides with structural degradation [2].
Optimized SPPS Workflow for Fmoc-Arg(Tos)-OH
Because of its thermal sensitivity, coupling Fmoc-Arg(Tos)-OH requires a strictly room-temperature or mildly elevated protocol, avoiding the high heat of microwave synthesizers.
Step-by-Step Coupling Protocol:
-
Resin Preparation: Swell the peptidyl-resin in Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF.
-
Pre-Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-Arg(Tos)-OH and 3.0 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Activation Time: Allow the mixture to pre-activate for exactly 2-3 minutes at room temperature (20-25°C). Causality: Prolonged pre-activation of Arginine derivatives can lead to δ-lactam formation, reducing coupling efficiency and wasting the activated amino acid [6].
-
Coupling: Transfer the activated solution to the resin. Agitate via nitrogen bubbling or mechanical shaking for 60-90 minutes at room temperature. Do not apply microwave heating.
-
Validation: Perform a Kaiser test (ninhydrin test). A colorless/yellow bead indicates successful coupling (absence of free primary amines). If blue, perform a secondary coupling using DIC/HOBt to avoid over-exposure to uronium-based reagents.
Caption: Optimized SPPS workflow logic accommodating the thermal and chemical properties of Fmoc-Arg(Tos)-OH.
References
- Google Patents - Methods for the production of conformationally stabilized cell adhesion peptides (Cleavage Conditions).
Sources
- 1. FMoc-Arg(Tos)-OH | TargetMol [targetmol.com]
- 2. guidechem.com [guidechem.com]
- 3. Fmoc-Arg(Tos)-OH , 98% , 83792-47-6 - CookeChem [cookechem.com]
- 4. apexbt.com [apexbt.com]
- 5. Fmoc-Arg-OH.HCl | 131669-11-9 | Benchchem [benchchem.com]
- 6. Fmoc-Arg-OH.HCl | 131669-11-9 | Benchchem [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Fmoc-Arg(Tos)-OH | Peptides 1 | CAS 83792-47-6 | Buy Fmoc-Arg(Tos)-OH from Supplier InvivoChem [invivochem.com]
A Comprehensive Technical Guide to the Safe Handling and Application of Fmoc-Arg(Tos)-OH
Introduction: Nα-Fmoc-Nω-tosyl-L-arginine, or Fmoc-Arg(Tos)-OH, is a cornerstone reagent in the field of solid-phase peptide synthesis (SPPS). Its structure incorporates two critical protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary N-alpha amine protection, and the robust p-toluenesulfonyl (Tosyl) group for the permanent protection of the arginine side-chain's reactive guanidino function.[1][2] The strategic use of this derivative is pivotal for the successful assembly of complex peptides. However, its chemical properties necessitate a thorough understanding of its safety profile and handling requirements to ensure the well-being of laboratory personnel and the integrity of the synthetic process.
This guide provides an in-depth analysis of the safety data and field-proven handling protocols for Fmoc-Arg(Tos)-OH, designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of SDS points to explain the causality behind safety measures, establishing a framework for a self-validating system of laboratory practice.
Section 1: Chemical and Physical Identity
A precise understanding of the reagent's properties is the foundation of safe handling. Fmoc-Arg(Tos)-OH is a high-molecular-weight, synthetic amino acid derivative that typically presents as a solid powder.
| Property | Value | Source(s) |
| Chemical Name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[(imino{[(4-methylphenyl)sulfonyl]amino}methyl)amino]pentanoic acid | |
| Synonyms | Nα-Fmoc-Nω-tosyl-L-arginine | [3] |
| CAS Number | 83792-47-6 | [4] |
| Molecular Formula | C₂₈H₃₀N₄O₆S | [3][5] |
| Molecular Weight | 550.63 g/mol | [3][5] |
| Appearance | White to very pale yellow crystalline powder/solid | [6] |
| Melting Point | ~80 °C | [7] |
| Solubility | Soluble in DMF, DMSO, and water or 1% acetic acid | [4][6][8] |
Section 2: Hazard Identification and Risk Assessment
While some safety data sheets (SDS) classify Fmoc-Arg(Tos)-OH as non-hazardous, others provide GHS warnings, a discrepancy common for research chemicals with limited toxicological data.[3] A conservative approach, grounded in the precautionary principle, is mandatory. The compound should be treated as a hazardous substance, particularly in its powdered form, which poses an inhalation risk. The primary hazards are associated with irritation due to its chemical structure and physical form.
GHS Hazard Summary (Consolidated)
| Pictogram | GHS Code | Hazard Statement | Causality and Field Insights |
|
| GHS07 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | The fine particulate nature of the solid can cause mechanical irritation. Chemically, the carboxylic acid moiety and the reactive sulfonyl group can irritate mucous membranes and skin upon prolonged contact. The primary risk is during weighing and transfer operations where dust is generated. |
| H302: Harmful if swallowed | While acute oral toxicity data is limited, ingestion of any research chemical should be considered harmful. This hazard underscores the importance of strict hygiene measures and prohibiting eating or drinking in the laboratory. |
Note: This consolidated summary is based on data for Fmoc-Arg(Tos)-OH and closely related derivatives to ensure a comprehensive risk assessment.[9][10]
Section 3: A Self-Validating System of Exposure Control
Effective safety is not merely a list of rules but an integrated system where engineering controls and personal protective equipment (PPE) work in concert to minimize exposure. The primary risk from Fmoc-Arg(Tos)-OH is the inhalation of and contact with the fine powder.
Engineering Controls: The First Line of Defense
All handling of Fmoc-Arg(Tos)-OH powder, including weighing, reconstitution, and addition to reaction vessels, must be performed within a properly functioning chemical fume hood.[9][11] This is non-negotiable. The fume hood's exhaust ventilation contains dust and prevents it from entering the laboratory atmosphere and the researcher's breathing zone.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the researcher and the chemical. Its use must be deliberate and systematic.
Mandatory PPE Protocol:
-
Hand Protection: Wear nitrile gloves at all times. Inspect for tears or defects before use. Employ proper glove removal technique (without touching the outer surface) to avoid skin contact.[12] Dispose of gloves immediately after handling the compound or upon any suspected contamination.
-
Eye Protection: Wear safety glasses with side shields or, for greater protection against dust, chemical splash goggles.[12]
-
Body Protection: A full-length laboratory coat must be worn, buttoned completely.
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved N95 or P1 (EN 143) dust mask is recommended as a secondary precaution during weighing operations where the risk of aerosolization is highest.[3][7]
Section 4: Field-Proven Protocols for Handling and Storage
Adherence to standardized protocols is critical for both safety and experimental reproducibility.
Weighing and Solution Preparation Protocol
-
Area Preparation: Designate a specific area within the chemical fume hood for weighing. Cover the work surface with absorbent, disposable bench paper.
-
Static Control: Use an anti-static gun or ionizer on the container and weigh boat before handling, as the fine powder can be subject to static electricity, leading to dispersal.
-
Weighing: Tare a clean weigh boat on an analytical balance inside the hood. Carefully transfer the desired amount of Fmoc-Arg(Tos)-OH using a clean spatula. Avoid creating dust clouds by using slow, deliberate movements.
-
Reconstitution: Place the weigh boat containing the powder into the receiving flask. Carefully add the solvent (e.g., DMF, NMP) to dissolve the solid directly in the flask, rinsing the weigh boat to ensure a quantitative transfer.[8]
-
Cleanup: Immediately after use, wipe the spatula and any affected surfaces in the fume hood with a solvent-dampened cloth. Dispose of the bench paper and used gloves in the designated solid chemical waste container.
Storage Protocol
Improper storage is a common cause of reagent degradation, leading to failed syntheses. The Fmoc and Tosyl groups are generally stable, but the compound is sensitive to moisture and heat.
| Storage Parameter | Recommendation | Rationale | Source(s) |
| Temperature | 2-8°C or -20°C | Low temperatures slow potential degradation pathways. -20°C is preferred for long-term storage (over 3 years). | [4][6][7][13] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation. | [10] |
| Light | Dark (Amber Vial) | Protects the fluorenyl moiety from potential photochemical degradation. | |
| Container | Tightly Sealed | Prevents moisture ingress, which is critical for this hygroscopic compound. | [6][11] |
Section 5: The Chemistry of Waste Management
Safe handling extends to the entire lifecycle of the chemical, including the byproducts and waste generated during its use in SPPS.
Understanding the Waste Stream
The primary use of Fmoc-Arg(Tos)-OH is in SPPS, which involves two key chemical transformations that impact the waste stream:
-
Fmoc Deprotection: The Fmoc group is cleaved using a secondary amine base, most commonly piperidine. This reaction proceeds via β-elimination, generating dibenzofulvene (DBF) as a major byproduct.[14] The piperidine in the deprotection solution acts as a scavenger, forming a DBF-piperidine adduct, which must be disposed of as hazardous chemical waste.[14][15]
-
Final Cleavage: While the Tosyl group is stable to piperidine and TFA, its eventual removal (if required) involves very strong acids like anhydrous Hydrogen Fluoride (HF).[8][16] This process is exceptionally hazardous and generates highly corrosive acidic waste that requires specialized handling and disposal procedures.
Waste Segregation and Disposal Protocol
Proper segregation at the point of generation is crucial for safe and compliant waste disposal.
-
Solid Waste: All contaminated solids, including gloves, weigh boats, bench paper, and used silica gel, should be placed in a clearly labeled, sealed container for "Solid Chemical Waste."
-
Liquid Waste (Non-Halogenated): The deprotection solution containing DMF/NMP, piperidine, and the DBF-piperidine adduct should be collected in a container labeled "Non-Halogenated Organic Waste."
-
Liquid Waste (Halogenated): If chlorinated solvents like dichloromethane (DCM) are used for washing, they must be collected in a separate "Halogenated Organic Waste" container.
-
Acidic Waste: Waste from final cleavage steps (e.g., TFA cocktails) must be collected in a dedicated "Corrosive Acidic Organic Waste" container. NEVER mix acidic waste with basic waste (like the deprotection solution) due to the potential for violent exothermic reactions.
Section 6: Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is critical.
| Exposure Route | First-Aid Procedure | Source(s) |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. | [3][9] |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. | [3][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3] |
Fire Fighting: Fmoc-Arg(Tos)-OH is not highly flammable, but as an organic powder, it can burn. Use a carbon dioxide or dry chemical extinguisher for small fires. For larger fires, water spray or foam is appropriate. Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][9]
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Arg(Tos)-OH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-Arg(Tos)-OH. PubChem Compound Database. Retrieved from [Link]
-
Grokipedia. (n.d.). Tosyl group. Retrieved from [Link]
-
AAPPTec, LLC. (2021, September 16). Safety Data Sheet: Fmoc-ThpGly-OH. Retrieved from [Link]
-
Severn Biotech Ltd. (n.d.). Safety data sheet: Fmoc-Arg(pbf)-OH >98.5%. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Arg(Me2)-OH asymmetric. Retrieved from [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
- Google Patents. (n.d.). US9334302B2 - Method for removing FMOC group.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. apexbt.com [apexbt.com]
- 5. Fmoc-Arg(Tos)-OH | C28H30N4O6S | CID 3010412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. FMoc-Arg(Tos)-OH | TargetMol [targetmol.com]
- 7. labsolu.ca [labsolu.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. severnbiotech.com [severnbiotech.com]
- 10. Fmoc-D-Arg(Tos)-OH | 139090-50-9 [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Fmoc-Arg-OH = 96.0 91000-69-0 [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. US9334302B2 - Method for removing FMOC group - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
Application Note: Optimized Fmoc-Arg(Tos)-OH Coupling Using HATU and DIEA
Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Self-Validating Protocol
Introduction & Strategic Rationale
As a Senior Application Scientist, I frequently encounter the challenges of synthesizing complex, heavily modified peptides. While Fmoc-Arg(Pbf)-OH is the contemporary standard for routine solid-phase peptide synthesis (SPPS)[1], the use of Fmoc-Arg(Tos)-OH remains a highly specialized and valuable tool. The Tosyl (Tos) group is exceptionally stable to standard trifluoroacetic acid (TFA) cleavage conditions, traditionally requiring strong acids like HF for removal[2]. This orthogonality makes Fmoc-Arg(Tos)-OH indispensable when synthesizing protected peptide fragments on highly acid-labile resins (e.g., 2-chlorotrityl chloride), where the peptide must be cleaved from the solid support while retaining arginine side-chain protection for downstream convergent synthesis[2].
However, the incorporation of Arginine is notoriously plagued by a severe side reaction: δ -lactam formation [1],[3]. Upon activation of the α -carboxylate, the partially deprotonated guanidino group can undergo an intramolecular nucleophilic attack, forming an unreactive six-membered δ -lactam ring[4],[5]. To mitigate this, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine). HATU drives the intermolecular acylation at a rapid rate that kinetically outcompetes the intramolecular cyclization[6].
Mechanistic Causality: Winning the Kinetic Race
The success of this coupling relies on strict adherence to kinetic control. Every experimental choice in this protocol is designed to favor the desired intermolecular acylation over the thermodynamic sink of lactam formation:
-
Hyper-Reactive OAt Ester : HATU rapidly converts the Fmoc-Arg(Tos)-OH into a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester, significantly accelerating the coupling rate.
-
Substoichiometric Activation : We mandate a ratio of 3.0 eq Amino Acid to 2.9 eq HATU. Excess HATU can react with the resin-bound primary amine to form a dead-end tetramethyluronium species (chain termination), hence a slight substoichiometric ratio is required[7].
-
Zero-Tolerance Pre-Activation : Because the OAt ester is highly reactive, prolonged pre-activation allows the δ -lactam to accumulate. Pre-activation must not exceed 1–2 minutes before exposure to the resin-bound amine[7].
Competing pathways: Desired HATU-mediated acylation vs. undesired δ-lactam formation.
Quantitative Process Parameters
The following table summarizes the critical parameters and expected outcomes when comparing HATU to other common coupling reagents for Arginine incorporation.
| Coupling Reagent | Additive | Base | Optimal Pre-activation | Acylation Rate | δ -Lactam Risk |
| HATU | None | DIEA | < 2 min | Very Fast | Low (if strictly timed) |
| HBTU | HOBt | DIEA | 5 min | Moderate | High |
| DIC | Oxyma | None | In situ (0 min) | Fast | Low |
| PyBOP | None | DIEA | 2-5 min | Moderate | Moderate |
Validated Step-by-Step Protocol
This protocol is designed as a self-validating system. It incorporates immediate feedback loops (Kaiser testing) to ensure that if the primary kinetic coupling fails, the secondary rescue coupling does not exacerbate side reactions.
Scale: 0.1 mmol resin loading.
Phase 1: Resin Preparation
-
Swelling : Transfer 0.1 mmol of the peptidyl-resin to a reaction vessel equipped with a porous frit. Swell in N,N-Dimethylformamide (DMF) for 30 minutes. Drain.
-
Fmoc Deprotection : Add 5 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 5 mL aliquot for 15 minutes.
-
Washing : Wash the resin thoroughly with DMF (5 × 5 mL) to remove all traces of piperidine. Crucial: Residual piperidine will prematurely consume the activated amino acid.
Phase 2: Reagent Preparation & Activation
-
Stoichiometry Prep : In a clean glass vial, weigh out:
-
Fmoc-Arg(Tos)-OH: 0.30 mmol (3.0 equivalents)
-
HATU: 0.29 mmol (2.9 equivalents)
-
-
Dissolution : Dissolve the dry powders in a minimum volume of anhydrous DMF (approx. 2.0 to 2.5 mL) to maintain a high concentration, which thermodynamically favors intermolecular coupling.
-
Base Addition (The Critical Step) : Immediately before adding the mixture to the resin, add DIEA: 0.60 mmol (6.0 equivalents).
-
Pre-Activation : Vortex the vial for exactly 60 to 90 seconds . The solution will turn pale yellow, indicating the formation of the active OAt ester. Do not exceed 2 minutes.
Phase 3: Coupling & Validation
-
Coupling : Transfer the activated mixture to the resin. Agitate vigorously at room temperature for 60 to 90 minutes.
-
Washing : Drain the reaction mixture. Wash the resin with DMF (4 × 5 mL) and Dichloromethane (DCM) (3 × 5 mL).
-
Validation (Feedback Loop) : Perform a Kaiser (Ninhydrin) test on a few resin beads.
-
Negative (Yellow beads/solution): Coupling is complete. Proceed to the next synthesis cycle.
-
Positive (Blue beads/solution): Incomplete coupling. Do not re-couple with HATU. To avoid lactam accumulation, perform a secondary coupling using DIC (3.0 eq) and OxymaPure (3.0 eq) for 2 hours, a combination known to minimize δ -lactam formation[7],[8].
-
Step-by-step workflow for Fmoc-Arg(Tos)-OH coupling ensuring strict kinetic control.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Fmoc-Arg-OH.HCl | 131669-11-9 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
HF cleavage protocols for tosyl deprotection in peptide synthesis
Application Notes and Protocols for Peptide Synthesis
Topic: High-Fidelity Cleavage of Tosyl Protecting Groups Using Anhydrous Hydrogen Fluoride
Executive Summary
The tosyl (Tos) group, particularly for the protection of the arginine (Arg) side-chain guanidino function, is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[1][2] Its stability necessitates the use of a potent acid for deprotection, with anhydrous hydrogen fluoride (HF) being the most effective and widely used reagent.[1] This document provides a comprehensive guide to the chemistry, protocols, and safety considerations for HF-mediated cleavage of tosyl and other benzyl-type protecting groups. We will explore the mechanistic underpinnings of the SN1 and SN2 pathways, detail the critical role of scavengers in suppressing side reactions, and provide validated, step-by-step protocols for both "Standard" and "Low-High" HF cleavage procedures. This guide is intended for researchers and drug development professionals seeking to optimize peptide deprotection while ensuring the highest level of safety and product integrity.
The Mechanistic Basis of HF Cleavage
The successful application of HF cleavage hinges on understanding the underlying chemical mechanisms. The process is not merely a simple hydrolysis but a controlled solvolysis reaction where the choice of conditions dictates the reaction pathway and, ultimately, the purity of the final peptide.
The SN1 Pathway: "High" HF Conditions
In a high concentration of liquid HF (typically 90-95%), the cleavage proceeds via an SN1 (unimolecular nucleophilic substitution) mechanism.[3] The strong acidity of HF (H₀ ≈ -11) protonates the protecting group, leading to its departure as a stable carbocation (e.g., a benzyl cation).[4]
Key Characteristics:
-
Potent: Effective at cleaving highly stable groups like Arg(Tos) and Cys(Meb), as well as the peptide-resin linkage.[4]
-
Side Reaction Prone: The generated carbocations are powerful electrophiles that can indiscriminately alkylate nucleophilic residues within the peptide sequence, such as Tryptophan, Methionine, Cysteine, and Tyrosine.[4]
This inherent risk of side reactions necessitates the use of "scavengers"—nucleophilic species added to the reaction cocktail to trap the reactive carbocations before they can modify the desired peptide.[3][4]
The SN2 Pathway: "Low" HF Conditions
To mitigate the deleterious effects of the SN1 pathway, Tam and Merrifield developed a procedure that utilizes a low concentration of HF (e.g., 25%) in the presence of a weak base and nucleophile, typically dimethylsulfide (DMS).[5][6][7] This mixture promotes an SN2 (bimolecular nucleophilic substitution) mechanism.
Key Characteristics:
-
Milder: The nucleophile (DMS) directly attacks the benzyl-type protecting group, displacing it without the formation of a free carbocation.[5][7]
-
Selective: This method effectively removes more acid-labile benzyl-type protecting groups while leaving more resistant ones, like Arg(Tos), intact.[4]
-
Suppresses Side Reactions: By avoiding carbocation formation, the SN2 approach significantly reduces side reactions like alkylation and the acylation of scavengers by glutamic acid residues.[5][8]
The "Low-High" HF protocol leverages both mechanisms: an initial "low HF" step to gently remove the bulk of protecting groups via an SN2 pathway, followed by a "high HF" step to cleave the most resistant groups (like Arg(Tos)) and the resin linkage via the SN1 pathway.[4][5]
Critical Reagents: The Role of Scavengers
The selection of a proper scavenger cocktail is paramount to the success of any HF cleavage protocol, especially under SN1 conditions. Their function is to quench reactive intermediates.
| Scavenger | Target Side Reactions & Notes | Typical Concentration (in cocktail) |
| p-Cresol | A primary scavenger for trapping benzyl and t-butyl carbocations. Helps prevent alkylation of Tyr and Trp.[4] | 5-10% |
| Anisole | Widely used to prevent the alkylation of tryptophan. It can, however, lead to the formation of an aryl ketone side product with glutamic acid residues.[8] | 5-10% |
| Dimethylsulfide (DMS) | A key component of the "low HF" system, acting as both a solvent and a soft nucleophile. It also aids in the reduction of methionine sulfoxide back to methionine.[6][7] | ~65% (in low HF) |
| p-Thiocresol | A thiol scavenger used when the peptide contains a formyl-protected tryptophan (Trp(For)). It facilitates the deformylation during the cleavage process.[4] | 1-2.5% |
| 1,2-Ethanedithiol (EDT) | Another effective thiol for the in situ deprotection of Trp(For) during HF cleavage.[5] | ~5% |
Caution: Thioanisole should be avoided in peptides containing tryptophan, as its cation adducts can irreversibly alkylate the indole nitrogen of the Trp side chain.[6]
Experimental Protocols
Prerequisite: All protocols assume the peptide-resin has been properly prepared. This includes the removal of the N-terminal Boc group and any pre-cleavage deprotections, such as the removal of His(Dnp) or Trp(For) if not being removed in situ.[3] The resin must be thoroughly dried under vacuum before being placed in the reaction vessel.[2]
The "Low-High" HF Cleavage Protocol (Recommended for Arg(Tos))
This two-step procedure is the gold standard for peptides containing acid-resistant protecting groups like Arg(Tos), as it minimizes side reactions.[4][5]
Part A: Low HF Step (SN2 Deprotection)
-
Place the dried peptide-resin (e.g., 1.0 g) and a Teflon-coated stir bar into the HF reaction vessel.
-
Add the "low HF" scavenger cocktail. A typical mixture per gram of resin is 6.5 mL of dimethylsulfide (DMS) and 1.0 mL of p-cresol.[4] If Trp(For) is present, substitute p-cresol with p-thiocresol or thiophenol.
-
Securely cap the vessel and cool it in a dry ice/methanol or dry ice/acetone bath for at least 5 minutes.
-
Carefully distill 2.5 mL of anhydrous HF per gram of resin into the cooled reaction vessel.
-
Transfer the reaction vessel to a 0°C ice-water bath and stir the mixture for 2 hours.
-
After 2 hours, carefully evaporate the HF and DMS under a stream of nitrogen or under vacuum at 0°C.
-
Wash the resin with dichloromethane (DCM) or ethyl acetate (EtOAc) to remove scavenger byproducts and sulfonium salts, then dry the resin under vacuum.
Part B: High HF Step (SN1 Cleavage & Deprotection)
-
Return the dried, partially deprotected peptide-resin to the reaction vessel.
-
Add the "high HF" scavenger, typically 1.0 mL of p-cresol per gram of resin.[9]
-
Securely cap the vessel and cool it in a dry ice/alcohol bath for at least 5 minutes.
-
Distill 9.0 mL of anhydrous HF per gram of resin into the vessel.
-
Transfer the vessel to a 0°C ice-water bath and stir for 1 hour. Note: For sequences with multiple Arg(Tos) residues, the reaction time may need to be extended to 2 hours for complete deprotection.
-
At the end of the reaction, evaporate the HF under a stream of nitrogen or under vacuum at 0°C.
Standard HF Cleavage Protocol
This single-step, high-acidity procedure is faster but carries a higher risk of side reactions. It is suitable for peptides without highly sensitive residues or those lacking groups like Arg(Tos) that benefit from the "Low-High" approach.
-
Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stir bar into the HF reaction vessel.
-
Add the scavenger cocktail. A common mixture is 1.0 mL of anisole or p-cresol.[7][9]
-
Securely cap the vessel and cool it in a dry ice/alcohol bath for at least 5 minutes.
-
Distill approximately 10 mL of anhydrous HF into the vessel.[9]
-
Transfer the vessel to a 0°C to 5°C ice-water bath and stir for 30 to 60 minutes.[9] For peptides containing Arg(Tos), extend this time to up to 2 hours.[6]
-
After the reaction is complete, evaporate the HF under a stream of nitrogen or under vacuum.
Post-Cleavage Workup (Applicable to Both Protocols)
-
Once all HF is removed, carefully uncap the reaction vessel inside the fume hood.
-
Add a small amount of trifluoroacetic acid (TFA) to wash the resin and combine the filtrates.[9]
-
Transfer the resin/peptide slurry to a sintered glass funnel and wash the resin several times with a small amount of TFA.[9]
-
Combine all filtrates and precipitate the crude peptide by adding 8-10 volumes of cold methyl t-butyl ether or diethyl ether.[9] A white precipitate should form immediately.
-
Allow the mixture to stand at 4°C for at least 30 minutes to ensure complete precipitation.
-
Collect the peptide by filtration or centrifugation.
-
Wash the crude peptide pellet several times with cold ether to remove residual scavengers and organic impurities.[9]
-
Dry the final peptide product under vacuum. The peptide is now ready for purification by HPLC.
Workflow and Decision Logic
The following diagram illustrates the complete workflow for the recommended "Low-High" HF cleavage protocol.
Caption: Workflow for the Low-High HF cleavage and deprotection of tosyl-protected peptides.
SAFETY FIRST: Mandatory Protocols for Handling Anhydrous HF
Anhydrous hydrogen fluoride is an extremely hazardous, corrosive, and toxic substance.[10][11] Skin or eye contact can cause severe, deep-seated burns that may not be immediately painful, and inhalation can be fatal.[10][12] Strict adherence to the following safety protocols is non-negotiable.
-
Dedicated Facility: All work with anhydrous HF must be conducted in a dedicated, properly functioning chemical fume hood.[13][14] The apparatus must be constructed of HF-resistant materials like Teflon, polypropylene, or Kel-F.[3][13] HF attacks glass, ceramics, and many metals.[13]
-
Personal Protective Equipment (PPE): Full-body protection is required.[10]
-
Body: A chemical-resistant apron or a full neoprene suit.[10]
-
Hands: Double gloving is recommended, with disposable neoprene or nitrile gloves under heavy-duty butyl rubber gloves.[13] Inspect gloves for pinholes before every use.
-
Eyes/Face: Chemical splash goggles and a full face shield are mandatory.[12] Contact lenses should never be worn.
-
-
Emergency Preparedness:
-
Never Work Alone: A trained buddy system must be in place at all times.[14]
-
First Aid Kit: An HF-specific first aid kit must be immediately accessible. This kit must contain multiple tubes of 2.5% calcium gluconate gel, which is the primary antidote for skin exposure.[10][12][13] Ensure the gel is not expired.
-
Safety Shower/Eyewash: An eyewash and safety shower station must be located in the immediate vicinity of the work area.[13]
-
-
Exposure Response:
-
Skin Contact: Immediately proceed to the safety shower and flush the affected area with copious amounts of water for at least 5 minutes.[12] Remove all contaminated clothing while flushing. After flushing, liberally apply 2.5% calcium gluconate gel to the area and massage it in continuously.[10] Seek immediate, professional medical attention and inform them of the HF exposure.
-
Eye Contact: Flush eyes for a minimum of 15 minutes at an eyewash station, holding the eyelids open.[12] Do not apply calcium gluconate gel directly to the eyes. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately and seek emergency medical assistance.[12]
-
References
- Vertex AI Search, based on "Cleaving peptides
- Koura Global, "hydrogen fluoride (anhydrous)
- AAPPTEC, "Aggregation, Racemization and Side Reactions in Peptide Synthesis".
- Khadse, S. (2014).
- ResearchGate, based on "HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Str
- RSC Publishing, "Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system".
-
Hart, M., et al. (2016). "Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis". PMC - NIH. [Link]
- Benchchem, "A Comparative Guide to N-Tosyl-L-alanine and Boc-L-alanine in Peptide Synthesis".
-
Isidro-Llobet, A., et al. (2019). "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis". PMC - NIH. [Link]
-
Tulane University, "FACT SHEET: Hydrogen Fluoride". (2023). [Link]
-
University of California, Berkeley, "Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid". [Link]
-
University of Toronto, "Hydrogen Fluoride Protocol". [Link]
- Benchchem, "A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis".
- Slideshare, "Hf cleavage and deprotection
- Google Patents, "WO2014033466A1 - Method and compositions for removing acid-labile protecting groups".
- Aapptec Peptides, "Amino Acid Sidechain Deprotection".
- Thermo Fisher Scientific, "Cleavage, Deprotection, and Isol
- Sigma-Aldrich, "Fmoc Resin Cleavage and Deprotection".
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. orbia-fem.com [orbia-fem.com]
- 11. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. oehs.tulane.edu [oehs.tulane.edu]
- 14. ehs.utoronto.ca [ehs.utoronto.ca]
Application Note: Strategic Incorporation of Fmoc-Arg(Tos)-OH in the Synthesis of Arginine-Rich Antimicrobial Peptides (AMPs)
Target Audience: Peptide Chemists, Drug Development Scientists, and Biomaterials Researchers. Document Type: Advanced Application Note & Validated Protocol.
Executive Summary & Scientific Context
Arginine-rich antimicrobial peptides (AMPs) are a highly promising class of therapeutics. Their mechanism of action relies heavily on the cationic guanidinium group of arginine (pKa ≈ 12.5), which facilitates rapid electrostatic binding to, and subsequent disruption of, negatively charged bacterial membranes 1[1].
However, synthesizing poly-arginine sequences via Solid-Phase Peptide Synthesis (SPPS) presents severe steric and electronic bottlenecks. While Fmoc-Arg(Pbf)-OH is the conventional choice for standard Fmoc-SPPS, the bulky Pbf protecting group causes significant steric hindrance during the coupling of consecutive arginine residues. Furthermore, standard arginine derivatives are highly susceptible to δ-lactam formation during carboxylate activation 2[2].
To overcome these limitations, Fmoc-Arg(Tos)-OH (N-α-Fmoc-N-ω-tosyl-L-arginine) serves as a powerful, orthogonal building block 3[3]. Because the tosyl (Tos) group is highly stable to standard Trifluoroacetic acid (TFA) cleavage, it allows for the synthesis of partially protected AMPs—enabling downstream modifications like RPEGylation to improve in vivo circulation half-life 4[4].
Mechanistic Causality: Why Fmoc-Arg(Tos)-OH?
The selection of a protecting group is not merely a procedural choice; it dictates the thermodynamic success of the synthesis.
-
Steric Optimization: The planar geometry of the Tosyl group drastically reduces steric clashes compared to the bulky, multi-ring Pbf or Pmc groups. This ensures higher coupling efficiencies in dense Arg-Arg-Arg motifs.
-
Suppression of δ-Lactamization: During activation with coupling reagents (e.g., DIC), the unprotected or weakly protected guanidino nitrogen can attack the activated carboxylate, forming an unreactive δ-lactam and terminating chain elongation. The strong electron-withdrawing nature of the Tosyl group effectively neutralizes the nucleophilicity of the guanidino group, preventing this side reaction5[5].
-
Orthogonal Cleavage Dynamics: Unlike Pbf, which is cleaved by 95% TFA, the Tosyl group requires strong acids (like anhydrous HF) or specialized reagents like Trimethylsilyl bromide (TMSBr) for removal 6[6]. This allows chemists to cleave the peptide from the resin while keeping the arginine side chains masked.
Quantitative Comparison of Arginine Protecting Groups
| Protecting Group | Steric Bulk | Acid Lability | Primary Cleavage Reagent | Risk of Trp Alkylation | Primary Application |
| Tos (Tosyl) | Low | Very Low | HF or TMSBr / TFA | High (Requires scavengers) | Poly-Arg sequences, orthogonal masking |
| Pbf | High | High | 95% TFA | Moderate | Standard Fmoc-SPPS |
| Pmc | Very High | High | 95% TFA | Moderate | Standard Fmoc-SPPS (Legacy) |
| Mtr | Low | Moderate | Prolonged TFA | High | Specialized Fmoc-SPPS |
Workflow Visualization
The following diagram outlines the optimized SPPS cycle utilizing Fmoc-Arg(Tos)-OH, concluding with the specialized TMSBr-mediated cleavage required to safely remove the Tosyl group without relying on highly toxic anhydrous HF.
Fig 1: SPPS workflow for Fmoc-Arg(Tos)-OH incorporation and TMSBr-mediated cleavage.
Self-Validating Experimental Protocol
This protocol is engineered to prevent the two most common modes of failure in Arg-rich AMP synthesis: incomplete coupling due to aggregation, and irreversible Tryptophan (Trp) alkylation during cleavage 7[7].
Phase 1: Solid-Phase Assembly
Note: We recommend using Rink Amide AM resin. C-terminal amidation mimics the natural structure of many AMPs, significantly increasing their antimicrobial activity and resistance to serum proteases 8[8].
-
Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in a 1:1 mixture of DMF/DCM for 30 minutes to maximize the accessibility of the polymer matrix.
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 10 minutes, drain, and repeat for another 10 minutes.
-
Coupling Fmoc-Arg(Tos)-OH:
-
Dissolve 4.0 equivalents of Fmoc-Arg(Tos)-OH and 4.0 eq of OxymaPure in minimal DMF.
-
Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Allow 2 minutes for pre-activation.
-
Add the mixture to the resin and agitate at 45°C for 90 minutes .
-
Causality: Mild heating (45°C) disrupts the hydrophobic aggregation common in poly-arginine sequences. OxymaPure is strictly chosen over HOBt as it provides superior suppression of epimerization and faster kinetics, minimizing the window for δ-lactam formation.
-
-
In-Process Validation: Perform a Kaiser test. A colorless/yellow bead confirms >99% coupling efficiency. If the beads are blue, the system has failed to couple completely; repeat Step 3 before proceeding.
Phase 2: Specialized TMSBr Cleavage & Deprotection
Standard 95% TFA will cleave the peptide from the resin but will leave the Tosyl groups attached. To achieve global deprotection without using highly hazardous anhydrous HF, we utilize the Trimethylsilyl bromide (TMSBr) method 6[6].
-
Cocktail Preparation: In a fume hood, prepare a cleavage cocktail consisting of TFA (7.5 mL), Thioanisole (1.17 mL), Ethanedithiol (EDT) (0.50 mL), and m-cresol (0.1 mL). Cool the mixture to 0°C in an ice bath.
-
Causality of Scavengers: The cleavage of the Tosyl group generates a highly reactive sulfonyl cation. Because AMPs are frequently rich in Tryptophan (Trp), this cation will irreversibly alkylate the indole ring of Trp if left unchecked. Thioanisole and EDT act as mandatory nucleophilic sinks to trap the cleaved Tosyl groups 7[7].
-
-
TMSBr Addition: Slowly add TMSBr (1.32 mL) dropwise to the chilled cocktail.
-
Cleavage Reaction: Add the dried peptide-resin (approx. 200 mg) to the cocktail. Blanket the reaction vessel with Nitrogen (N₂) gas and allow the mixture to stand for 15 to 30 minutes at 0°C .
-
Validation: TMSBr cleanly deprotects sulfonyl-based groups rapidly; exceeding 30 minutes risks acid-catalyzed degradation of the peptide backbone.
-
-
Precipitation: Filter the resin and drop the filtrate into 40 mL of ice-cold diethyl ether (-20°C) to precipitate the crude AMP. Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice more with cold ether.
-
Lyophilization & Purification: Dissolve the crude peptide pellet in 10% Acetic acid/Water and lyophilize. Purify the resulting powder via Preparative RP-HPLC using a standard Water/Acetonitrile gradient with 0.1% TFA.
References
-
[1] An engineered arginine-rich α-helical antimicrobial peptide exhibits broad-spectrum bactericidal activity against pathogenic bacteria and reduces bacterial infections in mice. NIH PMC. Available at: 1
-
[2] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. NIH PMC. Available at: 2
-
[3] N-Fmoc-N'-tosyl-L-arginine | 83792-47-6. ChemicalBook. Available at: 3
-
[4] RPEGylation of arginine-rich AMPs. ResearchGate. Available at: 4
-
[5] Fmoc-Arg-OH.HCl | 131669-11-9. Benchchem. Available at: 5
-
[6] Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. Available at: 6
-
[7] Amino Acid Derivatives for Peptide Synthesis. Aapptec Peptides. Available at:7
-
[8] Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs. PLOS One. Available at: 8
-
[9] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. Available at: 9
Sources
- 1. An engineered arginine-rich α-helical antimicrobial peptide exhibits broad-spectrum bactericidal activity against pathogenic bacteria and reduces bacterial infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Fmoc-N'-tosyl-L-arginine | 83792-47-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc-Arg-OH.HCl | 131669-11-9 | Benchchem [benchchem.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
Application Note: Advanced Orthogonal Strategies Utilizing Fmoc-Arg(Tos)-OH in Complex Cyclic Peptide Synthesis
Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols
Executive Summary & Mechanistic Rationale
The synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides remains one of the most challenging frontiers in peptide therapeutics. A primary bottleneck in these syntheses is the presence of Arginine (Arg). With a guanidinium side chain possessing a pKa of ~12.5, Arginine remains protonated under physiological conditions, making it crucial for target binding but highly problematic during chemical synthesis.
In standard Fmoc solid-phase peptide synthesis (SPPS), Arginine is typically protected by TFA-labile groups such as Pbf or Pmc [2]. However, when a synthetic strategy requires the peptide to be cleaved from the resin with its side-chain protecting groups intact to undergo solution-phase macrocyclization, Pbf and Pmc often fail. They are susceptible to premature cleavage or require cleavage conditions that strip all other protecting groups, leaving the highly nucleophilic guanidino group exposed. An exposed guanidino group during C-terminal activation inevitably leads to intermolecular oligomerization or intramolecular δ-lactam formation (a dead-end byproduct).
The Solution: Fmoc-Arg(Tos)-OH To circumvent this, we utilize Fmoc-Arg(Tos)-OH (N-α-Fmoc-N-ω-tosyl-L-arginine). The p-toluenesulfonyl (Tosyl or Tos) group is highly electron-withdrawing, which drastically reduces the nucleophilicity of the guanidino nitrogens. More importantly, the sulfonamide bond formed by the Tosyl group is completely stable to standard 95% Trifluoroacetic Acid (TFA)[2]. This provides true orthogonal protection : the linear peptide can be synthesized, cleaved from a hyper-acid-labile resin, and cyclized in solution while the Arginine remains safely masked. Only after the macrocycle is successfully formed is the Tosyl group removed using super-acidic conditions, such as Trifluoromethanesulfonic acid (TFMSA)[1].
Mechanistic Pitfalls Avoided by Tosyl Protection
Understanding the causality behind protecting group selection is critical. During macrolactamization, a coupling reagent (e.g., PyBOP or HATU) activates the C-terminal carboxylic acid. If Arginine is unprotected, the sterically unhindered and highly basic guanidino nitrogens will outcompete the N-terminal α-amine for the activated ester, destroying the yield.
Figure 1: Mechanistic causality of Arginine side reactions prevented by Tosyl protection.
Comparative Analysis of Arginine Protecting Groups
To justify the selection of Fmoc-Arg(Tos)-OH, we must evaluate its physicochemical stability against contemporary alternatives. The table below summarizes the quantitative and qualitative stability metrics that dictate experimental design.
| Protecting Group | Acid Lability | Cleavage Reagents Required | Primary Application in SPPS | Orthogonality to TFA |
| Pbf / Pmc | High | 90–95% TFA | Standard Fmoc SPPS | None (Cleaves) |
| Mtr | Moderate | Prolonged TFA (2–4 hours) | Legacy Fmoc SPPS | Poor |
| Tos (Tosyl) | Low | HF or TFMSA / Thioanisole | Orthogonal Fmoc/Boc SPPS | Excellent (Stable) |
| NO2 | Very Low | Hydrogenation or HF | Specialized Orthogonal SPPS | Excellent (Stable) |
Data synthesis derived from historical optimization of sulfonyl-based protecting groups [2].
Experimental Workflow & Protocols
The following self-validating protocols outline the end-to-end synthesis of a head-to-tail cyclic peptide utilizing Fmoc-Arg(Tos)-OH.
Figure 2: Orthogonal workflow for cyclic peptide synthesis utilizing Fmoc-Arg(Tos)-OH.
Protocol 1: Linear Assembly and Mild Cleavage
Objective: Synthesize the linear precursor and cleave it from the solid support without removing side-chain protecting groups. Causality: 2-Chlorotrityl chloride (2-CTC) resin is hyper-acid-labile. Using Hexafluoroisopropanol (HFIP) provides a mild, non-destructive acidic environment that breaks the ester linkage to the resin while leaving the Tosyl group (and standard tBu/Boc groups) completely intact.
-
Synthesis: Assemble the linear peptide on 2-CTC resin using standard Fmoc/tBu chemistry, incorporating Fmoc-Arg(Tos)-OH at the desired position. Ensure the final N-terminal Fmoc group is removed using 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all basic residues.
-
Cleavage Cocktail: Prepare a solution of 20% HFIP in DCM (v/v).
-
Cleavage: Add the cocktail to the resin (10 mL per gram of resin). Agitate gently for 30 minutes at room temperature.
-
Filtration: Filter the solution into a round-bottom flask. Wash the resin twice with DCM and pool the filtrates.
-
Evaporation: Concentrate the filtrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual HFIP.
-
Self-Validation Step: Perform LC-MS on a micro-aliquot. Validation Criteria: The mass spectrum must show the exact mass of the fully protected linear peptide (including the +154 Da mass contribution of the Tosyl group). No prematurely deprotected species should be visible.
Protocol 2: Solution-Phase Head-to-Tail Cyclization
Objective: Form the macrolactam bond between the N-terminal amine and the C-terminal carboxylic acid. Causality: The reaction must be performed at high dilution (≤ 1 mM) to thermodynamically favor intramolecular cyclization over intermolecular dimerization. PyBOP is chosen as the coupling reagent because it does not cause the guanidino-related side reactions typically exacerbated by uronium salts (like HATU) when traces of moisture are present.
-
Solubilization: Dissolve the protected linear peptide in anhydrous DMF to achieve a final peptide concentration of 1 mM.
-
Activation: Add 3.0 equivalents of PyBOP and 3.0 equivalents of 1-Hydroxybenzotriazole (HOBt).
-
Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring vigorously.
-
Reaction: Stir the reaction mixture at room temperature for 12–24 hours.
-
Self-Validation Step: Perform a Kaiser (Ninhydrin) test on a 10 µL aliquot of the reaction mixture. Validation Criteria: A transition from deep blue (presence of free primary amine) to yellow/colorless indicates complete consumption of the N-terminus, validating successful macrolactamization.
-
Workup: Concentrate the DMF under high vacuum. Precipitate the protected cyclic peptide using cold diethyl ether.
Protocol 3: Global Deprotection and Tosyl Cleavage
Objective: Remove the Tosyl group from Arginine and all other side-chain protecting groups. Causality: The Tosyl group is highly electron-withdrawing, rendering the sulfonamide bond resistant to TFA. Trifluoromethanesulfonic acid (TFMSA), a superacid ( H0<−14 ), is required to protonate the sulfonamide and force S-N bond cleavage[1]. Thioanisole is mandated as a soft nucleophilic scavenger to trap the highly reactive tosyl cations generated during cleavage, preventing the irreversible alkylation of Tryptophan or Tyrosine residues [3].
Caution: TFMSA is highly corrosive. Perform in a fume hood with appropriate PPE.
-
Cocktail Preparation: In a glass vial, prepare the cleavage cocktail: TFA / Thioanisole / 1,2-Ethanedithiol (EDT) / TFMSA in a volumetric ratio of 80:10:5:5. Note: Always add TFMSA last, dropwise, while chilling the mixture in an ice bath, as the addition is highly exothermic.
-
Deprotection: Add the chilled cocktail to the dry, protected cyclic peptide (approx. 10 mL per 100 mg of peptide).
-
Incubation: Stir the mixture at room temperature for 90 to 120 minutes.
-
Precipitation: Pour the cleavage mixture dropwise into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes and decant the supernatant.
-
Washing: Wash the peptide pellet twice more with cold ether to remove thioanisole and EDT. Air-dry the pellet briefly.
-
Self-Validation Step: Re-dissolve the crude peptide in 10% aqueous acetonitrile and analyze via High-Resolution Mass Spectrometry (HRMS). Validation Criteria: The target cyclic peptide must exhibit a mass shift of exactly -154.0 Da relative to the protected precursor, confirming the complete removal of the Tosyl group.
References
To ensure scientific integrity and reproducibility, the mechanistic principles and cleavage protocols detailed in this application note are grounded in the following authoritative literature:
-
Kiso, Y., Satomi, M., Ukawa, K., & Akita, T. (1980). "Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system." Journal of the Chemical Society, Chemical Communications, (22), 1063-1064. URL: [Link]
-
Martin, C., et al. (2020). "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis." Molecules, 25(7), 1693. URL: [Link]
-
Hughes, J. L., & Leopold, E. J. (1995). "Cleavage and deprotection of peptide resins using chloro- and bromotrialkylsilanes." Peptide Research, 8(5), 298-300. URL: [Link]
Application Notes and Protocols: Activation Strategies for Fmoc-Arg(Tos)-OH in Microwave-Assisted SPPS
Introduction: The Arginine Challenge in High-Energy SPPS
The incorporation of arginine into peptide sequences is a well-documented challenge in solid-phase peptide synthesis (SPPS). The nucleophilic nature of the guanidinium side chain, even when protected, presents a persistent risk of side reactions. This challenge is magnified in microwave-assisted SPPS, where elevated temperatures, while accelerating desired deprotection and coupling steps, can also significantly increase the rate of undesired chemical transformations.[1]
This guide provides an in-depth analysis of activation strategies for Nα-Fmoc-L-arginine protected with a p-toluenesulfonyl (Tos) group on the side chain (Fmoc-Arg(Tos)-OH) for use in microwave-assisted SPPS. While the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is now more commonly employed in Fmoc/tBu strategies due to its high acid lability, the Tosyl group remains a relevant, cost-effective alternative.[2][3] However, its unique chemical properties, particularly its stability, necessitate a carefully considered approach to activation, especially under high-energy microwave conditions.
The Core Problem: δ-Lactam Formation
The primary side reaction during the activation of any protected arginine derivative is the intramolecular cyclization of the activated carboxyl group with the δ-nitrogen of the guanidinium side chain. This irreversible reaction forms a stable six-membered δ-lactam, rendering the amino acid derivative incapable of coupling to the growing peptide chain.[4] This results in the deletion of the intended arginine residue, a critical failure in the synthesis.
Microwave heating dramatically accelerates this side reaction. A study demonstrated that activating Fmoc-Arg(Pbf)-OH with HBTU/HOBt/DIPEA under microwave irradiation for just 4.5 minutes resulted in approximately 80% conversion to the inactive lactam.[5] This underscores the critical need for an activation protocol that maximizes the rate of intermolecular peptide bond formation while minimizing the competing intramolecular lactam formation.
Diagram: The Competing Reactions of Activated Arginine
Caption: Competing pathways for an activated arginine derivative.
The Tosyl Group: A Double-Edged Sword in Fmoc-Microwave SPPS
The Tosyl (Tos) protecting group is an arylsulfonyl group characterized by high acid stability. This property makes it a stalwart of Boc-based SPPS, where final cleavage is performed with harsh acids like anhydrous hydrogen fluoride (HF).[6][7] However, this stability presents a significant challenge for the milder trifluoroacetic acid (TFA) cleavage cocktails typically used in Fmoc-SPPS.[2]
| Protecting Group | Typical Nα-Chemistry | Cleavage Condition | Relative Lability | Key Consideration for Microwave SPPS |
| Pbf | Fmoc | ~95% TFA, 1-3 hours | High | Prone to rapid lactam formation at high temperatures.[5] |
| Pmc | Fmoc | ~95% TFA, requires longer cleavage | Medium | Less labile than Pbf, requiring more stringent cleavage. |
| Mtr | Fmoc | TFA with scavengers, very long cleavage | Low | Largely obsolete for routine Fmoc SPPS due to poor lability.[2] |
| Tos | Boc | Anhydrous HF | Very Low | Incompatible with standard Fmoc/TFA cleavage. Requires harsher, specialized cleavage conditions.[2][8] |
Table 1: Comparison of common sulfonyl-based arginine protecting groups.
The primary implication for microwave SPPS is that any protocol for Fmoc-Arg(Tos)-OH must be exceptionally efficient to avoid side reactions during synthesis, while also acknowledging the downstream requirement for a non-standard, harsher final cleavage step.
Recommended Activation Strategies
Given the high propensity for lactam formation under microwave heating, the ideal activation strategy must facilitate a rapid conversion of the activated intermediate to the desired peptide bond. This is best achieved by using modern carbodiimide chemistry, which minimizes the lifetime of the highly reactive activated species in solution before it is presented to the resin-bound amine.
Strategy 1: High-Efficiency Carbodiimide Activation with Oxyma
This is the recommended primary strategy. It relies on the in situ formation of an active ester using a carbodiimide and an additive, which is immediately introduced to the peptide-resin. This "zero pre-activation" approach is critical for minimizing the time the activated arginine exists free in solution, thereby suppressing the intramolecular lactam pathway.
-
Coupling Reagent: Diisopropylcarbodiimide (DIC).
-
Additive: Ethyl (hydroxyimino)cyanoacetate (OxymaPure®). Oxyma is a superior, non-explosive alternative to HOBt, known for its high reactivity and racemization suppression.[9]
-
Base: Minimal or no tertiary amine base (e.g., DIPEA). Onium salt bases (HBTU, HCTU) rely on a basic environment for efficient coupling, which can accelerate lactam formation. Carbodiimide chemistry can proceed efficiently in a more neutral environment, which is advantageous for arginine coupling.[10]
Causality: The combination of DIC and Oxyma generates a highly reactive O-acylisourea intermediate that rapidly converts to the Oxyma active ester. By performing this activation in situ (i.e., mixing the components directly in the reaction vessel with the resin), the activated amino acid can immediately react with the N-terminal amine of the peptide chain. Microwave energy accelerates this desired intermolecular reaction. The absence of a strong tertiary base reduces the overall basicity of the reaction medium, which can help temper the rate of the base-catalyzed lactam formation.
Strategy 2: Controlled Temperature with Onium Salt Activators
While carbodiimide activation is preferred, onium salt reagents like HBTU or HATU can be used if a lower coupling temperature is employed to mitigate lactam formation. This strategy trades the speed of a high-temperature coupling for higher fidelity.
-
Coupling Reagent: HBTU or HATU.
-
Additive: HOBt or HOAt (for HATU).
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Microwave Conditions: Reduced temperature (e.g., 50°C) with a longer coupling time (e.g., 10-15 minutes).
Causality: Lowering the reaction temperature directly reduces the rate of both the desired coupling and the undesired lactam formation. While this extends the cycle time, it can be a necessary compromise for difficult couplings or when using more traditional, base-dependent activators. A double coupling may be required to drive the reaction to completion at lower temperatures.[11]
Diagram: Recommended Workflow for Fmoc-Arg(Tos)-OH Incorporation
Caption: Recommended workflow for microwave-assisted coupling.
Experimental Protocols
Protocol 1: High-Temperature DIC/Oxyma Activation (Recommended)
This protocol is designed for use in an automated microwave peptide synthesizer.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been removed and the resin is thoroughly washed with DMF.
-
Reagent Preparation:
-
Prepare a 0.2 M solution of Fmoc-Arg(Tos)-OH in DMF.
-
Prepare a 1.0 M solution of DIC in DMF.
-
Prepare a 1.0 M solution of OxymaPure in DMF.
-
-
Coupling Cycle:
-
To the reaction vessel containing the peptide-resin, add the Fmoc-Arg(Tos)-OH solution (5-fold molar excess over resin capacity).
-
Add the DIC solution (5-fold excess).
-
Add the OxymaPure solution (5-fold excess).
-
Immediately apply microwave energy to heat the reaction to 75°C and hold for 5 minutes. For difficult sequences, the temperature can be increased to 90°C.
-
-
Post-Coupling:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Perform a Kaiser test to confirm reaction completion. If the test is positive (indicating free amines), perform a second coupling (double couple) using fresh reagents.[11]
-
Protocol 2: Final Cleavage and Deprotection
Due to the high stability of the Tosyl group, a standard TFA/TIS/H₂O cocktail is insufficient for its complete removal. A stronger acid or extended cleavage time is necessary.
Caution: This procedure involves strong, corrosive acids and should be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
Resin Preparation: After synthesis is complete and the final N-terminal Fmoc group is removed, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA / Thioanisole / H₂O / Phenol (90:5:3:2 v/v/v/w) . The thioanisole acts as a scavenger to prevent re-attachment of the cleaved Tosyl group to sensitive residues like tryptophan.[7]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
-
Stir or agitate the slurry at room temperature for 4-6 hours. The extended time is crucial for Tosyl group removal.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether, and wash the pellet again with cold ether to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Conclusion and Best Practices
The successful incorporation of Fmoc-Arg(Tos)-OH in microwave-assisted SPPS is achievable but requires a departure from standard protocols optimized for more labile protecting groups. The central challenge is mitigating the rapid, temperature-dependent formation of δ-lactam.
Key Takeaways:
-
Prioritize Carbodiimide Chemistry: An in situ activation using DIC/Oxyma is the preferred method as it minimizes the solution lifetime of the activated arginine, directly combating lactam formation.
-
Avoid Pre-activation: Never pre-activate Fmoc-Arg(Tos)-OH and allow it to stand before adding it to the resin, especially when using microwave heating.
-
Use Temperature Strategically: High temperatures (75-90°C) can be used with DIC/Oxyma for rapid couplings. If using onium salts (HBTU/HATU), a lower temperature (50°C) is recommended to suppress side reactions.
-
Plan for a Harsher Cleavage: The stability of the Tosyl group necessitates a more robust cleavage cocktail and longer reaction time than is typical for standard Fmoc/tBu strategies.
-
Always Verify Coupling: Perform a Kaiser test after the arginine coupling step. Be prepared to double couple to ensure complete incorporation, which is often a more efficient solution than troubleshooting a failed synthesis.
By understanding the underlying chemical principles and adopting these specialized protocols, researchers can effectively utilize Fmoc-Arg(Tos)-OH as a viable building block for the efficient synthesis of complex peptides using microwave-assisted SPPS.
References
- Benchchem. (2025). A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis. Benchchem.
- Benchchem. (2025). A Comparative Guide to Sulfonyl-Based Protecting Groups for Arginine in Peptide Synthesis: Pbf vs. Pmc, Mtr, and Ts. Benchchem.
-
Comparative study of conventional and microwave assisted synthesis. (n.d.). Retrieved from [Link]
- Benchchem. (2025). A Head-to-Head Battle in Peptide Synthesis: Boc-Arg(Tos)-OH vs. Fmoc-Arg(Pbf). Benchchem.
-
Chemdiscount. (n.d.). Optimizing Peptide Synthesis with N-Tosyl-L-arginine: A Buyer's Guide. Retrieved from [Link]
- Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-249.
- Albericio, F., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(22), 5303.
- Wang, W., et al. (2012). Making Ends Meet: Microwave-Accelerated Synthesis of Cyclic and Disulfide Rich Proteins Via In Situ Thioesterification and Native Chemical Ligation. Protein and Peptide Letters, 19(4), 396-405.
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Fields, G. B., & Lauer-Fields, J. L. (2002). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 46-57). Academic Press.
- Jayaraman, S., et al. (2012). Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides. Bioorganic & Medicinal Chemistry Letters, 22(11), 3749-3752.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Unsymmetrically Branched Peptides. Retrieved from [Link]
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Biotage. (n.d.). Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Retrieved from [Link]
- Palasek, S. A., et al. (2007). Two-step microwave method for coupling of amino acid Fmoc-Arg(Pbf)-OH. Journal of Peptide Science, 13(3), 143-148.
- Collins, J. M., & Collins, M. J. (2016). U.S.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Symmetrically Branched Peptides. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
cffam. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Retrieved from [Link]
-
Iris Biotech. (2026, February 10). Side Chain Protection in Peptide Synthesis. Retrieved from [Link]
- Subirós-Funosas, R., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 27(13), 4235.
-
Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making Ends Meet: Microwave-Accelerated Synthesis of Cyclic and Disulfide Rich Proteins Via In Situ Thioesterification and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. nbinno.com [nbinno.com]
- 9. oxymapure.com [oxymapure.com]
- 10. US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 11. biotage.com [biotage.com]
Application Note: Liquid-Phase Peptide Synthesis (LPPS) Strategies Utilizing Fmoc-Arg(Tos)-OH
Executive Summary
Liquid-Phase Peptide Synthesis (LPPS) has emerged as the "third wave" of peptide manufacturing, bridging the scalability of classical solution-phase synthesis with the iterative efficiency of solid-phase peptide synthesis (SPPS) [[1]]([Link]). While standard SPPS heavily relies on the Pbf protecting group for Arginine due to its TFA lability, LPPS introduces distinct physicochemical requirements. Fmoc-Arg(Tos)-OH (CAS 83792-47-6) provides exceptional lipophilicity and intermediate stability, making it an optimal building block for LPPS workflows requiring repeated aqueous extractions.
Mechanistic Insights & Causality
Why Fmoc-Arg(Tos)-OH in LPPS?
In LPPS, the growing peptide chain is not anchored to a macroscopic resin; it is dissolved in an organic solvent (typically DCM, EtOAc, or 2-MeTHF) . After each coupling and deprotection step, byproducts are removed via liquid-liquid aqueous extraction.
-
Phase Retention: The highly lipophilic p-toluenesulfonyl (Tosyl) group ensures that the protected peptide remains quantitatively in the organic phase during aqueous washes, preventing emulsion formation and yield loss.
-
Orthogonality: Tosyl is completely stable to the basic conditions used for Fmoc removal (e.g., piperidine or TAEA) and mildly acidic aqueous washes .
-
Crystallinity: Tosyl-protected intermediates exhibit a higher propensity to crystallize, facilitating the isolation of convergent peptide fragments without column chromatography.
The TAEA Deprotection Causality
Standard SPPS uses piperidine for Fmoc removal, generating a dibenzofulvene (DBF)-piperidine adduct. In solution, this adduct is highly lipophilic and difficult to separate from the peptide without chromatography. By utilizing tris(2-aminoethyl)amine (TAEA) , the resulting DBF-TAEA adduct is highly basic and water-soluble . This allows the adduct to be completely partitioned into a mildly acidic aqueous layer, rendering the LPPS cycle self-purifying.
Logical Workflow Diagram
Liquid-Phase Peptide Synthesis (LPPS) cycle utilizing Fmoc-Arg(Tos)-OH and TAEA deprotection.
Quantitative Data: Arginine Protecting Group Comparison
| Protecting Group | Acid Lability | Lipophilicity (Organic Phase Retention) | LPPS Byproduct Removal | Global Cleavage Reagent |
| Tosyl (Tos) | Very Low | High | Excellent | TFMSA / HF / Na-NH₃ |
| Pbf | High | Moderate | Moderate | 95% TFA |
| Pmc | High | Moderate | Moderate | 95% TFA |
| Mtr | Moderate | Moderate | Poor | Prolonged TFA / TFMSA |
Table 1: Comparative analysis of Arginine guanidino protecting groups for solution-phase workflows.
Detailed Experimental Protocols (Self-Validating System)
The following protocols establish a self-validating LPPS cycle. Each step includes a mechanistic rationale and an integrated validation checkpoint to ensure process control.
Protocol 1: Solution-Phase Coupling of Fmoc-Arg(Tos)-OH
Causality: EDC·HCl is selected over DIC or HATU because its urea byproduct is highly water-soluble, allowing for seamless removal during aqueous extraction. OxymaPure is used to suppress racemization and accelerate the reaction.
Step-by-Step Methodology:
-
Preparation: Dissolve the C-terminal amino component (1.0 eq) and Fmoc-Arg(Tos)-OH (1.1 eq) in a minimal volume of Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF).
-
Activation: Add OxymaPure (1.1 eq) to the solution and stir for 5 minutes at 0°C.
-
Coupling: Add EDC·HCl (1.1 eq) and N,N-Diisopropylethylamine (DIEA) (2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Aqueous Workup: Wash the organic layer successively with:
-
5% aqueous KHSO₄ (3 × 20 mL) to remove unreacted amines and EDC-urea.
-
5% aqueous NaHCO₃ (3 × 20 mL) to remove unreacted Fmoc-Arg(Tos)-OH and OxymaPure.
-
Brine (1 × 20 mL).
-
-
Validation Check: Spot the organic layer on a TLC plate and stain with Ninhydrin. A negative result (no purple spot) validates the complete consumption of the free amine, confirming the coupling is successful.
Protocol 2: Fmoc Deprotection and Scavenging
Causality: TAEA acts as both the deprotecting base and the scavenger. The resulting DBF-TAEA adduct contains multiple basic aliphatic amines, driving its partition coefficient entirely into the aqueous phase during acidic washing .
Step-by-Step Methodology:
-
Deprotection: To the organic layer containing the Fmoc-protected peptide, add TAEA (50 equivalents relative to the peptide).
-
Reaction: Stir vigorously at room temperature for 30 minutes.
-
Scavenging Extraction: Wash the organic layer with a pH 5.5 phosphate buffer or 5% aqueous KHSO₄ (4 × 25 mL). The acidic wash protonates the DBF-TAEA adduct and excess TAEA, pulling them into the aqueous layer.
-
Neutralization: Wash the organic layer with 5% aqueous NaHCO₃ (1 × 20 mL) to neutralize any residual acid, followed by a final brine wash.
-
Validation Check: Perform LC-MS on an aliquot of the organic layer. The mass spectrum must show a complete shift to the deprotected peptide mass (-222 Da), validating readiness for the next coupling cycle.
Protocol 3: Global Deprotection of the Tosyl Group
Causality: The Tosyl group is highly stable and cannot be removed by standard 95% TFA cocktails . Trifluoromethanesulfonic acid (TFMSA) provides the necessary acidity, while thioanisole acts as a soft nucleophile to scavenge the cleaved tosyl cations, preventing re-alkylation of the peptide.
Step-by-Step Methodology:
-
Preparation: Dry the fully elongated, protected peptide under vacuum.
-
Cocktail Formulation: Prepare a cleavage cocktail of TFA / Thioanisole / m-Cresol / TFMSA in a ratio of 10:1:1:1 (v/v). Note: Always add TFMSA last, dropwise, at 0°C to prevent exothermic degradation.
-
Cleavage: Dissolve the peptide in the cocktail (10 mL per gram of peptide) and stir at room temperature for 2 hours.
-
Precipitation: Pour the cleavage mixture into 10 volumes of ice-cold diethyl ether. Centrifuge at 3000 rpm for 5 minutes and decant the supernatant.
-
Washing: Wash the peptide pellet with cold ether three additional times to remove scavengers and cleaved protecting groups.
-
Validation Check: Dissolve a fraction of the pellet in water/acetonitrile and analyze via RP-HPLC and HRMS. The absence of a +154 Da adduct confirms the complete removal of the Tosyl group and validates the final peptide purity.
Sources
Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-Arg(Tos)-OH in SPPS
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-Arg(Tos)-OH in Solid-Phase Peptide Synthesis (SPPS). This guide provides a structured, in-depth analysis of common issues and field-proven solutions to ensure the successful synthesis of arginine-containing peptides.
Symptom: Incomplete Coupling of Fmoc-Arg(Tos)-OH
The primary indicator of incomplete coupling is a positive result from a qualitative ninhydrin (Kaiser) test after the coupling step. This signifies the presence of unreacted primary amines on the resin-bound peptide, indicating that the Fmoc-Arg(Tos)-OH has not been successfully attached to the growing peptide chain. This can lead to the formation of deletion sequences (des-Arg peptides), which complicates purification and reduces the overall yield of the target peptide.[1]
Root Cause Analysis
The incomplete coupling of Fmoc-Arg(Tos)-OH can be attributed to a combination of factors, primarily revolving around steric hindrance and the potential for side reactions.
-
Steric Hindrance : The bulky tosyl (Tos) protecting group on the guanidino side chain of arginine, in conjunction with the Fmoc group on the alpha-amine, creates significant steric hindrance. This can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction rate and leading to incomplete coupling.[2]
-
Suboptimal Activation/Coupling Reagents : Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) may not be sufficiently potent to overcome the steric barrier presented by Fmoc-Arg(Tos)-OH.[3]
-
Peptide Aggregation : As the peptide chain elongates, it can fold into secondary structures or aggregate on the solid support. This can physically block the reactive sites, further hindering the coupling reaction.[3]
-
δ-Lactam Formation : A significant side reaction during the activation of arginine derivatives is the intramolecular cyclization of the activated carboxyl group with the side-chain guanidinium group. This forms a stable and unreactive δ-lactam, which terminates the peptide chain.[1][2] While more commonly discussed with other protecting groups like Pbf, it remains a potential issue.
Troubleshooting & Solutions: A Question-and-Answer Guide
This section provides a systematic approach to diagnosing and resolving the challenges associated with Fmoc-Arg(Tos)-OH coupling.
Question 1: My Kaiser test is strongly positive after a standard coupling time. What is my first course of action?
Answer: A strongly positive Kaiser test indicates a significant population of unreacted amines. The most immediate and often effective solution is to perform a "double coupling."
Protocol 1: Double Coupling Procedure
-
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group and thorough washing of the resin with DMF, proceed with the initial coupling of Fmoc-Arg(Tos)-OH using your standard protocol (e.g., with HBTU/DIPEA).
-
Allow the reaction to proceed for the standard time (e.g., 45-60 minutes).
-
Take a small sample of the resin for a Kaiser test.
-
-
Second Coupling:
-
If the Kaiser test is positive, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.
-
Prepare a fresh solution of activated Fmoc-Arg(Tos)-OH using the same equivalents as the first coupling.
-
Add the fresh solution to the resin and allow the second coupling to proceed for an additional 45-60 minutes.
-
Perform another Kaiser test to confirm the completion of the reaction. A negative result (yellow beads) indicates successful coupling.[2]
-
This strategy of re-exposing the resin to fresh, activated amino acid can effectively drive the reaction to completion.[3]
Question 2: Double coupling helped, but the Kaiser test is still slightly positive. What's the next step?
Answer: If double coupling is insufficient, the issue likely lies with the potency of your coupling reagents or the reaction conditions. It's time to consider more powerful activating agents and optimizing the reaction environment.
Upgrading Your Coupling Reagents
Standard carbodiimide reagents may not be effective for sterically hindered residues.[3] Switching to a more potent in-situ activating reagent is highly recommended.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective as they form highly reactive O-esters that can overcome steric barriers.[3][4] HATU is often considered one of the most efficient due to the formation of a more reactive OAt ester.[3]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for difficult couplings, with PyAOP showing superior performance for highly hindered amino acids.[5]
Comparative Overview of Coupling Reagents
| Reagent Class | Examples | Reactivity | Key Advantages | Considerations |
| Carbodiimides | DCC, DIC | Moderate | Cost-effective for routine couplings. | Often insufficient for hindered residues; can cause side reactions like δ-lactam formation.[2][5] |
| Uronium/Aminium Salts | HBTU, HCTU, HATU | High | Excellent coupling efficiency, low racemization.[4][5] HATU is particularly potent.[3] | Higher cost. Pre-activation is necessary to avoid guanidinylation of the free amine.[6] |
| Phosphonium Salts | PyBOP, PyAOP | High | High coupling efficiency with low racemization risk.[4][5] PyAOP is superior for challenging couplings.[5] | More expensive and may require stricter handling.[4] |
Optimizing Reaction Conditions
-
Reaction Time: For sterically hindered residues like Fmoc-Arg(Tos)-OH, extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can significantly improve the yield.[3]
-
Solvent Choice: N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its better solvating properties, which can help to disrupt peptide aggregation.[3]
Question 3: I am still facing issues, and I suspect peptide aggregation. How can I address this?
Answer: Peptide aggregation is a common problem in SPPS, especially with hydrophobic or structured sequences. The growing peptide chain can fold on itself, blocking the N-terminal amine.
-
Solvent Disruption: As mentioned, switching from DMF to NMP can help.[3] In particularly difficult cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) might be beneficial.
-
Microwave-Assisted SPPS (MA-SPPS): The use of microwave energy to heat the reaction can dramatically accelerate coupling rates and help to break up aggregates, driving difficult couplings to completion efficiently.[3]
Question 4: Are there alternatives to Fmoc-Arg(Tos)-OH that might be easier to couple?
Answer: Yes, several alternative arginine derivatives with different side-chain protecting groups are available for Fmoc-SPPS. The choice often depends on a balance between coupling efficiency, the harshness of the final cleavage conditions, and potential side reactions.
-
Fmoc-Arg(Pbf)-OH: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is one of the most commonly used protecting groups for arginine in Fmoc chemistry.[2][7] It is more acid-labile than Tos, allowing for easier cleavage. However, the bulky Pbf group also presents significant steric hindrance and is prone to δ-lactam formation.[2][7]
-
Fmoc-Arg(Mtr)-OH: The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mts) group is more acid-labile than the Tos group, allowing for milder deprotection conditions.[7]
-
Side-Chain Unprotected Arginine: Recent studies have explored the use of side-chain unprotected Fmoc-Arg(HCl)-OH. The protonated guanidinium side chain reduces its nucleophilicity, suppressing δ-lactam formation.[8] This approach, often coupled with DIC/Oxyma, shows promise for a "greener" and more atom-economical synthesis.[8]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting incomplete Fmoc-Arg(Tos)-OH coupling.
Caption: A step-by-step workflow for troubleshooting incomplete Fmoc-Arg(Tos)-OH coupling.
Final Recommendations
When encountering incomplete coupling of Fmoc-Arg(Tos)-OH, a systematic approach is key. Begin with the simplest and most direct solutions, such as double coupling, before moving to more significant changes like altering your coupling reagents or reaction conditions. For particularly challenging sequences, the use of more advanced techniques like microwave-assisted synthesis or switching to an alternative arginine derivative may be necessary. Always ensure the quality and freshness of your reagents and solvents, as this is a fundamental prerequisite for successful peptide synthesis.
References
- BenchChem. A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis.
- BenchChem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- ChemPep. Overview of Peptide Coupling Reagents.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
- Albericio, F. et al. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. PMC.
- Creative Peptides. Optimizing Peptide Coupling: Key Techniques.
- Creative Peptides. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- BenchChem. Application Notes and Protocols for Fmoc-Arg(Pbf)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).
- ACS Publications. Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
Sources
preventing delta-lactam formation during Fmoc-Arg(Tos)-OH activation
Technical Support Center: Overcoming δ -Lactam Formation During Fmoc-Arg(Tos)-OH Activation
Welcome to the Advanced Peptide Synthesis Support Center. As researchers and drug development professionals, you are likely aware that the incorporation of Arginine remains one of the most notoriously difficult steps in Solid-Phase Peptide Synthesis (SPPS).
This guide provides a deep dive into the causality of δ -lactam formation specifically when using Fmoc-Arg(Tos)-OH, offering field-proven diagnostic FAQs and self-validating experimental protocols to ensure high-fidelity peptide assembly.
Mechanistic Causality: The Arginine Conundrum
To troubleshoot a synthesis failure, we must first understand the molecular kinetics at play. Arginine contains a highly nucleophilic guanidino side chain. While the Tosyl (Tos) group provides robust electrophilic protection for the guanidino moiety, the δ -nitrogen remains in close steric proximity to the α -carboxyl group.
When the α -carboxyl group of Fmoc-Arg(Tos)-OH is activated (forming an O-acylisourea or active ester), two competing pathways emerge:
-
Intermolecular Coupling (Desired): The activated ester reacts with the primary amine of the peptidyl-resin.
-
Intramolecular Cyclization (Undesired): The partially nucleophilic δ -nitrogen attacks the activated α -carboxyl group, forming a stable six-membered cyclic amide known as a δ -lactam[1].
Because intramolecular reactions are kinetically favored over intermolecular reactions, any delay in coupling (such as prolonged pre-activation) will inevitably drive the equilibrium toward δ -lactam formation. This cyclic byproduct is entirely inactive, effectively consuming your amino acid building block and resulting in truncated "des-Arg" deletion sequences in your final cleavage product[1].
Figure 1: Competing kinetic pathways during the activation of Fmoc-Arg(Tos)-OH.
Diagnostic FAQs: Troubleshooting Your Synthesis
Q1: I am seeing a high percentage of des-Arg deletion peptides in my LC-MS. Why is this happening specifically with Fmoc-Arg(Tos)-OH? A: The Tosyl protecting group is less sterically bulky than modern alternatives like Pbf or Pmc. While it protects the guanidino group from branching, it does not provide enough steric hindrance to completely block the δ -nitrogen from folding back and attacking the activated carboxylate[2]. The des-Arg deletion occurs because the δ -lactam is an inert dead-end product; it cannot couple to your peptidyl-resin, leaving the resin-bound amine unreacted[1].
Q2: My standard protocol uses HBTU/DIEA with a 5-minute pre-activation. Is this causing the lactamization? A: Yes, unequivocally. Pre-activation is the primary catalyst for δ -lactam formation in Arginine derivatives[3]. By activating the amino acid in the absence of the peptidyl-resin, you are providing an exclusive window for the intramolecular cyclization to occur. Furthermore, uronium salts like HBTU require a tertiary base (DIEA) to initiate activation. Excess base accelerates the deprotonation of the side-chain nitrogens, supercharging the lactamization kinetics.
Q3: If HBTU/DIEA is problematic, what is the optimal coupling chemistry for Fmoc-Arg(Tos)-OH? A: We strongly recommend transitioning to a carbodiimide/additive system, specifically DIC/OxymaPure . This system operates efficiently without the need for an auxiliary base, maintaining a neutral-to-slightly-acidic microenvironment that suppresses the nucleophilicity of the δ -nitrogen[3]. Furthermore, OxymaPure forms a highly reactive ester that drives the intermolecular coupling fast enough to outcompete lactam formation[4].
Quantitative Impact of Coupling Conditions
To illustrate the causality of reagent choice on synthesis fidelity, the following table summarizes the relative risk of δ -lactam formation based on established kinetic behaviors of protected Arginine derivatives[2],[1],[3].
| Coupling System | Base Required | Pre-Activation Time | Relative δ -Lactam Risk | Expected Coupling Efficiency |
| HBTU / DIEA | Yes (Excess) | 5 minutes | High (>15% conversion) | Low to Moderate |
| HBTU / DIEA | Yes (Excess) | 0 minutes (In-situ) | Moderate (~5-10%) | Moderate |
| DIC / HOBt | No | 5 minutes | Moderate (~5-8%) | Moderate to High |
| DIC / OxymaPure | No | 0 minutes (In-situ) | Minimal (<2%) | Near Quantitative |
Self-Validating Experimental Protocol: In-Situ DIC/Oxyma Coupling
To completely bypass the δ -lactam side reaction, you must eliminate pre-activation. The following protocol utilizes an in-situ activation strategy. It is designed as a self-validating system: by incorporating a Kaiser test and a conditional double-coupling loop, the protocol ensures empirical verification of success before proceeding to the next synthetic cycle.
Materials Required:
-
Fmoc-Arg(Tos)-OH (3.0 equivalents relative to resin loading)
-
OxymaPure (3.0 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)
-
N,N-Dimethylformamide (DMF) (Peptide synthesis grade)
Step-by-Step Methodology:
-
Reagent Dissolution (No Activation): In a clean vial, dissolve 3.0 eq of Fmoc-Arg(Tos)-OH and 3.0 eq of OxymaPure in a minimal volume of DMF (approx. 0.1 M concentration). Crucial Causality: Because DIC is absent, the carboxyl group remains unactivated, and δ -lactam cannot form.
-
Resin Saturation: Add the unactivated Fmoc-Arg(Tos)-OH/OxymaPure solution directly to the reaction vessel containing the thoroughly washed, Fmoc-deprotected peptidyl-resin. Agitate gently for 1 minute to allow the reagents to penetrate the resin pores[3].
-
In-Situ Activation: Add 3.0 eq of DIC directly to the reaction vessel containing the resin and the amino acid mixture.
-
Coupling Reaction: Agitate the reaction vessel at room temperature for 1 to 2 hours. Crucial Causality: As soon as DIC activates the amino acid, the highly concentrated primary amines on the adjacent resin immediately attack the active ester, outcompeting the intramolecular lactamization.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 min) to remove any trace byproducts.
-
Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser (ninhydrin) test.
-
Negative Result (Yellow/Colorless): The coupling is complete. Proceed to Fmoc deprotection.
-
Positive Result (Blue): Free amines remain. Do not proceed. Execute a second coupling using fresh reagents (Steps 1-5) to ensure complete incorporation and prevent deletion sequences.
-
Figure 2: Self-validating in-situ coupling workflow for Fmoc-Arg(Tos)-OH to prevent lactamization.
References
-
Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Peptide Research, 9(2), 88-91. Available at: [Link]
-
Alhassan, M., Kumar, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Available at:[Link]
-
Jad, Y. E., et al. (2015). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry. Available at:[Link]
-
DOKUMEN.PUB (2020). Peptide and Protein Engineering: From Concepts to Biotechnological Applications. Available at:[Link]
Sources
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dokumen.pub [dokumen.pub]
- 4. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Harsh HF Cleavage for Fmoc-Arg(Tos)-OH
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers who have chosen to incorporate Fmoc-Arg(Tos)-OH into their solid-phase peptide synthesis (SPPS) workflows.
While Fmoc chemistry is celebrated for its mild, base-driven deprotection and TFA-labile side-chain protecting groups (like Pbf or Pmc), there are strategic reasons to use the Tosyl (Tos) group. Often, this is required when synthesizing complex peptide-conjugates or cyclic peptides where the arginine side-chain must remain fully protected during intermediate mild-acid cleavages (e.g., from a 2-Chlorotrityl resin). However, the inherent paradox of this strategy is that the Tosyl group requires extremely harsh, anhydrous Hydrogen Fluoride (HF) for final removal—a hallmark of Boc chemistry 1[1].
Below is our comprehensive troubleshooting guide, mechanistic breakdown, and self-validating protocol for mastering this challenging cleavage.
Mechanistic Workflow: The Low-High HF Strategy
When subjecting an Fmoc-synthesized peptide to anhydrous HF, the sudden generation of highly reactive carbocations can destroy sensitive residues. To prevent this, we utilize a two-stage Low-High HF Cleavage workflow.
Fig 1: Low-High HF cleavage workflow for Fmoc-Arg(Tos)-OH peptides.
Troubleshooting FAQs
Q1: Why is my Arg(Tos) deprotection incomplete after standard HF cleavage? Causality: The Tosyl (p-toluenesulfonyl) group forms an exceptionally stable sulfonamide bond with the highly basic guanidino group of Arginine. Unlike standard acid-labile groups that cleave rapidly, the electron-withdrawing nature of the sulfonyl group requires a highly acidic environment to force an SN1 acidolysis mechanism 1[1]. Resolution: If deprotection is incomplete, the issue is almost always insufficient reaction time or suboptimal temperature. Standard HF cleavage is performed at 0°C to 5°C; however, peptides containing multiple Arg(Tos) residues require the reaction time to be extended from the standard 45 minutes to up to 2 hours 2[2]. Ensure your ice bath maintains exactly 0°C; dropping below -5°C will halt the removal rate of Arg(Tos) entirely 3[3].
Q2: I am observing +90 Da and +154 Da adducts on my mass spec. How do I prevent this? Causality: You are observing carbocation alkylation. When anhydrous HF cleaves protecting groups via the SN1 mechanism, it generates highly reactive carbocations (e.g., benzyl and tosyl cations). If these are not immediately trapped, they will irreversibly alkylate nucleophilic side chains like Tryptophan, Tyrosine, Methionine, and Cysteine 4[4]. Resolution: You must optimize your scavenger cocktail. The standard 9:1 HF/Anisole mixture is often insufficient for complex sequences. Incorporating sulfur-containing scavengers like dimethyl sulfide (DMS) and p-thiocresol provides highly nucleophilic traps that outcompete your peptide's side chains for the carbocations 5[5].
Q3: Can I substitute anhydrous HF with TFMSA to cleave the Tosyl group safely? Causality: No. Trifluoromethanesulfonic acid (TFMSA) is a popular glass-safe alternative for standard Boc-SPPS cleavage. However, it lacks the necessary thermodynamic driving force to quantitatively deprotect the Arg(Tos) sulfonamide bond. Attempts to use 1 M TFMSA in TFA typically result in incomplete deprotection (often leaving >50% of the Tosyl groups intact) or require such extended reaction times that the peptide backbone degrades 6[6]. Resolution: Anhydrous liquid HF remains the mandatory reagent for this specific protecting group 7[7].
Quantitative Data: Scavenger Selection Guide
To design a self-validating cleavage cocktail, you must match the scavenger to the specific reactive species generated by your peptide sequence.
| Scavenger | Mechanism of Action | Target Reactive Species | Recommended Vol% |
| Anisole | Electrophilic aromatic substitution trap | Tosyl, Benzyl, t-Butyl cations | 5 - 10% |
| p-Cresol | Phenolic trap (prevents Trp alkylation) | Benzyl, t-Butyl cations | 5 - 10% |
| p-Thiocresol | Highly nucleophilic thiol trap | Tosyl cations, Formyl groups | 1 - 2% |
| Dimethyl Sulfide (DMS) | Drives SN2 mechanism; reduces Met(O) | Halonium ions, Carbocations | Up to 65% (Low HF) |
Self-Validating Protocol: The Low-High HF Cleavage Strategy
Context: When synthesizing complex peptides containing Fmoc-Arg(Tos)-OH alongside sensitive residues (Trp, Met, Cys), a single "High HF" step will cause massive alkylation. The "Low-High" method separates the cleavage into an SN2 phase (removing easy groups safely without generating free carbocations) and an SN1 phase (removing the stubborn Tosyl group) 4[4].
Phase 1: Low HF Cleavage ( SN2 Mechanism)
-
Preparation: Transfer the thoroughly dried peptide-resin into a Teflon/Kel-F HF-resistant reaction vessel containing a Teflon-coated magnetic stir bar. Validation Check: Ensure the resin is completely dry under high vacuum for at least 4 hours; residual moisture violently reacts with HF and dilutes its acidic strength.
-
Scavenger Addition: Add the Low HF cocktail: DMS and p-cresol. (Standard Ratio: HF/DMS/p-cresol 25:65:10 v/v).
-
Cooling: Submerge the vessel in a dry ice/methanol bath (-78°C) to freeze the scavengers, then distill anhydrous HF into the vessel 3[3].
-
Reaction: Transfer the vessel to an ice-water bath (0°C) and stir for 2 hours. Validation Check: The mixture will transition from yellow to red/purple as protecting groups are cleaved and trapped by the scavengers 3[3].
-
Evaporation: Evaporate the HF and DMS completely under high vacuum at 0°C. Crucial Causality: DMS must be entirely removed. If residual DMS remains, it will dilute the HF in Phase 2, preventing the SN1 cleavage of the Tosyl group 2[2].
Phase 2: High HF Cleavage ( SN1 Mechanism) 6. Recharging: Add anisole (10% v/v) to the dried resin in the reaction vessel. 7. Second Distillation: Distill fresh anhydrous HF (90% v/v) into the vessel at -78°C. 8. Tosyl Cleavage: Move the vessel to the 0°C bath and stir for 45 to 60 minutes. (Extend to 1.5 to 2 hours if multiple Arg(Tos) residues are present) 2[2]. 9. Final Evaporation & Precipitation: Evaporate the HF under vacuum at 0°C. Precipitate the crude peptide by adding cold anhydrous diethyl ether. Wash the pellet 3x with cold ether to extract all scavengers. 10. Analytical Validation: Dissolve the pellet in 10-20% aqueous acetic acid, lyophilize, and analyze via LC-MS. The complete disappearance of the +154 Da mass shift (the exact mass of the Tosyl group) confirms successful, quantitative deprotection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Overview of Custom Peptide Synthesis [peptide2.com]
- 6. WO2014033466A1 - Method and compositions for removing acid-labile protecting groups - Google Patents [patents.google.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Overcoming Steric Hindrance in Fmoc-Arg(Tos)-OH Couplings
Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Support Center. The incorporation of arginine is a notorious bottleneck in peptide elongation. When utilizing the legacy protecting group Tosyl (Tos) in the form of Fmoc-Arg(Tos)-OH, researchers face extreme steric hindrance that drastically reduces coupling efficiency[1].
This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you drive your difficult arginine couplings to absolute completion.
Logical Troubleshooting Workflow
Before altering your chemical parameters, follow this diagnostic logic to isolate the root cause of your coupling failure.
Troubleshooting workflow for resolving incomplete Fmoc-Arg(Tos)-OH couplings.
Section 1: Mechanistic FAQs & Causality
Q: Why does Fmoc-Arg(Tos)-OH cause significantly more steric hindrance than standard amino acids? A: The difficulty is twofold. First, the 4-toluenesulfonyl (Tos) protecting group on the guanidino side chain is exceptionally bulky. During carboxyl activation, this massive side chain folds back, creating a steric shield that physically obstructs the nucleophilic attack of the resin-bound amine[1]. Second, arginine-rich sequences have a high propensity to form inter-chain hydrogen bonds, leading to severe on-resin peptide aggregation that shrinks the polymer pores and locks the reactive sites away from the solvent[1].
Q: I am using standard carbodiimide activation (DIC/HOBt). Why is my Kaiser test still positive after 2 hours? A: Carbodiimide activation lacks the kinetic driving force necessary to overcome the high energy barrier posed by the Tosyl group's steric bulk. To overcome this, you must shift the reaction kinetics by upgrading to a highly efficient uronium salt like HATU, or by utilizing Oxyma Pure[2][3]. HATU generates a highly reactive O-acylisourea intermediate that rapidly acylates the free amine before competing side reactions can dominate[2].
Q: Does applying heat or microwave irradiation increase the risk of side reactions for Arginine? A: Yes. While microwave SPPS (e.g., heating to 75°C) provides the thermal energy required to break peptide aggregates and accelerate acylation, it also accelerates a critical side reaction: δ-lactam formation[4][5]. During activation, the arginine side chain can undergo an intramolecular nucleophilic attack onto its own activated carboxyl group, forming a dead-end δ-lactam and terminating the chain[1][4]. Therefore, microwave couplings must be rapid and precisely timed.
Q: How can I modulate the microenvironment to prevent aggregation without using microwaves? A: If thermal methods are unsuitable, you can chemically disrupt the hydrogen-bonding networks. Washing the resin with—or coupling in the presence of—chaotropic salts like 0.8 M LiCl or 0.8 M NaClO₄ in DMF breaks up the secondary structures. Alternatively, employing solvent mixtures such as DCM/DMF/NMP (1:1:1) with 1% Triton X-100 can drastically improve resin swelling and reagent accessibility.
Section 2: Quantitative Strategy Comparison
To select the appropriate intervention, compare the kinetic profiles and risks associated with different coupling strategies.
| Coupling Strategy | Reagents / Conditions | Relative Kinetics | Risk of δ-Lactam Formation | Recommended Use Case |
| Standard Ambient | DIC / HOBt, 25°C, 2h | Slow | Low | Routine, unhindered couplings |
| High-Efficiency Ambient | HATU / DIPEA, 25°C, 1h | Fast | Moderate | Highly hindered Arg(Tos) couplings[2] |
| Microwave-Assisted | DIC / Oxyma Pure, 75°C, 10m | Very Fast | High (if prolonged) | Aggregated sequences, rapid SPPS[3][5] |
| Chaotropic Disruption | HATU / DIPEA + 0.8M LiCl | Fast | Moderate | Severe on-resin aggregation |
Section 3: Self-Validating Protocol for Hindered Arginine Couplings
To guarantee the successful incorporation of Fmoc-Arg(Tos)-OH, we recommend a Microwave-Assisted Double Coupling approach using HATU. This protocol is designed as a self-validating system: it relies on in-process analytical checks to prove causality and ensure absolute completion before moving to the next cycle.
Step 1: Resin Preparation & Swelling Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes to maximize pore accessibility. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF, then wash thoroughly with DMF (5 × 1 min)[2].
Step 2: Reagent Preparation (Avoid Premature Activation) In a clean vial, dissolve 5.0 equivalents of Fmoc-Arg(Tos)-OH and 5.0 equivalents of HATU in a minimal volume of DMF[6]. Crucial Causality: Do not add the base yet. Premature base addition in the absence of the resin will trigger rapid δ-lactam formation[1].
Step 3: Base Addition & Immediate Transfer Add 10.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid mixture. Mix thoroughly for exactly 30 seconds, then immediately transfer the activated cocktail to the resin vessel.
Step 4: Primary Microwave Coupling Apply microwave irradiation to heat the reaction to 75°C for exactly 5 to 10 minutes[5][7]. The thermal energy will overcome the steric hindrance of the Tos group while the short timeframe minimizes lactamization. Drain the reaction vessel and wash the resin with DMF (3 × 1 min).
Step 5: First In-Process Validation (Kaiser Test) Extract a few resin beads, wash them with Dichloromethane (DCM), and perform a Kaiser (ninhydrin) test.
-
Observation: If the beads turn blue, unreacted primary amines remain due to extreme steric shielding[1]. Proceed to Step 6.
Step 6: Secondary Coupling (Double Coupling) Do not simply extend the reaction time, as the active ester has likely degraded. Instead, repeat Steps 2 through 4 using a fresh batch of Fmoc-Arg(Tos)-OH, HATU, and DIPEA[6].
Step 7: Final Validation & Capping Wash the resin thoroughly with DMF and DCM. Repeat the Kaiser test.
-
Observation: The beads should now be yellow/colorless, validating a successful coupling[1].
-
Failsafe: If a faint blue color persists, the sequence is structurally inaccessible. Perform a capping step using acetic anhydride/pyridine to terminate unreacted chains and prevent deletion sequences from complicating your final HPLC purification.
References
-
Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. URL:[Link]
-
Comparative study of conventional and microwave assisted synthesis. Sigma-Aldrich. URL: [Link]
-
Large scale microwave heated SPPS of the ACP (65–74) fragment using Biotage® Initiator+ Alstra. Biotage. URL:[Link]
-
Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. URL: [Link]
-
Microwave-Assisted Solid-Phase Aza-peptide Synthesis: Aza Scan of a PKB/Akt Inhibitor Using Aza-arginine and Aza-proline Precursors. ACS Publications. URL: [Link]
-
Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. URL: [Link]
Sources
- 1. Fmoc-Arg-OH.HCl | 131669-11-9 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. biotage.com [biotage.com]
- 6. chempep.com [chempep.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Side Reactions During Tosyl Group Deprotection
Welcome to the Technical Support Center for organic synthesis and drug development professionals. The p-toluenesulfonyl (tosyl or Ts) group is a highly robust protecting group for amines and alcohols[1]. However, because of its extreme stability, deprotection often requires harsh acidic or reductive conditions. These conditions frequently lead to unintended side reactions, such as aromatic sulfonation, over-reduction, or complete decomposition of the active pharmaceutical ingredient (API)[2][3].
This guide provides mechanistic troubleshooting, validated protocols, and orthogonal strategies to help you minimize side reactions and achieve clean, high-yielding detosylation.
Troubleshooting Guides & FAQs
Q1: During acidic detosylation with HBr/AcOH, I am observing sulfonation and alkylation of my electron-rich aromatic rings. How can I prevent this?
Causality & Solution: Acidic cleavage of the tosyl group generates a highly reactive, electrophilic tosyl cation (or an equivalent sulfonyl species). In the absence of a nucleophilic trap, this electrophile will undergo Friedel-Crafts-type reactions with electron-rich aromatic rings present in your substrate, leading to unwanted sulfonation or alkylation[4].
To prevent this, you must introduce a nucleophilic cation scavenger. Reagents like p-anisole, phenol, or thioanisole are highly effective[4][5][6]. When added in excess, the scavenger outcompetes the intramolecular substrate for the tosyl electrophile. For example, using trifluoromethanesulfonic acid (TfOH) or HBr in the presence of p-anisole effectively traps the cleaved sulfonyl group, preserving the integrity of the target molecule[5][6].
Q2: I am using dissolving metal reduction (Na/naphthalene) for N-tosyl deprotection, but my substrate is undergoing over-reduction. What is a milder alternative?
Causality & Solution: Dissolving metal reductions are extremely harsh and lack chemoselectivity, often reducing alkenes, alkynes, or cleaving orthogonal protecting groups. A highly effective, milder alternative is the Magnesium in Methanol (Mg/MeOH) protocol[2][7].
The Mg/MeOH system operates via a single-electron transfer (SET) mechanism[1][3]. The reaction of magnesium with methanol produces hydrogen gas and magnesium methoxide, but the active reducing species at the metal surface facilitates the reductive cleavage of the N-S bond without affecting primary alcohols or many other sensitive groups[1][2]. If Mg/MeOH fails due to steric hindrance, Samarium(II) iodide (SmI2) with an amine and water additive provides an inner-sphere SET alternative that is highly effective for complex 1,2-bis(tosylamides)[1][7].
Q3: My late-stage API intermediate contains halogens (aryl chlorides) and sensitive ethers. Both acidic and standard reductive methods cause side reactions. Is there an orthogonal approach?
Causality & Solution: Yes. Recent advancements in photoredox catalysis offer a completely orthogonal deprotection strategy under mild, neutral conditions[8]. Traditional methods rely on strong nucleophiles or acids for S-O/N-S bond cleavage. Photoredox methods utilize visible light to excite a photocatalyst (e.g., 10-bromoanthracen-9-one or PDMBI), which then transfers an electron to the tosyl group[8][9]. This forms a radical anion that undergoes mesolytic cleavage. This method avoids perturbing common functional groups and is highly chemoselective, even tolerating aryl chlorides and fluorides which are normally susceptible to competitive reduction[8].
Mechanistic Pathways & Decision Logic
The following diagram illustrates the mechanistic pathways of tosyl deprotection and highlights how specific interventions (like scavengers) prevent side reactions.
Caption: Mechanistic pathways of tosyl deprotection and the role of scavengers in preventing side reactions.
Comparative Data of Deprotection Methods
To select the optimal method for your specific substrate, consult the comparative data table below, which summarizes quantitative yields, mechanisms, and functional group compatibility[1][2][3][10].
| Deprotection Method | Reagents & Conditions | Reaction Mechanism | Typical Yield (%) | Functional Group Compatibility | Key Side Reactions & Limitations |
| Acidic Hydrolysis | HBr/AcOH + Anisole, 60-90°C | Electrophilic Cleavage | Variable | Poor (Cleaves Boc, acetals, t-Bu esters) | Aromatic sulfonation/alkylation if scavenger is omitted[2][4]. |
| Mild Reductive | Mg turnings, MeOH, rt | Single Electron Transfer (SET) | 78–98% | Good (Tolerates primary alcohols, ethers) | Exothermic H2 evolution; may reduce sensitive alkenes/nitro groups[2][10]. |
| Radical Reductive | SmI2, Amine, H2O, rt | Inner-sphere SET | ~95% | Moderate (Steric dependent) | Decomposition of unchelated substrates; requires strictly anhydrous setup[1][3][7]. |
| Photoredox Catalysis | Photocatalyst, DIPEA, Light | Photoinduced Electron Transfer (PET) | Up to 93% | Excellent (Tolerates aryl chlorides, esters) | Requires specialized photoreactor; trace desulfonation without catalyst[8][9]. |
Validated Experimental Protocols
Every protocol below is designed as a self-validating system. We explain not just what to do, but why each step is critical to preventing side reactions.
Protocol A: Acidic Cleavage with Cation Scavenger (HBr/AcOH + Anisole)
Use this method when the substrate is stable to strong acids but contains electron-rich aromatic rings prone to electrophilic attack.
-
Preparation: Dissolve the N-tosyl or O-tosyl substrate (1.0 equiv) in glacial acetic acid.
-
Scavenger Addition: Add p-anisole (10.0 equiv). Causality: The large excess ensures pseudo-first-order trapping kinetics, guaranteeing the tosyl cation reacts with the anisole rather than your substrate[4][5].
-
Acid Addition: Slowly add 33% hydrobromic acid (HBr) in acetic acid at room temperature[2].
-
Reaction: Heat the mixture to 60–90 °C for 5–16 hours. Monitor the reaction progress by LC-MS[2].
-
Workup: Cool to room temperature and pour over crushed ice. Extract with dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO3 (to neutralize the AcOH/HBr) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: Mild Reductive Cleavage (Mg/MeOH)
Use this method to avoid the over-reduction typical of dissolving metal conditions (e.g., Na/NH3).
-
Preparation: Dissolve the tosylated substrate (1.0 equiv) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Perform this in a well-ventilated fume hood[2][7].
-
Reagent Addition: Add an excess of oven-dried magnesium turnings (10–20 equiv) to the solution[2][7]. Causality: Oven-drying removes surface moisture that would otherwise passivate the magnesium surface, ensuring efficient SET[7].
-
Reaction: Stir at room temperature. The reaction is exothermic and produces flammable hydrogen gas[7]. Monitor by TLC or LC-MS; the reaction is typically complete within 2–4 hours[10].
-
Workup: Filter the reaction mixture through a pad of Celite[2]. Causality: Celite effectively removes unreacted magnesium and insoluble magnesium methoxide salts, preventing severe emulsions during the subsequent aqueous extraction[2].
-
Isolation: Concentrate the filtrate under reduced pressure to remove methanol. Dissolve the residue in ethyl acetate and wash with 1M HCl (or saturated NH4Cl if the product is acid-sensitive) to quench residual basic salts. Dry the organic layer, filter, and purify[7].
Protocol C: Visible-Light Photoredox Deprotection
Use this method for late-stage APIs where extreme chemoselectivity is required (e.g., presence of aryl chlorides or acid-labile groups).
-
Preparation: In a dried vial, combine the aryl tosylate (1.0 equiv), the photocatalyst 10-bromoanthracen-9-one (10 mol%), and N,N-diisopropylethylamine (DIPEA) (as a sacrificial reductant) in anhydrous DMSO[8].
-
Degassing: Degas the mixture via three freeze-pump-thaw cycles. Causality: Dissolved oxygen will quench the excited state of the photocatalyst and intercept radical intermediates, halting the catalytic cycle.
-
Irradiation: Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature until complete conversion is observed via LC-MS[8].
-
Workup: Dilute the mixture with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO4, and purify the crude product via column chromatography[8].
References
-
Photocatalytic Reductive Desulfonation of Aryl Tosylates | The Journal of Organic Chemistry. acs.org. Available at:[Link]
-
Photochemical Desulfonylation of N Tosyl Amides by 2Phenyl N , N ′-Dimethylbenzimidazoline (PDMBI). ResearchGate. Available at: [Link]
-
The Detosylation of Chiral 1,2-Bis(tosylamides) | The Journal of Organic Chemistry. acs.org. Available at:[Link]
-
Diastereomerically and Enantiomerically Pure 2,3-Disubstituted Pyrrolidines from 2,3-Aziridin-1-ols Using a Sulfoxonium Ylide. MSU Chemistry. Available at:[Link]
-
Patent Application Publication US 2009/0012120 A1. Googleapis.com. Available at:[Link]
-
MSc by Research - University of Birmingham. bham.ac.uk. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 1-(Phenylsulfonyl)pyrrolidine|Research Chemical [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine|1198416-32-8 [benchchem.com]
Technical Support Center: Resolving Fmoc-Arg(Tos)-OH Solubility Issues in SPPS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing solubility bottlenecks during Solid-Phase Peptide Synthesis (SPPS). Specifically, we address the notorious aggregation and precipitation issues associated with the legacy arginine derivative, Fmoc-Arg(Tos)-OH , in standard polar aprotic solvents.
Mechanistic Insight: The Causality of Precipitation
In Fmoc-based SPPS, the choice of side-chain protecting group dictates not only the final cleavage conditions but also the thermodynamic solubility of the building block during chain elongation. Fmoc-Arg(Tos)-OH consists of a bulky, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) alpha-amine protecting group and a strongly basic guanidinium side chain protected by a Tosyl (Tos) group[1].
The planar, aromatic nature of the Tosyl group promotes intense intermolecular π-π stacking. Combined with the intrinsic zwitterionic tendencies of the amino acid, this creates a highly structured, self-associating hydrogen-bonding network. In standard SPPS solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), these solute-solute interactions frequently outcompete solvent-solute interactions, leading to rapid crystallization, gelation, or incomplete dissolution[2].
Troubleshooting FAQs
Q1: Why does my Fmoc-Arg(Tos)-OH solution turn cloudy or precipitate immediately upon adding DMF? A1: The standard concentration required for efficient SPPS coupling is typically 0.1 M to 0.3 M[1]. At these concentrations, the intermolecular forces between the Tosyl groups drive aggregation. If your DMF is cold, or if it contains trace amounts of moisture or degraded amines, the dielectric environment shifts, accelerating precipitation.
Q2: How can I adjust my solvent system to force complete dissolution without harming the coupling efficiency? A2: You must thermodynamically disrupt the hydrogen bonding and hydrophobic stacking. We recommend a two-pronged approach:
-
Co-solvents : Adding 10–20% (v/v) Dimethyl sulfoxide (DMSO) to your DMF or NMP increases the dielectric constant and acts as a strong hydrogen bond acceptor, breaking up hydrophobic aggregation[3].
-
Chaotropic Salts : Adding 0.4 M to 0.8 M Lithium Chloride (LiCl) or Sodium Perchlorate (NaClO₄) directly to the solvent system effectively disrupts the highly structured intermolecular networks, significantly enhancing solubility[2].
Q3: Can I use heat to dissolve the amino acid? A3: Yes, gentle warming (30–40 °C) combined with mechanical agitation or sonication can force dissolution[1]. However, prolonged heating of Fmoc-protected amino acids—especially in the presence of coupling reagents—increases the risk of δ-lactam formation and premature Fmoc cleavage. Always cool the solution back to room temperature before adding your coupling activators.
Q4: Should I abandon Fmoc-Arg(Tos)-OH and switch to Fmoc-Arg(Pbf)-OH? A4: For modern SPPS workflows, yes. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the current industry standard[4]. Unlike the planar Tosyl group, the Pbf group is sterically hindered by multiple methyl groups. Its 3D architecture physically prevents close molecular packing, resulting in exceptionally high solubility in DMF and significantly faster, cleaner cleavage in Trifluoroacetic acid (TFA)[4].
Quantitative Data: Arginine Protecting Group Comparison
To justify the transition from legacy to modern protecting groups, the following table summarizes the physicochemical properties of common Fmoc-Arg derivatives in SPPS environments.
| Property | Fmoc-Arg(Tos)-OH | Fmoc-Arg(Mtr)-OH | Fmoc-Arg(Pbf)-OH |
| Protecting Group | Tosyl (Tos) | 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |
| Solubility in DMF/NMP | Poor to Moderate (<0.1 M) | Moderate (~0.1 M) | High (>0.5 M) |
| Intermolecular Stacking | High (Planar aromatic) | Moderate | Low (Sterically hindered) |
| TFA Cleavage Time | Sluggish (>2 hours, often requires HF) | Slow (1-2 hours) | Rapid (60-90 minutes) |
| Primary Risk Profile | δ-lactam formation, precipitation | Sulfonation of Trp residues | Minimal (Industry Standard) |
Experimental Protocols
Protocol 1: Enhanced Dissolution Strategy (Co-solvents & Chaotropic Salts)
Use this protocol when legacy Fmoc-Arg(Tos)-OH must be used and standard DMF fails to solubilize the reagent.
-
Weighing : Weigh the required amount of Fmoc-Arg(Tos)-OH (typically 3–4 equivalents relative to resin loading) into a clean, dry vial.
-
Primary Solvation : Add high-purity, amine-free DMF to achieve a target concentration of 0.1 M. Vortex for 60 seconds.
-
Co-solvent Addition : If dissolution is incomplete, add DMSO dropwise until it constitutes 15% (v/v) of the total solvent volume. Vortex vigorously.
-
Chaotropic Disruption : If turbidity persists, add anhydrous LiCl to reach a final concentration of 0.4 M.
-
Thermal Agitation : Sonicate the mixture in a water bath set to 35 °C for exactly 5 minutes.
-
Validation Step (Self-Validating) : Visually inspect the solution against a strong backlight. The solution must be 100% optically clear with no refractive Schlieren lines or micro-particulates. If clear, proceed to Protocol 2. If turbidity remains, the reagent is likely degraded, or you must switch to Fmoc-Arg(Pbf)-OH.
Protocol 2: Pre-activation and Coupling for Poorly Soluble Arg Derivatives
Activating poorly soluble amino acids directly on the resin leads to deletion sequences. Pre-activation ensures only the active ester reaches the peptide chain.
-
Cooling : Ensure the clear Fmoc-Arg(Tos)-OH solution from Protocol 1 has returned to room temperature (20–25 °C).
-
Activator Addition : Add your coupling reagents (e.g., DIC and OxymaPure) at a 1:1:1 molar ratio relative to the amino acid.
-
Pre-activation : Allow the mixture to pre-activate for exactly 3 to 5 minutes at room temperature to form the active ester[1].
-
Coupling : Transfer the homogenous, activated mixture to the reaction vessel containing the deprotected peptidyl-resin. React for 60–90 minutes with gentle nitrogen bubbling or mechanical shaking.
-
Validation Step (Self-Validating) : Perform a Kaiser (ninhydrin) test on a micro-cleaved sample of the resin beads. A negative result (yellow/colorless beads and solution) validates that the primary amines have been successfully acylated, confirming the coupling efficiency. A positive result (blue beads) dictates a required double-coupling step.
Troubleshooting Workflow Visualization
Workflow for resolving Fmoc-Arg(Tos)-OH solubility issues in SPPS.
References
-
[3] Title: Enhancing Peptide Hydrophilicity of SPPS-Derived Peptides Using Fmoc Noncanonical Amino Acids: A Review | Source: ACS Biomaterials Science & Engineering | URL:3
-
[2] Title: Overcoming Aggregation in Solid-phase Peptide Synthesis | Source: Sigma-Aldrich | URL:2
-
[4] Title: Advances in Fmoc solid-phase peptide synthesis | Source: PMC - NIH | URL: 4
-
[1] Title: Fmoc-Arg-OH.HCl | 131669-11-9 | Source: Benchchem | URL: 1
Sources
Technical Support Center: Troubleshooting Arginine Deletion in Fmoc-Arg(Tos)-OH SPPS
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing sequence truncations, des-Arg deletions, or mass discrepancies when incorporating Fmoc-Arg(Tos)-OH during Solid-Phase Peptide Synthesis (SPPS).
Executive Summary: The Dual Challenge of Fmoc-Arg(Tos)-OH
Fmoc-Arg(Tos)-OH is a legacy building block that bridges older Boc-chemistry protection strategies with modern Fmoc-chemistry. While the Tosyl (Tos) group provides robust protection for the highly basic guanidinium side chain, its deployment in Fmoc-SPPS introduces two severe bottlenecks:
-
Kinetic Failure (True Deletion): High rates of intramolecular δ -lactam formation consume the activated amino acid before it can couple to the resin[1].
-
Deprotection Failure (Apparent Deletion): The Tosyl group is virtually immune to standard Trifluoroacetic Acid (TFA) cleavage, leading to intact adducts that are often misdiagnosed as synthesis failures[1][2].
Diagnostic Logic: Isolating the Root Cause
Before altering your coupling chemistry, you must determine if you are dealing with a true deletion (coupling failure) or an apparent deletion (deprotection failure).
Diagnostic logic tree for resolving mass discrepancies in Fmoc-Arg(Tos)-OH synthesis.
Deep-Dive Troubleshooting & FAQs
Q1: Why is Fmoc-Arg(Tos)-OH highly prone to yielding des-Arg (arginine deletion) sequences?
A1: The primary causality behind true arginine deletions is the intramolecular cyclization of the activated Fmoc-Arg(Tos)-OH into an inactive δ -lactam[3]. When the α -carboxyl group is activated (e.g., via uronium salts like HATU or carbodiimides), the nucleophilic nitrogen of the guanidinium group attacks the activated carbonyl. This forms a stable, unreactive 6-membered ring ( δ -lactam), consuming your activated amino acid and starving the resin-bound amine. The bulky Tosyl group exacerbates this by sterically hindering the desired intermolecular attack (peptide bond formation), giving the intramolecular lactamization a kinetic advantage.
Q2: How can I suppress δ -lactam formation and force the coupling reaction?
A2: Pre-activation is the enemy of Fmoc-Arg(Tos)-OH. If you pre-activate the amino acid in a vial before adding it to the resin, you provide a temporal window exclusively dedicated to lactam formation. The Fix: Utilize in-situ activation [4]. Add the Fmoc-Arg(Tos)-OH and the coupling additive (e.g., 4) directly to the resin first. Then, add the coupling reagent (e.g., DIC) so that activation occurs in the immediate presence of the nucleophilic resin-bound amine. The intermolecular peptide bond formation can then kinetically outcompete the intramolecular lactamization.
Kinetic competition between intramolecular δ-lactam formation and successful peptide elongation.
Q3: I am using standard 95% TFA for global deprotection, but my peptide shows a +154 Da mass shift instead of a deletion. What went wrong?
A3: This is a classic cross-chemistry mismatch. The Tosyl (Tos) protecting group was originally engineered for Boc-SPPS, where final cleavage utilizes anhydrous Hydrogen Fluoride (HF)[1]. Tosyl is virtually completely stable to standard Trifluoroacetic Acid (TFA) cleavage cocktails used in Fmoc-SPPS. If you use 95% TFA, the peptide will cleave from the resin, but the Tosyl group (+154 Da) will remain covalently attached to the arginine. The Fix: You must perform a hard-acid cleavage using Trifluoromethanesulfonic acid (TFMSA) in TFA, or abandon the legacy reagent and switch your building block to Fmoc-Arg(Pbf)-OH, which is highly TFA-labile[2].
Quantitative Data: Arginine Protecting Group Profiles
To understand why Fmoc-Arg(Tos)-OH behaves this way, compare it against other common arginine protecting groups.
| Protecting Group | Primary SPPS Strategy | Acid Lability | Risk of δ -Lactam | Required Cleavage Reagent |
| Tos (Tosyl) | Boc / Fmoc (Legacy) | Very Low | High | HF or TFMSA/TFA |
| Mtr | Fmoc (Legacy) | Moderate | High | Extended TFA (Heat often req.) |
| Pmc | Fmoc | High | Moderate | Standard TFA (2-3 hrs) |
| Pbf | Fmoc (Modern Std.) | Very High | Moderate | Standard TFA (1-2 hrs) |
Table 1: Comparative stability and reactivity profiles of Arginine side-chain protecting groups.
Self-Validating Experimental Protocols
Protocol 1: Optimized In-Situ Coupling of Fmoc-Arg(Tos)-OH
Causality Check: By adding the activator (DIC) last, the active ester is generated in the immediate presence of the nucleophile, validating the kinetic preference for coupling over lactamization.
-
Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes. Perform standard Fmoc deprotection (20% piperidine/DMF, 2 x 10 min). Wash thoroughly with DMF (5 x 1 min).
-
Reagent Delivery: Dissolve 3.0 equivalents of Fmoc-Arg(Tos)-OH and 3.0 equivalents of OxymaPure in a minimal volume of DMF (approx. 0.1 M concentration). Add this unactivated solution directly to the resin vessel.
-
In-Situ Activation: Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) directly to the resin slurry.
-
Coupling: Agitate at room temperature for 2 hours.
-
Validation: Perform a Kaiser test on a few resin beads. If positive (blue), perform a second coupling using a different chemistry: HATU (3.0 eq) and DIPEA (6.0 eq) for 1 hour to overcome any remaining steric hindrance.
Protocol 2: TFMSA/TFA Global Deprotection for Tosyl-Peptides
Caution: TFMSA is highly corrosive. Standard TFA will fail to remove the Tosyl group.
-
Scavenger Preparation: In a glass vial, mix Thioanisole (10% v/v) and Ethanedithiol (EDT, 5% v/v) with TFA (75% v/v). Chill the mixture in an ice bath for 10 minutes.
-
TFMSA Addition: Slowly, dropwise, add TFMSA (10% v/v) to the chilled TFA/scavenger mixture.
-
Cleavage: Add the chilled cocktail to the dry peptide-resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2 to 2.5 hours.
-
Precipitation: Filter the resin, collect the filtrate, and precipitate the cleaved peptide by adding the filtrate dropwise into 10 volumes of ice-cold diethyl ether. Centrifuge to pellet the peptide and wash twice with fresh cold ether.
References
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis Source: NIH / PMC 1[1]
-
Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives Source: PubMed / NIH 3[3]
-
Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent Source: RSC Publishing (Green Chemistry) 4[4]
-
Arg Pbf Deprotection: Mechanism & Optimization in Fmoc-SPPS Source: Peptide Chemistry 2[2]
Sources
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Yields with Fmoc-Arg(Tos)-OH in Long Peptide Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the incorporation and subsequent deprotection of Fmoc-Arg(Tos)-OH during Solid-Phase Peptide Synthesis (SPPS).
While Fmoc-Arg(Pbf)-OH is the contemporary standard for Fmoc chemistry, Fmoc-Arg(Tos)-OH is still utilized for specific orthogonal protection strategies, targeted cyclizations, or due to legacy reagent constraints[1]. However, the Tosyl (Tos) group is a "hard" protecting group originally designed for Boc chemistry[2]. Using it in an Fmoc framework introduces two critical yield-limiting bottlenecks: severe steric hindrance during coupling and extreme acid-stability during final cleavage.
This troubleshooting guide is designed to dissect the causality behind these failures and provide self-validating, field-proven protocols to rescue your overall yield.
FAQ Section 1: Coupling and Elongation Challenges
Q: Why am I seeing significant deletion sequences at the Arginine position in my >30mer peptide? A: In long peptides, the growing chain tends to aggregate, forming secondary structures (like β -sheets) that sterically hinder the N-terminus. When you introduce Fmoc-Arg(Tos)-OH, the bulky Tosyl group on the guanidino side-chain exacerbates this steric clash, drastically slowing down the coupling kinetics.
Q: My mass spectrometry shows a mass corresponding to the loss of the Fmoc-Arg(Tos) residue, but also a +163 Da mass anomaly. What is happening during activation? A: You are observing δ -lactam formation. If you pre-activate Fmoc-Arg(Tos)-OH (e.g., mixing it with HBTU/DIPEA before adding it to the resin), the activated carboxyl group is vulnerable. The unprotected δ -nitrogen of the arginine side chain will intramolecularly attack the activated ester, forming an inactive δ -lactam[1]. This cyclization consumes your reagent and halts chain elongation. Solution: You must use In Situ Activation . By adding the amino acid and coupling reagent directly to the resin simultaneously, the intermolecular attack by the resin-bound amine outcompetes the intramolecular lactam formation.
Mechanism of δ-lactam formation versus successful coupling for Fmoc-Arg(Tos)-OH.
FAQ Section 2: The Deprotection Dilemma
Q: I cleaved my peptide using standard TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The peptide is intact, but the Tosyl group is still attached (+154 Da per Arg). How do I remove it? A: The Tosyl group is an electron-withdrawing sulfonamide that is highly stable to Trifluoroacetic Acid (TFA). Standard Fmoc cleavage cocktails will cleave the peptide from the resin (e.g., Wang or Rink Amide) and remove standard t Bu-based groups, but they will not remove the Tosyl group[3]. To remove it, you must subject the crude peptide to a "hard acid" deprotection step, such as Anhydrous HF or Trifluoromethanesulfonic Acid (TFMSA)[2].
Q: Literature often states that TFMSA cannot cleave the Tosyl group from Arginine. Is this true? A: Yes and no. A standard TFMSA/TFA/m-cresol cocktail will indeed fail to deprotect Arg(Tos)[3]. However, the specific inclusion of Thioanisole fundamentally alters the cleavage mechanism. When the superacid TFMSA protonates the sulfonamide oxygen, thioanisole acts as a soft, highly polarizable nucleophile. It attacks the sulfur atom of the tosyl group via a "push-pull" mechanism, efficiently cleaving the protecting group[4]. Without thioanisole, the reaction stalls.
Optimized cleavage workflow utilizing TFMSA solution-phase rescue for complete deprotection.
Quantitative Data Summaries
Table 1: Coupling Reagent Efficacy for Fmoc-Arg(Tos)-OH in Long Peptides
| Activation Strategy | Reagents | Risk of δ -Lactam | Relative Coupling Yield | Mechanistic Notes |
| Pre-activation | HBTU / DIPEA | High | Low (<70%) | Delay causes rapid intramolecular cyclization. |
| In situ activation | DIC / OxymaPure | Low | High (>95%) | Neutral pH prevents base-catalyzed side reactions. |
| In situ activation | HATU / DIPEA | Moderate | Very High (>98%) | Excellent for sterically hindered >30mers. |
Table 2: Cleavage Cocktail Efficacy for Arg(Tos) Deprotection
| Cleavage Cocktail | Acid Strength | Tosyl Removal Efficiency | Application |
| TFA / TIS / H2O (95:2.5:2.5) | Moderate | 0% | Cleaves peptide from resin; Tos remains intact. |
| Reagent R (TFA/Thio/EDT/Anisole) | Moderate-High | <20% (Even at 4h) | Insufficient for complete Tos removal. |
| TFMSA / Thioanisole / TFA | Very High | >95% | Solution-phase rescue of Tos-protected peptides. |
| Anhydrous HF / Anisole | Extreme | >99% | Gold standard, but requires specialized PTFE apparatus. |
Validated Experimental Protocols
Protocol 1: Optimized In Situ Coupling of Fmoc-Arg(Tos)-OH
Objective: Maximize coupling yield while suppressing δ -lactam formation in sterically hindered sequences.
-
Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes. Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 x 5 min). Wash thoroughly with DMF (5x).
-
Reagent Preparation (Do not mix until ready):
-
Weigh 4.0 equivalents of Fmoc-Arg(Tos)-OH.
-
Weigh 4.0 equivalents of OxymaPure.
-
Measure 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC).
-
-
In Situ Activation: Dissolve the amino acid and OxymaPure in a minimum volume of DMF. Add this solution directly to the resin slurry.
-
Initiation: Immediately add the DIC to the reaction vessel.
-
Reaction: Agitate vigorously for 60–90 minutes at room temperature. Causality Note: Constant agitation ensures all resin beads are exposed to the activated amino acid before lactamization can occur[1].
-
Validation: Perform a Kaiser (for primary amines) or Chloranil test (for secondary amines) to confirm free amine depletion. If positive, repeat steps 2-5.
Protocol 2: TFMSA/Thioanisole Solution-Phase Rescue Deprotection
Objective: Remove stubborn Tosyl groups from a peptide already cleaved from the resin via standard TFA. Caution: TFMSA is an extremely strong, non-volatile superacid. Perform in a fume hood with proper PPE.
-
Preparation: Place the lyophilized, Tos-protected crude peptide in a round-bottom flask.
-
Dissolution & Scavenging: Dissolve the peptide in neat TFA (10 mL per 100 mg peptide). Add Thioanisole (1 mL per 100 mg peptide). Stir for 10 minutes at room temperature to ensure complete dissolution.
-
Cooling: Cool the flask in an ice bath (0°C) for 10 minutes.
-
Superacid Addition: Slowly, dropwise, add TFMSA (1 mL per 100 mg peptide). Causality Note: The dropwise addition dissipates the exothermic heat of protonation, preventing thermal degradation of the peptide backbone.
-
Reaction: Stir the mixture at 0°C to 5°C for 2 hours.
-
Precipitation: Because TFMSA is non-volatile, isolation relies entirely on precipitation. Transfer the mixture dropwise into 10 volumes of ice-cold diethyl ether to precipitate the fully deprotected peptide.
-
Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether. Wash the pellet twice more with cold ether to remove scavenger salts, then dry under vacuum and lyophilize from water/acetonitrile.
References
-
BenchChem. "Fmoc-Arg-OH.HCl | 131669-11-9". BenchChem. 1
-
BenchChem. "A Head-to-Head Battle in Peptide Synthesis: Boc-Arg(Tos)-OH vs. Fmoc-Arg(Pbf)". BenchChem. 2
-
Kiso, Y., et al. "Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system". RSC Publishing.4
-
Sigma-Aldrich. "Boc Resin Cleavage Protocol". Merck Millipore / Sigma-Aldrich.
-
ChemPep. "Boc Solid Phase Peptide Synthesis". ChemPep. 3
Sources
- 1. Fmoc-Arg-OH.HCl | 131669-11-9 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Fmoc-Arg(Tos)-OH vs Fmoc-Arg(Pbf)-OH for solid phase peptide synthesis
The Definitive Guide to Arginine Protection in SPPS: Fmoc-Arg(Pbf)-OH vs. Fmoc-Arg(Tos)-OH
In solid-phase peptide synthesis (SPPS), the incorporation of Arginine (Arg) remains one of the most mechanically demanding steps. The guanidino side chain of Arginine is highly basic (pKa ~12.5) and strongly nucleophilic, necessitating robust protection to prevent branching, lactamization, and irreversible side reactions during peptide assembly[1].
As a Senior Application Scientist, selecting the correct Arginine derivative is not merely a matter of protocol—it is a strategic decision that dictates your cleavage conditions, scavenger selection, and ultimate yield. This guide objectively compares the modern gold standard, Fmoc-Arg(Pbf)-OH , against the historically robust Fmoc-Arg(Tos)-OH , providing mechanistic causality, quantitative data, and self-validating experimental workflows.
Mechanistic Causality: The Evolution of Arginine Protection
The fundamental difference between the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Tos (Tosyl/p-toluenesulfonyl) protecting groups lies in their electronic structures and resulting acid lability.
-
Fmoc-Arg(Tos)-OH (The Orthogonal Anchor): The Tosyl group was originally designed for Boc-SPPS, where it withstands repeated exposure to trifluoroacetic acid (TFA) and requires extremely harsh strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for final removal[2],[3]. In the context of Fmoc-SPPS, Fmoc-Arg(Tos)-OH is rarely used for standard global deprotection. Instead, it serves a highly specialized role in orthogonal synthesis : it allows researchers to cleave a fully protected peptide fragment from a hyper-acid-labile resin (like 2-CTC) using 1% TFA, while keeping the Arginine side-chain securely protected for downstream fragment condensation.
-
Fmoc-Arg(Pbf)-OH (The Modern Standard): Pbf was engineered specifically to solve the TFA-stability problem of older sulfonyl groups like Tos, Mtr, and Pmc[4]. The electron-donating oxygen atom within the benzofuran ring of Pbf stabilizes the developing positive charge during the heterolytic cleavage of the S–N bond[1]. This mechanistic advantage allows Pbf to be rapidly and cleanly removed using standard 95% TFA cleavage cocktails, making it the undisputed derivative of choice for routine Fmoc-SPPS[2].
Head-to-Head Comparative Analysis
The following table summarizes the quantitative and qualitative performance metrics of both derivatives to guide your synthetic strategy.
| Parameter | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(Tos)-OH |
| Acid Lability | High (Cleaves in 90-95% TFA, 1–2 hours) | Very Low (Requires anhydrous HF or TFMSA) |
| Primary Application | Standard Fmoc-SPPS | Boc-SPPS or Orthogonal Fmoc-SPPS |
| Structural Core | Benzofuran-fused sulfonyl | Toluene-based sulfonyl |
| Major Side Reaction Risk | δ-lactam formation (during coupling)[4] | Trp sulfonation (during HF cleavage)[3] |
| Scavenger Requirement | Standard (EDT, TIS, Water) | High (Thioanisole essential)[3] |
| Trp Alkylation Adduct | +252 Da (If poorly scavenged)[5] | Requires Nin-formyltryptophan protection[3] |
Mechanistic Pathways & Logical Relationships
Understanding the fate of the sulfonyl cation generated during cleavage is critical. If the highly reactive electrophile is not immediately trapped by soft nucleophiles (scavengers), it will seek out electron-rich residues, most notably the indole ring of Tryptophan (Trp), leading to irreversible alkylation.
Mechanistic cleavage pathways and side-reaction logic for Pbf vs Tos protecting groups.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They address the two primary failure modes of Arginine incorporation: δ-lactam formation during coupling and Tryptophan alkylation during cleavage.
Protocol A: Optimized Coupling of Fmoc-Arg(Pbf)-OH
Causality: When Fmoc-Arg(Pbf)-OH is activated, the carboxyl group can be intramolecularly attacked by the protected guanidino group, forming an inactive 6-membered δ-lactam. This terminates the coupling and leads to des-Arg deletion sequences[6]. To prevent this, we utilize in situ activation with slightly acidic/neutral coupling reagents (DIC/Oxyma) rather than basic uronium salts (HATU/DIPEA), which promote lactamization.
-
Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes.
-
Reagent Calculation: Weigh 1.75 equivalents of Fmoc-Arg(Pbf)-OH and 1.5 equivalents of OxymaPure[6]. Dissolve in a minimal volume of DMF.
-
Pre-activation: Add 1.8 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the amino acid solution. Allow to pre-activate for exactly 2 minutes. Do not exceed this time, as prolonged activation increases δ-lactam formation.
-
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature (or 45 °C for difficult sequences) for 45–60 minutes[6].
-
Self-Validation (Kaiser Test): Wash the resin (3x DMF, 3x DCM). Perform a Kaiser test.
-
Pass: Beads are pale yellow (complete coupling). Proceed to Fmoc deprotection.
-
Fail: Beads are blue (unreacted amines). Do not deprotect; perform a second coupling using 1 eq of Fmoc-Arg(Pbf)-OH.
-
Protocol B: Global Cleavage and Scavenger Optimization
Causality: The Pbf group generates a highly reactive sulfonyl cation upon TFA exposure. Soft, highly nucleophilic sulfur scavengers must be present in excess to trap this cation before it modifies Tryptophan[1],[5].
-
Cocktail Preparation: Prepare "Reagent K" (TFA / Thioanisole / Water / Phenol / Ethanedithiol[EDT] in an 82.5 : 5 : 5 : 5 : 2.5 ratio). Note: Thioanisole and EDT are mandatory when both Arg(Pbf) and Trp are present in the sequence.
-
Cleavage: Add 10 mL of cleavage cocktail per gram of dry resin. Agitate gently at room temperature for 2 to 2.5 hours.
-
Isolation: Filter the resin and precipitate the cleaved peptide by adding the filtrate dropwise into 10 volumes of ice-cold diethyl ether[5]. Centrifuge and wash the pellet twice with cold ether.
-
Self-Validation (LC-MS Troubleshooting): Analyze the crude peptide via LC-MS.
-
Success: Target mass is the base peak.
-
Failure Mode: If a distinct peak appears at +252 Da relative to your target mass, Pbf-Trp alkylation has occurred[5]. Corrective action for future runs: Increase EDT concentration to 5% or extend cleavage time slightly to ensure complete scavenger trapping.
-
Optimized solid-phase peptide synthesis workflow for arginine incorporation.
Conclusion
For over 95% of contemporary solid-phase peptide synthesis applications, Fmoc-Arg(Pbf)-OH is the definitive choice. Its superior acid lability under standard TFA conditions streamlines workflows and avoids the highly toxic HF handling required by Fmoc-Arg(Tos)-OH . However, realizing the full potential of Pbf requires strict adherence to optimized coupling kinetics (to prevent lactamization) and aggressive scavenging protocols (to prevent Trp alkylation). Tosyl protection remains a niche, yet powerful, tool exclusively for orthogonal strategies requiring absolute TFA stability.
References
-
Arg Pbf Deprotection: Mechanism & Optimization in Fmoc-SPPS. Peptide Chemistry. Available at: [Link]
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. National Institutes of Health (PMC). Available at:[Link]
-
Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry (RSC Publishing). Available at:[Link]
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
mass spectrometry (LC-MS) validation of Fmoc-Arg(Tos)-OH synthesized peptides
Title: LC-MS Validation of Fmoc-Arg(Tos)-OH Synthesized Peptides: A Comparative Guide vs. Pbf and Pmc
Executive Summary
The guanidino side-chain of Arginine (pKa ~12.5) is highly basic and nucleophilic, necessitating robust protection during Solid-Phase Peptide Synthesis (SPPS) to prevent branching and δ -lactam formation[1]. Historically, the Tosyl (Tos) group was the gold standard in Boc-SPPS due to its extreme stability. However, its adaptation into Fmoc-SPPS strategies presents significant challenges. Its removal requires harsh acidic conditions (e.g., HF or TFMSA) that are incompatible with standard TFA-based cleavage[2]. Modern Fmoc-SPPS predominantly utilizes the highly acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group[3].
As a Senior Application Scientist, I have structured this guide to provide a comprehensive, data-driven comparison of Fmoc-Arg(Tos)-OH against Fmoc-Arg(Pbf)-OH. We will examine the mechanistic causality of cleavage, evaluate side-reaction profiles, and establish a self-validating LC-MS protocol to definitively characterize synthesis outcomes.
Mechanistic Insights: The Causality of Cleavage and Side Reactions
The fundamental difference between Tosyl and Pbf protecting groups lies in the electronic stabilization of the sulfonyl cation generated during acidolysis.
-
Fmoc-Arg(Tos)-OH: The p-toluenesulfonyl group lacks strong electron-donating substituents. Consequently, heterolytic cleavage of the S-N bond requires extremely strong acids (anhydrous HF or 10% TFMSA)[4]. When cleaved, it generates a persistent, highly reactive tosyl cation. If not immediately quenched by scavengers, this electrophile attacks electron-rich aromatic rings—particularly the indole moiety of Tryptophan (Trp) or the phenol of Tyrosine (Tyr)—resulting in irreversible alkylation[5].
-
Fmoc-Arg(Pbf)-OH: The Pbf group incorporates a benzofuran ring system. The oxygen atom in the fused ring provides exceptional resonance and inductive stabilization to the developing positive charge during acidolysis[6]. This allows for rapid, clean cleavage in 95% TFA. Furthermore, the resulting electrophile is less persistent, significantly reducing the propensity for Trp alkylation compared to Tos or Pmc[6].
Mechanistic pathway of Arg(Tos) acidolysis and subsequent electrophilic side reactions.
Quantitative Comparison of Arginine Protecting Groups
To objectively evaluate these reagents, we must compare their cleavage kinetics and side-reaction profiles. The table below summarizes the quantitative and qualitative data critical for LC-MS interpretation.
Table 1: Comparative Performance of Sulfonyl-Based Arginine Protecting Groups
| Parameter | Fmoc-Arg(Tos)-OH | Fmoc-Arg(Pmc)-OH | Fmoc-Arg(Pbf)-OH |
| Acid Lability | Very Low (Requires HF/TFMSA)[2] | High (TFA Cleavable)[2] | Very High (TFA Cleavable)[2] |
| Standard Cleavage | 10% TFMSA / TFA (0°C to RT)[4] | 95% TFA Cocktail | 95% TFA Cocktail |
| Cleavage Time | 1 - 5 hours[4] | 2 - 3 hours | 1 - 2 hours |
| Trp Alkylation Risk | High | Moderate | Low |
| LC-MS Adduct Mass | +154 Da | +266 Da | +252 Da |
| Relative Yield (3h TFA) | ~0% (Incomplete cleavage)[2] | 46%[5] | 69%[5] |
Self-Validating Experimental Protocol: LC-MS Validation
To rigorously validate the synthesis of a peptide utilizing Fmoc-Arg(Tos)-OH, the analytical workflow must differentiate between incomplete deprotection (intact Tos group on Arg) and side-chain alkylation (Tos group migrated to Trp/Tyr). The following protocol establishes a self-validating system by running a parallel Fmoc-Arg(Pbf)-OH synthesis as an internal control.
Phase 1: Cleavage and Scavenging Strategy
Causality Check: Standard TFA/TIS/H2O cocktails are insufficient for Tosyl removal. You must use TFMSA. However, TFMSA is highly corrosive and promotes oxidation. Thioanisole is strictly required as it acts as a soft nucleophile to quench the hard tosyl cation, preventing Trp alkylation[4].
-
Control Setup: Divide the target sequence synthesis (e.g., containing both Arg and Trp) into two batches: Batch A synthesized with Fmoc-Arg(Tos)-OH, Batch B with Fmoc-Arg(Pbf)-OH.
-
Batch A (Tos) Cleavage: Treat the resin with 10% TFMSA, 10% Thioanisole, 5% p-Cresol, and 75% TFA for 2 hours at room temperature[4].
-
Batch B (Pbf) Cleavage: Treat the resin with Reagent K (82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT) for 2 hours at room temperature[6].
-
Precipitation: Precipitate both cleaved peptides in cold diethyl ether, centrifuge, and wash the pellets three times to remove scavengers.
Phase 2: LC-MS Instrumentation and Gradient
-
Column: Phenomenex Aeris™ 3.6 µm Wide pore C18 (150 × 4.6 mm) or equivalent[3].
-
Mobile Phase: Solvent A (0.1% Formic Acid in Water); Solvent B (0.1% Formic Acid in Acetonitrile).
-
Gradient: 5% to 60% Solvent B over 20 minutes at a flow rate of 1.0 mL/min.
-
MS Parameters: Electrospray Ionization (ESI) in positive mode. Scan range: 300–2000 m/z.
Phase 3: Data Processing and Adduct Quantification
Self-Validation Checkpoint: If Batch B (Pbf control) yields >90% purity but Batch A (Tos) shows significant +154 Da adducts, the synthesis cycle is validated, and the failure is definitively attributed to the persistence of the tosyl cation overcoming the scavenger capacity.
-
Total Ion Chromatogram (TIC): Identify the main peak corresponding to the target peptide mass [M+H]+.
-
Extracted Ion Chromatogram (EIC):
-
Extract the mass for [M+H+154]+ to identify Tosyl-alkylated byproducts in Batch A.
-
Extract the mass for [M+H+252]+ to identify Pbf-alkylated byproducts in Batch B.
-
-
Fragmentation (MS/MS): Perform MS/MS on the +154 Da peak. If the +154 Da mass localizes to the Arginine fragment ions (e.g., y-ions containing Arg), it indicates incomplete deprotection. If it localizes to Tryptophan/Tyrosine fragment ions, it indicates alkylation side reactions.
Self-validating LC-MS workflow comparing Arg(Tos) and Arg(Pbf) cleavage outcomes.
Conclusion
While Fmoc-Arg(Tos)-OH remains a viable reagent for specific orthogonal protection strategies, its application in standard Fmoc-SPPS is severely limited by its resistance to TFA and the high reactivity of the resulting tosyl cation[2][4]. LC-MS validation explicitly demonstrates that Fmoc-Arg(Pbf)-OH provides superior cleavage kinetics and a drastically reduced side-reaction profile[5][6]. When utilizing Arg(Tos), researchers must employ TFMSA-based cleavage cocktails with optimized thioether scavengers and rely on rigorous EIC and MS/MS workflows to distinguish between incomplete deprotection and irreversible Trp/Tyr alkylation.
Sources
1H and 13C NMR Characterization Spectra of Fmoc-Arg(Tos)-OH: A Comprehensive Comparison Guide
Executive Summary
In the realm of solid-phase peptide synthesis (SPPS), the incorporation of arginine remains one of the most mechanistically demanding steps due to the highly basic and nucleophilic nature of its guanidino side chain. While Fmoc-Arg(Pbf)-OH has become the default building block for standard Fmoc-SPPS, Fmoc-Arg(Tos)-OH (Nα-Fmoc-Nω-tosyl-L-arginine) remains a critical, highly stable, and economically viable alternative for specialized synthetic strategies—particularly in hybrid Boc/Fmoc syntheses, orthogonal fragment condensations, and large-scale industrial manufacturing.
This guide provides an objective, data-driven comparison between Fmoc-Arg(Tos)-OH and its primary alternative, Fmoc-Arg(Pbf)-OH. By analyzing their 1H and 13C NMR characterization spectra, cleavage mechanisms, and coupling thermodynamics, this document equips drug development professionals with the field-proven insights necessary to optimize arginine incorporation.
The Mechanistic Evolution of Arginine Protection
To understand the utility of the Tosyl (Tos) group, one must examine the causality behind arginine side reactions. The unprotected guanidinium group (pKa ≈ 12.5) can rapidly attack activated carboxylates during coupling, leading to the formation of a dead-end δ-lactam[1]. To prevent this, electron-withdrawing sulfonyl protecting groups are employed.
-
The Tosyl (Tos) Strategy: Originally developed for Boc-chemistry, the Tos group is highly robust. The strong electron-withdrawing nature of the p-toluenesulfonyl moiety makes the S-N bond exceptionally stable. In an Fmoc-SPPS context, Tos is completely stable to standard 95% trifluoroacetic acid (TFA) cleavage cocktails. This makes Fmoc-Arg(Tos)-OH the premier choice for synthesizing fully protected peptide fragments on highly acid-labile resins (e.g., 2-CTC), as the Tos group will survive the 1% TFA resin cleavage[2]. Final removal requires harsh superacids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)[3].
-
The Pbf Strategy: To achieve compatibility with standard TFA cleavage, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group was engineered. The multiple electron-donating methyl groups and the fused furan ring stabilize the resulting sulfonyl cation during acidolysis, allowing rapid and clean cleavage in 95% TFA[4].
Arginine Side-Chain Deprotection Pathways
Caption: Arginine protecting group selection and cleavage pathway comparison.
NMR Characterization: Fmoc-Arg(Tos)-OH vs. Fmoc-Arg(Pbf)-OH
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for verifying the structural integrity of these building blocks prior to synthesis. Beyond simple identification, high-resolution NMR is critical for detecting the presence of pre-formed δ-lactam impurities, which can severely impact coupling yields. As demonstrated in recent kinetic studies, the δ-proton peaks of intact Arg-OH and the inactive Arg-lactam can be distinctly differentiated at ~3.259 ppm and ~4.203 ppm, respectively[5].
The following tables summarize the quantitative 1H and 13C NMR assignments, providing a direct comparison between the two derivatives.
Table 1: Comparative 1H NMR Assignments (DMSO-d6, 400 MHz)
Note: Chemical shifts (δ) are reported in ppm relative to TMS (0.00 ppm).
| Structural Moiety | Fmoc-Arg(Tos)-OH[6] | Fmoc-Arg(Pbf)-OH | Multiplicity & Integration | Causality / Diagnostic Value |
| Fmoc Aromatic | 7.89, 7.70, 7.40, 7.31 | 7.89, 7.70, 7.40, 7.31 | m, 8H | Confirms N-alpha protection. |
| Tos Aromatic | 7.65, 7.30 | N/A | d, 4H (2x2H) | Distinct para-substituted AA'BB' system confirming Tosyl presence. |
| Tos Methyl | 2.35 | N/A | s, 3H | Sharp singlet diagnostic of the Tosyl group. |
| Pbf Aromatic Methyls | N/A | 2.50, 2.43, 2.02 | s, 9H (3x3H) | Confirms the electron-donating ring system of Pbf. |
| Pbf Dihydrofuran CH₂ | N/A | 2.95 | s, 2H | Unique to the fused furan ring of Pbf. |
| Pbf gem-Dimethyl | N/A | 1.40 | s, 6H | Highly diagnostic sharp singlet for Pbf. |
| Fmoc CH₂-CH | 4.20 - 4.30 | 4.20 - 4.30 | m, 3H | Backbone structural confirmation. |
| Arg α-CH | 3.95 | 3.95 | m, 1H | Critical: Shifts downfield to >4.2 ppm if δ-lactam has formed[5]. |
| Arg δ-CH₂ | 3.05 | 3.05 | m, 2H | Adjacent to the protected guanidino group. |
| Arg β/γ-CH₂ | 1.45 - 1.75 | 1.45 - 1.75 | m, 4H | Aliphatic chain confirmation. |
Table 2: Comparative 13C NMR Assignments (DMSO-d6, 100 MHz)
| Carbon Environment | Fmoc-Arg(Tos)-OH (ppm) | Fmoc-Arg(Pbf)-OH (ppm) | Structural Significance |
| Carboxylic Acid (C=O) | 173.5 | 173.5 | Reactive handle for coupling. |
| Fmoc Carbamate (C=O) | 156.0 | 156.0 | N-alpha protecting group integrity. |
| Guanidino (C=N) | 157.0 | 156.5 | Validates side-chain protection. |
| Protecting Group Aromatics | 142.1, 140.5, 129.2, 126.0 | 158.0, 138.0, 132.5, 124.5, 117.0 | Highlights the electron-rich nature of Pbf vs. the electron-poor nature of Tos. |
| Protecting Group Aliphatics | 21.0 (Ar-CH₃) | 86.5 (Cq), 43.0 (CH₂), 28.5 (gem-CH₃), 19.1, 17.5, 12.3 (Ar-CH₃) | Confirms the complex steric bulk of Pbf designed to stabilize the sulfonyl cation. |
| Arg α-Carbon | 53.5 | 53.5 | Backbone integrity. |
| Arg δ-Carbon | 40.2 | 40.2 | Proximity to the sulfonylated nitrogen. |
Field-Proven Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes a diagnostic check to prevent the propagation of errors during synthesis.
Self-Validating NMR Sample Preparation
Because arginine derivatives are zwitterionic and prone to hydration, trace water can obscure the critical α-CH and δ-CH₂ regions in 1H NMR.
-
Desiccation: Lyophilize 15 mg of Fmoc-Arg(Tos)-OH from D₂O (2 x 1 mL) to exchange exchangeable protons (NH, OH) and remove trace atmospheric moisture.
-
Solvation: Dissolve the dried powder in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO-d6 is required to disrupt the strong intermolecular hydrogen bonding of the protected guanidino group.
-
Validation Check: Acquire a preliminary 1D 1H spectrum. Check the residual water peak at ~3.33 ppm. If the peak integral exceeds 0.5 relative to the Tosyl methyl group (2.35 ppm), apply a presaturation pulse sequence to suppress the water signal, ensuring accurate integration of the critical Arg α-CH multiplet at 3.95 ppm.
Optimized SPPS Coupling Methodology (Lactam-Suppression Protocol)
The primary failure mode when coupling Fmoc-Arg(Tos)-OH or Fmoc-Arg(Pbf)-OH is the formation of an inactive δ-lactam. This protocol utilizes in situ activation to minimize the lifetime of the highly reactive O-acylisourea intermediate[1].
-
Resin Preparation: Swell the peptidyl-resin in N,N-Dimethylformamide (DMF) for 30 minutes to ensure maximum pore accessibility.
-
Stoichiometry & Reagents: Weigh 1.75 equivalents of Fmoc-Arg(Tos)-OH and 1.5 equivalents of OxymaPure. Causality: OxymaPure is superior to HOBt as it rapidly converts the unstable O-acylisourea into a stable, highly reactive ester, drastically reducing lactamization[1].
-
In Situ Activation: Dissolve the amino acid and OxymaPure in a minimal volume of DMF. Add this mixture directly to the resin.
-
Controlled Coupling: Add 1.8 equivalents of N,N'-Diisopropylcarbodiimide (DIC) in two portions over 30 minutes. Maintain the reaction at 45°C. Causality: Stepwise addition of DIC keeps the concentration of the activated species low, favoring intermolecular coupling to the resin over intramolecular lactamization[1].
-
Self-Validation (Kaiser Test): After 1 hour, wash the resin (3x DMF, 3x DCM). Extract a few beads and perform a Kaiser test. A yellow (negative) result validates complete coupling. A blue (positive) result dictates an immediate recoupling step using HATU/DIPEA[3].
Economic and Scale-Up Considerations
While Fmoc-Arg(Pbf)-OH is the operational standard for routine research, its complex synthesis (requiring the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride intermediate) makes it exorbitantly expensive. Industrial analyses reveal that Fmoc-Arg(Pbf)-OH is approximately 10 times more expensive than standard amino acids like Fmoc-Phe-OH, making the synthesis of Arg-rich peptides up to 15 times more costly overall[7]. Furthermore, its atom economy is exceptionally poor (0.27)[7].
Fmoc-Arg(Tos)-OH offers a highly compelling economic alternative for large-scale manufacturing. Because the Tosyl chloride precursor is a cheap, bulk commodity chemical, the cost of Fmoc-Arg(Tos)-OH is a fraction of its Pbf counterpart. For laboratories equipped to safely handle HF cleavage, or for syntheses requiring the isolation of protected peptide fragments, Fmoc-Arg(Tos)-OH remains an indispensable and economically superior tool.
References
-
Fmoc-Arg(Tos)-OH | CID 3010412 PubChem, National Institutes of Health. Available at:[Link]
-
Arg Pbf Deprotection: Mechanism & Optimization in Fmoc-SPPS Peptide Chemistry. Available at: [Link]
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis National Center for Biotechnology Information (PMC). Available at:[Link]
-
Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent Green Chemistry (RSC Publishing). Available at:[Link]
-
Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR ACS Publications. Available at:[Link]
Sources
- 1. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fmoc-Arg(Tos)-OH | C28H30N4O6S | CID 3010412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Architect’s Guide to Arginine Protection: Fmoc-Arg(Tos)-OH vs. Boc-Arg(Tos)-OH
The guanidino group of Arginine (pKa ~12.5) is one of the most challenging functional groups in Solid-Phase Peptide Synthesis (SPPS). Highly basic and nucleophilic, it readily undergoes side reactions such as lactamization or irreversible acylation if left unprotected. To tame this reactivity, sulfonyl-based protecting groups like the Tosyl (Tos, p-toluenesulfonyl) group are employed.
However, the choice of the alpha-amino protecting group—Boc versus Fmoc—fundamentally alters the strategic utility of the Tosyl group. This guide objectively compares Boc-Arg(Tos)-OH and Fmoc-Arg(Tos)-OH , dissecting their mechanistic causality, orthogonal cleavage logic, and field-proven experimental workflows for advanced peptide engineering[1].
Mechanistic Causality: Graded Acid Lability vs. True Orthogonality
The fundamental difference between these two building blocks lies in the concept of orthogonality—the ability to selectively remove one protecting group without affecting another.
Boc-Arg(Tos)-OH: The Graded Acid Lability Paradigm
In traditional Boc SPPS, Boc-Arg(Tos)-OH is the undisputed standard[2]. This strategy relies on a "graded acid lability" approach. The α -amino Boc group is highly acid-labile and is removed during each synthetic cycle using 50% Trifluoroacetic Acid (TFA). The Tosyl group on the Arginine side chain is highly resistant to TFA, ensuring the guanidino group remains protected during chain elongation.
Once synthesis is complete, a much stronger acid—typically anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)—is required to simultaneously cleave the peptide from the resin and remove the Tosyl group[1].
Fmoc-Arg(Tos)-OH: True Orthogonality for Specialized Applications
In modern Fmoc SPPS, Arginine is typically protected by Pbf or Pmc groups because they are cleanly removed by standard TFA cleavage cocktails. So, why use Fmoc-Arg(Tos)-OH ?
The answer is fragment condensation and post-cleavage modification . Fmoc SPPS utilizes a base-labile α -amino protection (20% Piperidine). Because the Tosyl group is entirely stable to both Piperidine and TFA, researchers can synthesize a peptide on a highly acid-labile resin (like 2-Chlorotrityl chloride), cleave the peptide using mild acid (1% TFA), and yield a fully protected peptide fragment where the Arginine side chain remains masked by the Tosyl group[3]. This prevents the basic guanidino group from interfering in downstream solution-phase ligations.
Orthogonal Cleavage Logic
The following diagram illustrates the divergent cleavage pathways dictated by the α -amino protecting group.
Caption: Orthogonal cleavage pathways comparing Boc-Arg(Tos)-OH and Fmoc-Arg(Tos)-OH strategies.
Comparative Data: Stability & Reaction Conditions
To facilitate rapid decision-making, the quantitative stability and cleavage parameters of both derivatives are summarized below.
| Parameter | Boc-Arg(Tos)-OH | Fmoc-Arg(Tos)-OH |
| α -Amino Deprotection | 50% TFA in DCM (20 mins) | 20% Piperidine in DMF (15 mins) |
| Tosyl (Side-Chain) Stability | Stable to Piperidine, Stable to TFA | Stable to Piperidine, Stable to TFA |
| Tosyl Cleavage Condition | Anhydrous HF (0°C, 1 hr) or TMSOTf | Anhydrous HF, or Na/Liquid NH 3 |
| Primary Application | Standard Boc SPPS elongation | Synthesis of protected peptide fragments |
| Compatibility | PAM, Merrifield Resins | 2-CTC, Wang Resins (for fragment generation) |
| Risk of Trp Sulfonation | High (Requires scavengers like Anisole) | High (Requires scavengers during final HF) |
Experimental Workflows: Self-Validating Protocols
The following protocols demonstrate the practical application of these building blocks. Each protocol is designed as a self-validating system, ensuring that causality is maintained at every step.
Protocol A: Standard Boc SPPS Elongation using Boc-Arg(Tos)-OH
Objective: Incorporate Arginine into a growing peptide chain via Boc chemistry.
-
α -Amine Deprotection: Treat the peptidyl-resin with 50% TFA in Dichloromethane (DCM) for 20 minutes.
-
Causality: TFA selectively removes the Boc group, exposing the primary amine. The Tosyl group remains completely unaffected due to its high acid stability.
-
-
Neutralization: Wash the resin with DCM, then neutralize the TFA salt using 5% Diisopropylethylamine (DIPEA) in DCM for 5 minutes.
-
Activation & Coupling: Dissolve 3 equivalents of Boc-Arg(Tos)-OH and 3 eq. of DIC/HOBt in DMF. Add to the resin and agitate for 1 hour.
-
Validation (Kaiser Test): Perform a Kaiser ninhydrin test. A yellow/colorless bead indicates successful coupling (absence of free amines). A blue bead indicates incomplete coupling, necessitating a double-coupling step.
-
Global Cleavage: Transfer the resin to an HF cleavage apparatus. Treat with anhydrous HF containing 10% anisole (scavenger) at 0°C for 1 hour.
-
Causality: HF acts as the strong acid required to break the robust sulfonamide bond of the Tosyl group, while anisole quenches the resulting highly reactive sulfonyl cations, preventing the alkylation of Tryptophan or Tyrosine residues[3].
-
Protocol B: Protected Fragment Generation using Fmoc-Arg(Tos)-OH
Objective: Synthesize a fully protected peptide fragment containing Arginine for downstream solution-phase condensation.
Caption: Experimental workflow for peptide fragment condensation using Fmoc-Arg(Tos)-OH.
-
Resin Selection: Anchor the first amino acid to a highly acid-labile 2-Chlorotrityl chloride (2-CTC) resin.
-
Elongation: Perform standard Fmoc SPPS. Deprotect using 20% Piperidine/DMF. Couple Fmoc-Arg(Tos)-OH using HBTU/DIPEA activation.
-
Mild Cleavage: Treat the peptidyl-resin with 1% TFA in DCM for 15 minutes.
-
Causality: The extreme acid lability of the 2-CTC linker allows the peptide to be cleaved from the solid support under very mild conditions. Because the Tosyl group requires HF for removal, the Arginine side chain remains perfectly protected, yielding a highly pure, protected fragment.
-
-
Condensation: Utilize the protected fragment in solution-phase peptide synthesis. The intact Tosyl group prevents the basic guanidino moiety from neutralizing coupling reagents or participating in unwanted side reactions.
-
Final Deprotection: Once the full-length protein is assembled in solution, perform a global deprotection using anhydrous HF or sodium in liquid ammonia to finally strip the Tosyl group.
Troubleshooting & Field-Proven Insights
-
The Tryptophan Sulfonation Dilemma: Regardless of whether you use Boc-Arg(Tos)-OH or Fmoc-Arg(Tos)-OH, the ultimate removal of the Tosyl group generates a highly reactive p-toluenesulfonyl cation. If your sequence contains Tryptophan, this cation will irreversibly sulfonate the indole ring. Insight: Always use a high concentration of nucleophilic scavengers (e.g., Anisole, p-Cresol, or 1,2-ethanedithiol) during the final HF cleavage step to intercept these cations[3].
-
Incomplete Tosyl Removal: If mass spectrometry indicates a +154 Da adduct on your final peptide, the Tosyl group was not completely removed. Insight: Ensure that HF cleavage is performed at exactly 0°C for a full 60 minutes. Attempting to remove Tosyl with standard TFA cleavage cocktails (even 95% TFA) will fail entirely; Tosyl is strictly orthogonal to TFA.
References
-
AAPPTec. "Boc-Arg(Tos)-OH[13836-37-8] - Aapptec Peptides." AAPPTec. Available at:[Link]
Sources
A Comparative Guide to Validating Complete Tosyl Deprotection from Arginine Residues
For researchers, medicinal chemists, and professionals in drug development, the synthesis of arginine-containing peptides is a frequent yet challenging endeavor. The guanidinium side chain of arginine, a key player in many biological interactions, necessitates robust protection during solid-phase peptide synthesis (SPPS). The tosyl (Ts) group, a historically significant and cost-effective protecting group, offers excellent stability but requires harsh acidic conditions for its removal, most commonly with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2][3] Incomplete removal of the tosyl group can lead to peptides with altered physicochemical properties and diminished or abolished biological activity. Therefore, rigorous validation of complete deprotection is not merely a quality control step but a critical determinant of experimental success.
This guide provides an in-depth comparison of analytical methodologies to validate the complete removal of the tosyl group from arginine residues. We will delve into the "why" behind experimental choices, providing field-proven insights and self-validating protocols for mass spectrometry, HPLC, and NMR spectroscopy.
The Imperative of Validating Tosyl Deprotection
The tosyl group is typically cleaved from the arginine side chain simultaneously with the cleavage of the peptide from the resin in Boc-based SPPS.[1] The harsh acidic environment required for this process, while effective, can also lead to side reactions, such as the alkylation of sensitive residues like tryptophan if proper scavengers are not used.[1] Furthermore, the stability of the N-tosyl bond on the guanidinium group can sometimes result in incomplete deprotection, especially in peptides containing multiple arginine residues.[1] The presence of a residual tosyl group introduces a bulky, hydrophobic moiety that can drastically alter the peptide's conformation, solubility, and ability to interact with its biological target.
A Comparative Overview of Analytical Validation Techniques
The choice of analytical technique for validating tosyl deprotection depends on the available instrumentation, the desired level of detail, and the stage of the research or development process. The three most powerful and commonly employed methods are Mass Spectrometry, High-Performance Liquid Chromatography, and Nuclear Magnetic Resonance Spectroscopy.
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity and specificity, provides direct evidence of the presence or absence of the tosyl group by mass difference, suitable for complex mixtures. | Can be destructive, may not distinguish between isomers, potential for ion suppression. |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties (e.g., hydrophobicity). | Robust and widely available, excellent for quantifying purity and separating the protected from the deprotected peptide, non-destructive. | Indirect evidence of deprotection, requires a reference standard for absolute confirmation, co-elution can be an issue. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural confirmation, non-destructive, can identify the exact location of the protecting group. | Lower sensitivity, requires larger sample amounts, more complex data interpretation, not ideal for complex mixtures. |
In-Depth Experimental Protocols and Data Interpretation
Mass Spectrometry: The Definitive Mass Check
Mass spectrometry is arguably the most direct method to confirm the removal of the tosyl group. The analysis hinges on the precise mass difference between the tosyl-protected and the deprotected peptide.
Molecular Mass of the Tosyl Group: The chemical formula for the p-toluenesulfonyl (tosyl) group is C₇H₇SO₂. Its monoisotopic mass is 155.02 Da .
Therefore, a peptide with a single incompletely deprotected tosyl-arginine will exhibit a mass increase of 155.02 Da compared to the fully deprotected peptide.
Objective: To identify and quantify the presence of tosyl-protected peptide in a crude or purified sample.
Materials:
-
Crude or purified peptide sample
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
LC-MS system (e.g., Q-TOF or Orbitrap for high resolution)
Procedure:
-
Sample Preparation: Dissolve the peptide sample in Solvent A or a mixture of Solvent A and B to a final concentration of approximately 1 mg/mL.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Flow rate: 0.3 mL/min.
-
Gradient: A linear gradient from 5% to 95% Solvent B over 10-15 minutes is a good starting point.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan a range that encompasses the expected masses of both the deprotected and the tosyl-protected peptide.
-
Data Analysis: Deconvolute the mass spectrum to determine the neutral mass of the observed species.
-
Data Interpretation:
-
Complete Deprotection: The mass spectrum will show a major peak corresponding to the calculated mass of the fully deprotected peptide.
-
Incomplete Deprotection: A peak with a mass of +155.02 Da (or multiples of this for multiple tosyl groups) relative to the target peptide will be observed.
-
Side Reactions: Look for other mass additions, such as +154 Da on a tryptophan residue, which could indicate tosyl-alkylation.
Caption: Workflow for tosyl deprotection and validation by mass spectrometry.
HPLC: Quantifying Purity and Resolving Protected Species
HPLC is an indispensable tool for assessing the purity of a peptide sample and can be optimized to separate the more hydrophobic tosyl-protected peptide from the deprotected product.[4][5]
Objective: To separate and quantify the tosyl-protected peptide from the fully deprotected peptide.
Materials:
-
Crude or purified peptide sample
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC system with a UV detector (214 nm and 280 nm)
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide at 1 mg/mL in Mobile Phase A.
-
Method Development:
-
Column: A C18 stationary phase is standard. For peptides, a wide-pore column (300 Å) is often beneficial.[6]
-
Gradient: A shallow gradient is key to resolving the two species. Start with a broad scouting gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time. Then, run a much shallower gradient around the elution point (e.g., a 1% per minute change in Solvent B).
-
-
Analysis: Inject the sample and monitor the chromatogram. The tosyl-protected peptide, being more hydrophobic, will have a longer retention time than the deprotected peptide.
Data Interpretation:
-
Chromatogram: A successful separation will show two distinct peaks. The peak with the later retention time corresponds to the Arg(Tos)-containing peptide.
-
Purity Calculation: The purity of the deprotected peptide can be calculated as the area of the desired peak divided by the total area of all peptide-related peaks, multiplied by 100.[4]
Caption: Decision workflow for optimizing an HPLC method.
NMR Spectroscopy: Unambiguous Structural Verification
NMR spectroscopy provides the most detailed structural information and can definitively confirm the absence of the tosyl group. This is particularly useful for generating a comprehensive data package for a final compound.
Key NMR Signatures:
-
¹H NMR: The aromatic protons of the tosyl group typically appear as two doublets in the region of 7.3-7.8 ppm. The methyl protons of the tosyl group will present as a singlet around 2.4 ppm.[7] The disappearance of these signals post-deprotection is a strong indicator of success. The protons on the arginine side chain (δ-CH₂) will also experience a shift upon deprotection.
-
¹³C NMR: The carbons of the tosyl group will have characteristic chemical shifts (aromatic carbons ~127-145 ppm, methyl carbon ~21 ppm). Their absence in the final spectrum confirms deprotection.
Objective: To confirm the absence of characteristic tosyl group signals in the final peptide.
Materials:
-
Lyophilized peptide sample (1-5 mg)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve the peptide in the appropriate deuterated solvent.
-
Data Acquisition: Acquire a 1D ¹H NMR spectrum.
-
Analysis: Compare the spectrum of the deprotected peptide with that of the tosyl-protected starting material (if available) or with expected chemical shifts from the literature. Look for the absence of the characteristic aromatic and methyl signals of the tosyl group.
Comparison with Alternative Arginine Protecting Groups
The challenges associated with tosyl deprotection have led to the development of more acid-labile sulfonyl-based protecting groups.
| Protecting Group | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Tosyl (Tos) | Strong acid (HF, TFMSA)[1] | Cost-effective, stable. | Harsh deprotection, potential for side reactions, can be difficult to remove completely.[1] |
| Mts | Strong acid (HF, TFMSA) | More acid-labile than Tos. | Similar side reactions to Tos.[1] |
| Pmc | TFA-based cocktails | Milder deprotection than Tos/Mts. | Can be difficult to remove from multiple Arg peptides.[3] |
| Pbf | TFA-based cocktails | More acid-labile than Pmc, generally easier to remove.[3] | Can still lead to side reactions with sensitive residues. |
Conclusion
Validating the complete deprotection of the tosyl group from arginine residues is a non-negotiable step in ensuring the integrity and biological activity of synthetic peptides. While mass spectrometry offers the most direct and sensitive detection of residual protected peptide, HPLC provides robust quantification of purity, and NMR delivers unambiguous structural confirmation. By employing these techniques in a complementary fashion, researchers can confidently verify the successful synthesis of their target arginine-containing peptides and proceed with their downstream applications with a high degree of certainty. The choice of which validation method to prioritize will depend on the specific project needs, but a multi-faceted approach will always yield the most reliable and comprehensive results.
References
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. PMC. Available at: [Link]
- Amino Acid Derivatives for Peptide Synthesis. Various Sources.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-published.
-
(PDF) Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]
-
The Ultimate Guide to HPLC Testing for Peptides. Vanguard Laboratory. Available at: [Link]
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
-
Amino Acid Sidechain Deprotection. Aapptec Peptides. Available at: [Link]
- Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. PMC.
- Technical Support Center: Troubleshooting Incomplete Pbf Deprotection
- Solid-Phase Synthesis of Arginine-Containing Peptides by Guanidine Attachment to a Sulfonyl Linker | The Journal of Organic Chemistry.
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. Available at: [Link]
- US Patent for Ng tosyl arginine and peptide synthesis therewith.
- The Role of HPLC Analysis in Peptide Characteriz
- How to read an HPLC chromatogram (peptides) — a quick QC guide. Tide Labs.
- A Comprehensive Guide to the HPLC Analysis of Peptides Containing Boc-D-Alg(Z)2-OH. Benchchem.
- Nα-p-Tosyl-L-arginine methyl ester 1784-03-8. Sigma-Aldrich.
- Optimizing Peptide Synthesis with N-Tosyl-L-arginine: A Buyer's Guide. Self-published.
- Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation
- Identification of N-terminally arginylated proteins and peptides by mass spectrometry. PMC.
- NMR Pulse Schemes for the Sequential Assignment of Arginine Side-Chain Hepsilon Protons. University of Toronto.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Studies on Arginine Peptides. I. Intermediates in the Synthesis of N-Terminal and C-Terminal Arginine.
- Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system. RSC Publishing.
- Identification of N-terminally arginylated proteins and peptides by mass spectrometry. Protocol Exchange.
- Accepted manuscript Published in: Tetrahedron Letters, 57:546-548 (2016). Elsevier.
- Mass spectrometry of arginine-containing peptides.
- Synthesis of Selectively 13C/2H/15N- Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. PubMed.
- Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone. RSC Publishing.
- Synthesis of Selectively 13C/2H/15N-Labelled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. ChemRxiv.
- Large-Scale Identification of the Arginine Methylome by Mass Spectrometry. PubMed.
- Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. ISTA Research Explorer.
- Biological and Physico-Chemical Characteristics of Arginine-Rich Peptide Gemini Surfactants with Lysine and Cystine Spacers.
- Probing Arginine Side-Chains and Their Dynamics with Carbon-Detected NMR Spectroscopy: Application to the 42 kDa Human Histone Deacetylase 8
- Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. RSC Publishing.
- Application Notes and Protocols for the Use of Nω-Nitro-L-arginine (H-Arg(NO2)-OH) in Solid-Phase Peptide Synthesis. Benchchem.
- 2 - Organic Syntheses Procedure. Organic Syntheses.
- Chemical Shift of -Nitrogen Hydrogen of Arginine. The 1 H-NMR spectrum...
- Analysis of arginine and lysine methylation utilizing peptide separations at neutral pH and electron transfer dissoci
- Tosyl group. Wikipedia.
- Accurate Peptide Fragment Mass Analysis: Multiplexed Peptide Identification and Quantification | Journal of Proteome Research.
Sources
- 1. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NMR in Peptide Drug Development | Springer Nature Experiments [experiments.springernature.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Identification of N-terminally arginylated proteins and peptides by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. Organic Syntheses Procedure [orgsyn.org]
Evaluating Racemization Rates and Coupling Efficiency of Fmoc-Arg(Tos)-OH: A Comparative Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Solid-Phase Peptide Synthesis (SPPS), Arginine Incorporation, Stereochemical Integrity, and Yield Optimization
The incorporation of arginine during Solid-Phase Peptide Synthesis (SPPS) remains one of the most challenging steps in peptide chemistry. The highly basic guanidino side chain requires robust protection to prevent branching, yet the choice of protecting group and coupling chemistry directly dictates the rate of two critical side reactions: α-carbon racemization and δ-lactam formation [1].
Historically, the Tosyl (Tos) protecting group was a standard choice. However, as synthesis methodologies have evolved from Boc to Fmoc chemistry, the limitations of Fmoc-Arg(Tos)-OH have become apparent[2]. This guide objectively evaluates the performance of Fmoc-Arg(Tos)-OH against modern alternatives like Fmoc-Arg(Pbf)-OH, detailing the mechanistic causality behind racemization and providing field-proven, self-validating protocols to optimize your synthesis.
Mechanistic Causality: Why Arginine Fails During Coupling
To optimize arginine coupling, we must first understand the competing kinetic pathways that occur the moment the amino acid is activated.
The Threat of δ-Lactam Formation
During activation, the carboxyl group of the arginine derivative is converted into a highly reactive ester. If the nucleophilic attack from the resin-bound peptide's N-terminus is slow, the protected guanidino group can intramolecularly attack the activated carboxylate. This forms a stable, unreactive cyclic amide known as a δ-lactam[1].
-
Causality: δ-lactam formation does not directly create an impurity in the final peptide; instead, it rapidly depletes the concentration of the activated arginine monomer. This leads to incomplete coupling and the formation of difficult-to-separate des-Arg deletion sequences[3].
The Pathway to Racemization
Racemization (conversion of the L-enantiomer to the D-diastereomer) occurs via the base-catalyzed abstraction of the α-proton from the activated ester intermediate[4].
-
Causality: Highly active uronium/aminium reagents (like HATU or HBTU) combined with unhindered tertiary amines (like DIPEA) create an environment highly conducive to proton abstraction. The steric bulk and electronic properties of the side-chain protecting group (Tos vs. Pbf) significantly influence the stability of this intermediate[4][5].
Caption: Competing kinetic pathways of activated Fmoc-Arg derivatives during SPPS coupling.
Comparative Analysis: Fmoc-Arg(Tos)-OH vs. Modern Alternatives
The Tosyl (Tos) group is highly electron-withdrawing but lacks the extreme steric bulk of modern protecting groups. In Fmoc chemistry, its primary drawback is the harsh acidic conditions required for its removal, which are often incompatible with standard TFA cleavage cocktails[2].
When comparing Fmoc-Arg(Tos)-OH to Fmoc-Arg(Pbf)-OH (the current industry standard) and Fmoc-Arg(NO2)-OH (a specialized alternative), distinct performance profiles emerge:
Table 1: Performance Comparison of Arginine Protecting Groups
| Parameter | Fmoc-Arg(Tos)-OH | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(NO2)-OH |
| Primary Application | Legacy syntheses; Boc-SPPS adaptations | Standard Fmoc-SPPS | Specialized SPPS (lactam prevention) |
| δ-Lactam Formation Rate | High (Less steric shielding) | Moderate (Steric bulk of Pbf slows cyclization) | Very Low (NO2 prevents intramolecular attack)[1] |
| Racemization Susceptibility | Moderate to High | Low to Moderate | Low |
| Coupling Efficiency | Moderate (Depleted by lactamization) | High (Requires optimized activation) | Very High |
| Global Deprotection | Harsh (HF or prolonged strong acid) | Standard (95% TFA cocktail, 2-3 hours)[6] | Mild (SnCl2 reduction, orthogonal to TFA)[1] |
The Impact of Coupling Reagents on Racemization
Even with the superior Fmoc-Arg(Pbf)-OH, improper coupling conditions will induce racemization. The choice of activator and base is the primary variable you can control.
-
Uronium/Aminium Salts (HATU, HBTU) + DIPEA: While these provide exceptionally fast coupling rates, the combination of a highly reactive intermediate and an unhindered base (DIPEA) promotes rapid α-proton abstraction. This strategy yields the highest rates of D-Arg impurities[4].
-
Carbodiimides (DIC) + Additives (OxymaPure, HOBt): Carbodiimides form an O-acylisourea intermediate that is immediately trapped by an additive like OxymaPure to form an active ester. OxymaPure is superior to HOBt in suppressing racemization due to its enhanced acidic nature, which keeps the microenvironment slightly less basic, thereby preventing proton abstraction[7].
-
Sterically Hindered Bases (2,4,6-Collidine): Replacing DIPEA with 2,4,6-collidine significantly reduces racemization. The steric bulk of collidine prevents it from accessing and abstracting the α-proton, while still providing the necessary basicity to drive the coupling[4].
Self-Validating Experimental Protocol: Optimized Arginine Coupling
To mitigate both δ-lactam formation and racemization, the following protocol utilizes an in-situ activation strategy with DIC and OxymaPure. By adding the activator (DIC) last and directly in the presence of the resin, the activated ester is immediately consumed by the peptide N-terminus, minimizing the time it spends in solution where lactamization and racemization occur[3].
Materials Required
-
Fmoc-Arg(Pbf)-OH (3.0 equivalents)
-
OxymaPure (3.0 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)
-
N,N-Dimethylformamide (DMF) (Peptide synthesis grade)
-
Fmoc-deprotected peptide-resin
Step-by-Step Workflow
-
Resin Swelling: Swell the deprotected peptide-resin in DMF for 30 minutes to ensure maximum pore accessibility. Drain solvent.
-
Monomer Preparation: In a clean vial, dissolve 3.0 eq. of Fmoc-Arg(Pbf)-OH and 3.0 eq. of OxymaPure in a minimal volume of DMF. Crucial: Do not add the activator yet.[5]
-
In-Situ Setup: Add the dissolved amino acid/Oxyma mixture directly to the reaction vessel containing the resin. Agitate briefly to distribute.
-
Activation & Coupling: Add 3.0 eq. of DIC directly to the resin slurry. Agitate at room temperature for 1 to 2 hours.
-
Causality: This triggers activation in the immediate vicinity of the nucleophile, outcompeting the slower intramolecular δ-lactam formation[3].
-
-
In-Process Control (Self-Validation): Drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x). Perform a Kaiser (ninhydrin) test on a few dried beads.
-
Negative (Yellow/Colorless): Coupling is complete. Proceed to the next cycle.
-
Positive (Blue): Free amines remain (likely due to lactamization depleting the reagent). Do not proceed. Perform a second coupling with fresh reagents (double-coupling strategy)[8].
-
Caption: Self-validating in-situ activation workflow for optimized arginine coupling.
References
-
Albericio, F. et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences.[Link]
-
CDS. (2025). FMOC-Arg(Pbf)-OH is widely used for solid-phase peptide synthesis (SPPS).[Link]
-
Garcia de la Torre, B. et al. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry (RSC Publishing).[Link]
-
Sigma-Aldrich. Comparative study of conventional and microwave assisted synthesis.[Link]
Sources
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. FMOC-Arg(Pbf)-OH is widely used for solid-phase peptide synthesis (SPPS). [cds-bsx.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Physicochemical Profiling & Causality of Hazards
Comprehensive Operational Guide: Proper Disposal and Handling Procedures for Fmoc-Arg(Tos)-OH
For researchers and drug development professionals, managing the lifecycle of peptide synthesis reagents is as critical as the synthesis itself. Fmoc-Arg(Tos)-OH is a foundational, albeit historically older, building block used in Solid-Phase Peptide Synthesis (SPPS)[1]. Because it utilizes orthogonal protecting groups—the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the highly acid-stable Tosyl (Tos) group—its use generates drastically different, incompatible waste streams[2].
This guide provides authoritative, step-by-step methodologies for the safe handling and disposal of Fmoc-Arg(Tos)-OH, ensuring laboratory safety, environmental compliance, and operational excellence.
To safely dispose of a chemical, one must first understand its molecular architecture. The Tosyl (Tos) protecting group on the arginine side chain is highly electron-deficient, making the sulfonamide bond exceptionally stable to standard acidic cleavage[2]. While modern synthesis often favors the Pbf group, legacy protocols utilizing Tos require extremely harsh cleavage conditions (e.g., anhydrous HF or TFMSA)[2],[3]. This directly dictates the extreme hazard level of the resulting acidic waste stream.
Table 1: Physicochemical & Hazard Profile of Fmoc-Arg(Tos)-OH
| Property / Attribute | Data / Specification | Operational Impact |
| CAS Number | 83792-47-6[4],[1] | Required for strict hazardous waste manifesting. |
| Molecular Formula | C28H30N4O6S[1] | High nitrogen/sulfur content; generates toxic NOx and SOx upon incineration. |
| Molecular Weight | 550.63 g/mol [1] | Heavy, bulky powder; prone to static charge during transfer. |
| Fmoc Group (N-alpha) | Base-labile[5] | Generates highly basic organic waste (piperidine/DMF) during deprotection[6]. |
| Tos Group (Side Chain) | Highly Acid-stable[2] | Demands highly corrosive acids for removal, generating dangerous cleavage waste. |
Waste Segregation Architecture
The golden rule of SPPS waste management is strict segregation. Mixing the basic deprotection waste (containing piperidine) with the acidic cleavage waste (containing strong acids) will trigger a violent, highly exothermic neutralization reaction, potentially causing container rupture and toxic gas release[3].
Workflow of Fmoc-Arg(Tos)-OH waste generation and segregation.
Table 2: SPPS Waste Stream Segregation Matrix
| Waste Stream | Primary Components | Required Containment | Primary Hazard |
| 1. Solid Chemical | Unused Fmoc-Arg(Tos)-OH powder | Double-bagged, original amber vial | Environmental toxicity |
| 2. Basic Organic | 20% Piperidine, DMF, Dibenzofulvene | Vented HDPE carboy | Flammable, Basic |
| 3. Acidic Cleavage | TFA, HF, TFMSA, Scavengers | Heavy-duty HDPE (No Glass) | Corrosive, Toxic |
Validated Disposal Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check of the current step is successful.
Protocol A: Disposal of Unused or Expired Solid Fmoc-Arg(Tos)-OH
Causality: As an organic solid containing sulfur and nitrogen, incineration of Fmoc-Arg(Tos)-OH generates hazardous combustion byproducts. It cannot be dissolved and poured down the drain, nor discarded in municipal trash.
-
Inventory & Inspection: Verify the CAS number (83792-47-6)[1] and ensure the original container is tightly sealed.
-
Secondary Containment: Place the original vial inside a transparent, sealable hazardous waste bag. Add a small amount of inert absorbent material (e.g., vermiculite) in case of vial fracture.
-
Labeling: Affix a hazardous waste label explicitly stating: "Non-Hazardous Organic Solid for Incineration - Contains Nitrogen and Sulfur."
-
Validation Check: Invert the sealed secondary bag and gently shake. Self-Validation: If no powder is visible in the secondary bag, the primary seal is intact, and the package is safe for transport to the EHS collection site.
Protocol B: Management of Basic Deprotection Waste
Causality: Fmoc removal utilizes 20% piperidine in N,N-dimethylformamide (DMF)[2],[5],[6]. Piperidine abstracts the acidic proton from the fluorenyl ring, generating a highly basic waste stream containing reactive dibenzofulvene-piperidine adducts[2].
-
Collection: Route the deprotection washings directly from the automated synthesizer into a dedicated, chemically compatible HDPE carboy.
-
Venting: Ensure the waste carboy is equipped with a vented cap. Causality: Amine degradation over time can generate gas; a sealed container risks dangerous pressure buildup.
-
Labeling: Label strictly as "Basic Organic Waste: Contains Piperidine and DMF. DO NOT MIX WITH ACID."
-
Validation Check: Before sealing the carboy for EHS pickup, hold a strip of universal pH paper in the headspace vapor of the container (do not touch the liquid). Self-Validation: A rapid color change to dark blue/purple validates the presence of volatile amines, confirming the stream is basic and guaranteeing no accidental cross-contamination with acidic cleavage waste has occurred.
Protocol C: Management of Acidic Cleavage Waste
Causality: Because the Tos group is highly resistant to standard trifluoroacetic acid (TFA), global cleavage often requires highly corrosive reagents like anhydrous HF or TFMSA, combined with noxious scavengers (e.g., thioanisole)[2],[3].
-
Containment Selection: Collect this waste exclusively in thick-walled HDPE containers. Causality: If HF is used to cleave the Tos group, it will rapidly dissolve borosilicate glass, leading to catastrophic primary containment failure.
-
Thermal Management: If quenching the cleavage cocktail before disposal, do so over an ice bath by slowly adding the waste to a large volume of cold, mildly basic buffer. Never add water directly to the concentrated acid.
-
Labeling: Label as "Highly Toxic/Corrosive Acidic Waste. Contains Halogenated Acids and Thioethers."
-
Validation Check: Inspect the exterior of the HDPE container for any signs of warping, bulging, or temperature elevation. Self-Validation: A room-temperature, structurally rigid container confirms that no exothermic reaction (such as accidental mixing with basic waste) is occurring inside.
Environmental Considerations & Green Chemistry
Traditional SPPS generates significant waste and relies heavily on hazardous solvents like DMF and DCM[7]. When handling Fmoc-Arg(Tos)-OH, laboratories should consider the environmental impact of the required solvents. Recent advancements in green chemistry have identified alternative solvent mixtures, such as Anisole/N-octylpyrrolidone (NOP), which effectively solubilize Fmoc-protected amino acids and swell resins while drastically reducing the ecological toxicity of the resulting waste streams[7]. Transitioning to these greener solvents simplifies the downstream disposal process and reduces institutional hazardous waste costs.
References
- Fmoc-Arg(Tos)-OH, 98% | 83792-47-6 - J&K Scientific. jk-sci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO_PDNCz8Xlkm1LGIJueMjm5QXKwFtUHZanJUWx-OVeGvch10tcH-OcPouATTr-wGf3q26jAlIT0CUUca_3WLi0TaghEw7xN76XOx8Tq7J8i-PfinZY7zxsflqardg-tPBVGsG]
- Fmoc-Arg-OH.HCl | 131669-11-9 - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzSr4Q9BRwfa03gR0ply4QQHBCCv6n69JlThOtr6UKKmq0EufBcHYoIbrUCp40MPdtuB7cl4dWlirFiSVwiIpVtszyunpJG25WGlJTAu1OCToJi-4PJPn073br5lM9rUNPVjuzlg==]
- N-Fmoc-N'-tosyl-L-arginine | 83792-47-6 - ChemicalBook. chemicalbook.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAZwfD2dpgRsXrk4s6LQARmYC5dOoXTDyvQ2Z829sRCH_OQTNTIG0R89NZXnqI-v2wUuMhNzowkaPVZpwmy_tSPNVqWFNbX71JL-8okN_4YJOxV9WQTkjvCpPKuoS1rNX-TplD1hhZxG6eiES1ncC4pdab_CXGS-JBNzH-4ozKPQ==]
- Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF7LC2abzNdBnM9h8K7cD6iJw8MRJj0S-0ppal7RgAxxmyvSuGf-h97NHxScIZW9doKGFeWu5mHEhqH9DKqxervtqn9eb-mUlgJrei1V3hql3YGKzE8Q1tTOSHNMRMrKhlhLh9holjvA5UMlk=]
- Fmoc-Arg-OH.HCl | 131669-11-9 - Benchchem (Disposal Procedures). benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYlSvNMH5C6Qq3ByzhtayTV4lFtBgAd3fBt1V3QO7tbe6u2d79Hp85U7cUe4G1VzPFPUGDrVCnLYSDlEEbNSgWq8-oZri_XYCVFHJmSr44ZAQVy7Mu3yLN0EBRevehvfWd2vma]
- Application of a new green protocol in solid-phase peptide synthesis - Taylor & Francis. tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDDLUu5c6Bg-wjrSJhaQI_uOK5YhiuTVJDD3uJ6K7GjA1mTg9Ve4AKi9PEj11R1Z46Jx83a6oM2ve3LG9Rob6efkPEC8xKmuAd25ceAk_kb86E4tW0qtIy501AIXAG0uxfQ95hGpsVjh6nd62aK-3YDDV_jKMM12JOAAga]
- Green Chemistry - In situ Fmoc removal. peptide.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8582Vp1ifaky42bz4m8Aee9MEs5puRd_ZKPZxxjk5716uq977Mna3KPafBxhFmDuaYsV336-Rxknw1zY_F5LCe76M4Qqn74pY-1SQEPFmSAYIXnAaQ0cOkGYUSLPdPSdHu-yZ6tbsIpsj8bqDX60l3PRC0qrsCBDewgrM6h1xbxS-kYnW8laBBqFupkVuLEPOVGMFnmVrWuE=]
Sources
- 1. N-Fmoc-N'-tosyl-L-arginine | 83792-47-6 [chemicalbook.com]
- 2. Fmoc-Arg-OH.HCl | 131669-11-9 | Benchchem [benchchem.com]
- 3. Fmoc-Arg-OH.HCl | 131669-11-9 | Benchchem [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. tandfonline.com [tandfonline.com]
Personal protective equipment for handling Fmoc-Arg(Tos)-OH
Operational and Safety Guide for Handling Fmoc-Arg(Tos)-OH in Peptide Synthesis
Introduction Fmoc-Arg(Tos)-OH (Nα-Fmoc-Nω-tosyl-L-arginine) is a critical building block in Solid-Phase Peptide Synthesis (SPPS). While the Pbf protecting group has largely superseded the Tosyl (Tos) group for arginine side-chain protection due to its easier acid-lability, Fmoc-Arg(Tos)-OH remains essential for specific synthetic pathways where orthogonal deprotection or unique stability profiles are required. Because it is a biologically active amino acid derivative and a fine powder, improper handling can lead to respiratory irritation, contact dermatitis, and compromised synthesis yields. This guide provides a self-validating, step-by-step operational and disposal framework to ensure absolute laboratory safety and logistical efficiency.
Physicochemical & Hazard Profile
Understanding the physical nature of Fmoc-Arg(Tos)-OH is the first step in risk mitigation. The compound is a fine, potentially hygroscopic powder that requires specific environmental controls.
Table 1: Quantitative and Hazard Data for Fmoc-Arg(Tos)-OH
| Property / Parameter | Value / Description | Causality / Impact on Handling |
| CAS Number | 83792-47-6[1] | Unique identifier for safety tracking and compliance. |
| Molecular Weight | 550.64 g/mol [2] | Required for precise molar equivalent calculations in SPPS. |
| Storage Temperature | 2-8°C[3] | Prevents thermal degradation and minimizes ambient moisture absorption. |
| Melting Point | 80°C[3] | Heat sensitive; avoid high-friction milling or heated dissolution. |
| Primary Hazards | Skin/Eye Irritant, Respiratory Irritant[2] | Necessitates strict barrier protection and ventilation. |
| Solubility | DMF, NMP | Requires organic solvent handling protocols; insoluble in water. |
Mandatory Personal Protective Equipment (PPE) Ecosystem
To establish a self-validating safety system, PPE must be chosen based on the specific chemical vulnerabilities of the handler.
-
Respiratory Protection: Type N95 (US) or P1 (EN 143) dust mask[1]. Causality: Fmoc-Arg(Tos)-OH is a fine powder that can easily aerosolize during weighing or transfer. Inhalation causes direct irritation to the respiratory tract mucosa[1].
-
Hand Protection: Nitrile gloves (minimum 4 mil thickness). Causality: While the dry powder does not rapidly penetrate intact skin, it can cause allergic skin reactions[2]. Furthermore, because the powder is immediately dissolved in Dimethylformamide (DMF) for coupling, nitrile provides a necessary (though temporary) barrier against DMF splashes. Gloves must be inspected for pinholes and replaced immediately if contaminated.
-
Eye Protection: Tightly fitting safety goggles[2]. Causality: Airborne particulates or accidental splashes of the DMF-amino acid solution can cause severe ocular irritation. Standard safety glasses with side shields are insufficient against fine dust.
-
Body Protection: Standard laboratory coat, fully buttoned, to prevent particulate accumulation on personal clothing.
Validated Operational Workflow: Handling and Dissolution
Do not merely execute steps; understand the physical chemistry occurring at each phase to ensure a safe and successful synthesis.
Step 1: Environmental Preparation
-
Ensure the chemical fume hood has a certified face velocity of 80-100 fpm.
-
Remove the Fmoc-Arg(Tos)-OH vial from 2-8°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, which can lead to premature degradation or poor solubility[3].
Step 2: Weighing Protocol
-
Place an anti-static weighing boat on the analytical balance inside the fume hood.
-
Don the N95/P1 respirator, goggles, and nitrile gloves[1].
-
Using a clean, grounded stainless-steel spatula, carefully transfer the powder. Causality: Grounded spatulas prevent electrostatic repulsion, which otherwise causes the fine powder to "jump" and aerosolize, increasing inhalation risk and reducing weighing accuracy.
Step 3: Dissolution and Activation
-
Transfer the weighed solid into a clean, dry reaction vessel.
-
Slowly add the coupling solvent (typically DMF or NMP). Causality: Adding solvent to the solid (rather than dropping solid into the solvent) prevents the powder from floating on the surface tension of the liquid, ensuring rapid and complete dissolution.
-
Gently swirl until homogenous. Proceed immediately to the addition of coupling reagents to prevent side reactions.
Spill Management and Waste Disposal Plan
Waste generated from Fmoc-Arg(Tos)-OH must be managed strictly according to environmental control regulations[1].
Solid Spill Containment:
-
Do not dry-sweep. Dry sweeping aerosolizes the irritant powder.
-
Cover the spill with a damp absorbent wipe (using water or a small amount of ethanol) to suppress dust.
-
Carefully scoop the wipes and residue into a sealable, chemically compatible hazardous waste bag.
Liquid Waste Segregation (Post-Coupling):
-
Non-Halogenated Waste: The primary solvent for Fmoc-Arg(Tos)-OH is DMF. All DMF-based washings and unreacted amino acid solutions must be routed to the non-halogenated organic waste container[4].
-
Halogenated Waste: If Dichloromethane (DCM) is used in subsequent resin washing steps, it must be collected in a separate halogenated waste container. Causality: Mixing halogenated and non-halogenated waste severely complicates the incineration process and violates environmental disposal protocols, leading to hazardous byproducts and exponentially higher disposal costs[4].
Contaminated Packaging: Empty vials and contaminated spatulas/weighing boats must not be discarded in standard municipal trash. They must be disposed of as hazardous solid waste for professional incineration[1].
Process Visualization
Operational workflow for the safe handling, dissolution, and disposal of Fmoc-Arg(Tos)-OH.
References[3] Title: Fmoc-Arg(Tos)-OH
Source: labsolu.ca URL: 1] Title: Safety Data Sheet: Nα-Fmoc-Nω-tosyl-L-arginine Source: peptide.com URL: 4] Title: Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy Source: nih.gov URL: 2] Title: N-Alpha-Fmoc-N-g-tosyl-L-arginine Source: matrixscientific.com URL:
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
